6-Ethoxy-2-methyl-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZWZIHXRYOWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Ethoxy-2-methyl-3-nitropyridine: Structural Profiling, Synthesis, and Applications in Heterocyclic Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as critical vectors for exploring chemical space. 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a highly versatile, electron-deficient heterocyclic building block. Its unique substitution pattern—comprising an electron-donating ethoxy group, a sterically directing methyl group, and an electron-withdrawing nitro group—makes it an ideal precursor for the synthesis of complex fused bicyclic systems, most notably imidazo[4,5-b]pyridines .
This technical guide provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and self-validating experimental protocols for its downstream application in pharmaceutical development.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of 6-ethoxy-2-methyl-3-nitropyridine is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The nitro group at the C3 position strongly withdraws electron density from the pyridine ring, rendering the C6 position highly susceptible to nucleophilic attack during its synthesis, while the ethoxy group provides lipophilicity.
Table 1: Core Chemical Specifications
| Property | Value | Causality / Significance |
| Chemical Name | 6-Ethoxy-2-methyl-3-nitropyridine | Standard IUPAC nomenclature. |
| CAS Registry Number | 29546-49-4[1] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H10N2O3 | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 182.18 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment. |
| SMILES String | CCOC1=NC(C)=C(N(=O)=O)C=C1 | Utilized for in silico structural modeling and pharmacophore mapping. |
| Downstream Derivative | 6-Ethoxy-2-methylpyridin-3-amine[2] | The reduced amine (CAS: 1226903-84-9) is the active nucleophile for cyclizations. |
Mechanistic Synthesis Pathway (SNAr)
The most efficient and scalable route to 6-ethoxy-2-methyl-3-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material is typically 6-chloro-2-methyl-3-nitropyridine (CAS: 22280-60-0)[3].
Causality of the Reaction Design
The success of this SNAr reaction is governed by the electronic effects of the pyridine ring. The nitrogen atom of the pyridine ring and the strongly electron-withdrawing nitro group at C3 synergistically deplete electron density at the C2, C4, and C6 positions. Because the chlorine leaving group is located at C6 (para to the nitro group), the carbon is highly activated. When sodium ethoxide (NaOEt) is introduced, it attacks the C6 carbon, forming a stabilized anionic intermediate (Meisenheimer complex). The subsequent expulsion of the chloride ion restores aromaticity, yielding the target ethoxy ether[4].
Figure 1: SNAr mechanism for the synthesis of 6-Ethoxy-2-methyl-3-nitropyridine.
Downstream Application: Imidazo[4,5-b]pyridine Scaffolds
6-Ethoxy-2-methyl-3-nitropyridine is rarely the final drug candidate; rather, it is a sophisticated precursor. The critical next step is the reduction of the nitro group to a primary amine, yielding 3-amino-6-ethoxy-2-methylpyridine .
This 1,2-diamino-equivalent motif (considering the pyridine nitrogen and the new C3 amine) is a classic precursor for cyclocondensation reactions. Reaction with triethyl orthoformate or various aldehydes yields imidazo[4,5-b]pyridines , a privileged pharmacophore found in numerous kinase inhibitors and proton pump inhibitors[5].
Figure 2: Synthetic utility of 6-Ethoxy-2-methyl-3-nitropyridine in generating fused heterocycles.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to the next synthetic step.
Protocol 1: SNAr Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine
Objective: Displace the C6-chloride with an ethoxy group while preventing deprotonation of the C2-methyl group.
-
Preparation: Dissolve 6-chloro-2-methyl-3-nitropyridine (1.0 eq) in anhydrous ethanol (0.2 M concentration) under a nitrogen atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The C2-methyl protons are slightly acidic due to the adjacent pyridine nitrogen and nitro group. Strict temperature control prevents base-catalyzed deprotonation and subsequent dimerization.
-
Nucleophile Addition: Add a freshly prepared solution of sodium ethoxide (NaOEt, 1.1 eq) in ethanol dropwise over 30 minutes.
-
Validation Checkpoint 1 (Reaction Monitoring): Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Analyze an aliquot via LC-MS. The disappearance of the starting material mass (m/z ~172) and the appearance of the product mass (m/z [M+H]+ 183.1) validates complete conversion.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Catalytic Hydrogenation to 3-Amino-6-ethoxy-2-methylpyridine
Objective: Chemoselectively reduce the nitro group to an amine without saturating the pyridine ring.
-
Degassing: Dissolve 6-ethoxy-2-methyl-3-nitropyridine (1.0 eq) in HPLC-grade methanol. Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a continuous nitrogen stream. Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Nitrogen blanketing is a mandatory safety requirement.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4–6 hours.
-
Validation Checkpoint 2: Perform TLC (Thin Layer Chromatography). The nitro compound will appear UV-active with a high Rf, while the resulting amine will have a lower Rf and will stain positively (brown/orange) with ninhydrin due to the primary amine.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate in vacuo to afford the crude 3-amino-6-ethoxy-2-methylpyridine, which can be used directly in subsequent cyclocondensation reactions.
References
- ChemicalBook. "6-ethoxy-2-methyl-3-nitropyridine CAS: 29546-49-4". ChemicalBook.
- Appchem. "6-Ethoxy-2-methylpyridin-3-amine - CAS 1226903-84-9". Appchem.
- CymitQuimica. "CAS 22280-60-0: 6-Chloro-2-methyl-3-nitropyridine". CymitQuimica.
- Benchchem. "2-Chloro-6-methyl-3-nitropyridine Reactivity and S_NAr". Benchchem.
- ResearchGate. "Unexpected Behavior of 6-Cyanopurines Towards Secondary Amines (Imidazo[4,5-b]pyridine synthesis)". ResearchGate.
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Ethoxy-2-methyl-3-nitropyridine
Executive Summary
In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable pharmacokinetic properties and structural versatility. 6-Ethoxy-2-methyl-3-nitropyridine is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry[1]. As a Senior Application Scientist, I frequently integrate this intermediate into workflows for the synthesis of complex imidazopyridines and amide-linked therapeutics.
This technical guide provides an authoritative analysis of its core physicochemical parameters—specifically its molecular weight and CAS registry number—alongside field-proven, self-validating methodologies for its analytical verification and synthetic downstream processing.
Core Physicochemical Parameters
Accurate foundational data is critical for stoichiometric calculations, reaction scaling, and analytical targeting. The quantitative data for1 is summarized below for easy reference[1][2]:
| Parameter | Value |
| Chemical Name | 6-Ethoxy-2-methyl-3-nitropyridine |
| CAS Registry Number | 29546-49-4 |
| Molecular Weight | 182.18 g/mol |
| Molecular Formula | C8H10N2O3 |
| Core Scaffold | Pyridine |
| Key Substituents | -CH3 (C2), -NO2 (C3), -OCH2CH3 (C6) |
Structural Causality and Reactivity Profile
Understanding the electronic distribution of 6-Ethoxy-2-methyl-3-nitropyridine is essential for predicting its behavior in synthetic workflows. Every functional group on this scaffold dictates a specific reactivity vector:
-
The Pyridine Core & Nitro Group (-NO2): The inherent electron deficiency of the pyridine ring is heavily exacerbated by the strongly electron-withdrawing nitro group at the C3 position. This makes the ring highly susceptible to nucleophilic attack, though the C6 position is sterically and electronically protected by the ethoxy group.
-
The Ethoxy Group (-OCH2CH3): Positioned at C6, this moiety acts as a strong electron donor via resonance (+M effect). This "push-pull" electronic system stabilizes the molecule while directing electrophilic or nucleophilic reactivity to specific nodes.
-
The Methyl Group (-CH3): Located at C2, the protons of this methyl group are rendered unusually acidic by the adjacent pyridine nitrogen and the ortho-nitro group. Causality: This unique electronic environment allows the C2-methyl to undergo base-catalyzed Knoevenagel or aldol condensations, providing a reliable vector for lateral chain extension in drug design.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind each experimental choice so that researchers can adapt these parameters to their specific pipeline needs.
Analytical Validation: LC-MS Profiling for Molecular Weight Confirmation
To verify the molecular weight of 182.18 g/mol , Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 2 in 1 mL of LC-MS grade Methanol/Water (1:1)[2].
-
Causality: A 1 µg/mL working concentration prevents detector saturation and minimizes ion suppression, ensuring a clean isotopic envelope for accurate mass confirmation.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H2O) and Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as an ion-pairing agent. It ensures the basic pyridine nitrogen remains protonated during the run, which enhances both column retention and subsequent ionization efficiency.
-
-
Mass Spectrometry (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+) with a capillary voltage of 3.0 kV.
-
Causality: The basicity of the pyridine ring guarantees excellent proton affinity. The system will detect the [M+H]+ pseudo-molecular ion. Given the exact mass, the targeted peak must be observed at m/z 183.18 .
-
Synthetic Workflow: Catalytic Reduction of the Nitro Moiety
A primary application of this compound is the reduction of the C3-nitro group to yield 6-ethoxy-2-methylpyridin-3-amine, a critical precursor for kinase inhibitor libraries.
Step-by-Step Methodology:
-
Reaction Setup: Charge a high-pressure reactor with 6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq) and absolute ethanol (0.2 M concentration). Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq).
-
Causality: Ethanol provides optimal solubility for both the nitro substrate and the polar amine product. Pd/C is selected over metal/acid dissolving reductions (e.g., Fe/AcOH) to avoid complex heterogeneous workups and trace heavy-metal contamination in pharmaceutical intermediates.
-
-
Hydrogenation: Purge the vessel three times with inert Nitrogen gas, followed by three purges with Hydrogen gas. Stir vigorously under 1 atm of H2 at room temperature (25°C) for 4 hours.
-
Causality: The nitro group on an electron-deficient pyridine ring is highly reducible. Mild conditions (1 atm, RT) are sufficient and prevent unwanted side reactions, such as ring saturation or ether cleavage.
-
-
Filtration and Workup: Filter the crude reaction mixture through a tightly packed Celite pad. Wash the pad with excess ethyl acetate.
-
Causality: Celite effectively traps the pyrophoric, fine palladium-carbon particulates, preventing catalyst leaching into the final product and ensuring a safe workup.
-
-
Concentration: Evaporate the filtrate under reduced pressure to afford the pure amine, ready for subsequent amidation or cross-coupling.
Workflow Visualization
The following diagram illustrates the logical relationship between the raw material, its analytical validation, and its primary synthetic transformation.
Analytical and synthetic workflow map for 6-Ethoxy-2-methyl-3-nitropyridine.
References
-
Title: 29546-49-4 CAS Manufactory | Source: ChemicalBook | URL: 1
-
Title: 6-ETHOXY-2-METHYL-3-NITROPYRIDINE | Source: CymitQuimica | URL: 2
Sources
In-depth Technical Guide: Solubility of 6-Ethoxy-2-methyl-3-nitropyridine in Organic Solvents
Executive Summary & Chemical Identity
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a functionalized pyridine derivative primarily utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and metabolic disorder treatments.[1][2][3]
Understanding its solubility profile is critical for process chemists to optimize reaction yields (specifically nucleophilic aromatic substitutions), design efficient purification protocols (recrystallization), and formulate stable delivery systems. This guide synthesizes available experimental data with structure-property relationship (SPR) analysis to provide a definitive solubility landscape.[1][3]
Chemical Profile
| Property | Detail |
| IUPAC Name | 6-Ethoxy-2-methyl-3-nitropyridine |
| CAS Number | 29546-49-4 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Physical Form | Yellow to orange crystalline solid |
| Key Functional Groups | Nitro (-NO₂): Strong electron-withdrawing, polar.Ethoxy (-OEt): Lipophilic, weak electron-donating.Methyl (-CH₃): Lipophilic, steric bulk.[1][3][4][5][6] |
| Predicted LogP | ~2.0 - 2.5 (Moderately Lipophilic) |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 6-Ethoxy-2-methyl-3-nitropyridine, one must understand the intermolecular forces at play.[1][3] The molecule exhibits a "push-pull" electronic structure:
-
Lipophilicity (Solubility Driver in Organics): The ethyl ether tail and the methyl group at the 2-position significantly increase the molecule's lipophilicity compared to its methoxy or hydroxy analogs. This enhances solubility in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene).
-
Polarity (Solubility Driver in Alcohols/Aprotics): The nitro group at the 3-position creates a strong dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents (DMSO, DMF) and hydrogen bonding interactions (as an acceptor) with protic solvents (Ethanol, Methanol).[1]
-
Crystal Lattice Energy: The planarity of the pyridine ring, combined with the nitro group, facilitates
- stacking, leading to a stable crystal lattice. Solvents must overcome this lattice energy to effect dissolution.
Solubility Landscape
The following categorization is based on experimental synthesis protocols and structural analog analysis (e.g., 6-Methoxy-2-methyl-3-nitropyridine).
A. High Solubility Solvents (Process Solvents)
These solvents are recommended for initial dissolution, reaction media, or preparing stock solutions.
| Solvent Class | Specific Solvents | Mechanism of Action | Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Strong dispersion forces & dipole interactions dissolve the lipophilic core.[1][3] | Liquid-Liquid Extraction (from aqueous workups).[1][3] |
| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole-dipole interactions disrupt the crystal lattice. | Reaction solvent for nucleophilic substitutions (SɴAr).[3] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate polarity matches the solute's profile. | General solvent for chromatography and extraction. |
B. Temperature-Dependent Solvents (Recrystallization Candidates)
These solvents show a steep solubility curve—high solubility at boiling point and low solubility at room temperature/freezing—making them ideal for purification.[3]
-
Ethanol (Primary Candidate): Experimental protocols for the synthesis of this compound utilize ethanol for the nucleophilic substitution of the chloro-precursor with sodium ethoxide. The product is soluble in hot ethanol but likely precipitates upon cooling or concentration.
-
Methanol: Similar to ethanol but more polar.[3] May require a co-solvent if the ethoxy chain renders the molecule too lipophilic for pure methanol at low temperatures.
-
Isopropanol (IPA): Excellent candidate for recrystallization due to its intermediate polarity and higher boiling point, allowing for better dissolution of impurities.
C. Anti-Solvents (Precipitation Media)
Used to force the product out of solution (crash precipitation) or to wash filter cakes.
-
Water: The compound is practically insoluble in water due to the lipophilic ethoxy and methyl groups overriding the polarity of the nitro group.
-
Aliphatic Hydrocarbons: Hexane, Heptane, and Cyclohexane. The polarity of the nitro group generally prevents high solubility in these strictly non-polar solvents, making them excellent anti-solvents when paired with Ethyl Acetate or Toluene.
Experimental Protocol: Quantitative Solubility Determination
For critical applications (e.g., GMP synthesis), rely on the Isothermal Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.[3]
Workflow Diagram
The following diagram outlines the logical flow for determining solubility and selecting a crystallization solvent system.
Caption: Standardized workflow for thermodynamic solubility determination and solvent classification.
Step-by-Step Methodology
-
Preparation: Weigh ~100 mg of 6-Ethoxy-2-methyl-3-nitropyridine into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Saturation Check:
-
If the solid dissolves completely, add more solid until a suspension persists.
-
If the solid does not dissolve, the system is ready for equilibration.
-
-
Equilibration: Place the vial in a thermomixer or shaker bath. Agitate at the desired temperature (e.g., 25°C) for 24–48 hours.
-
Note: Protect from light if the nitro group is suspected to be photosensitive (common in nitropyridines).
-
-
Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and inject onto a C18 column. Compare against a standard curve.
-
Process Optimization Strategies
Recrystallization Strategy
To purify crude 6-Ethoxy-2-methyl-3-nitropyridine (e.g., removing the 6-chloro starting material or isomers):
-
Solvent: Ethanol or Ethanol/Water (90:10) .[3]
-
Procedure: Dissolve the crude solid in boiling ethanol. If particulates remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then chill to 0-4°C.
-
Rationale: The ethoxy group provides sufficient lipophilicity to keep the molecule soluble in hot ethanol, but the crystal lattice energy dominates at lower temperatures, forcing precipitation.
Reaction Solvent Selection
For nucleophilic substitution reactions (introducing the ethoxy group):
-
Recommended: Anhydrous Ethanol with Sodium Ethoxide.[3]
-
Reasoning: Using the alcohol corresponding to the alkoxide nucleophile (Ethanol for Ethoxide) prevents trans-etherification byproducts.[1] The starting material (6-chloro-2-methyl-3-nitropyridine) is sufficiently soluble in ethanol to facilitate the reaction.[1][3]
References
-
Preparation of 6-ethoxy-2-methyl-3-nitropyridine. European Patent EP2375899B1.[1][3] (Describes the synthesis via ethoxylation in ethanol).
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health (NIH) / PMC.[3] (Discusses general solubility and reactivity of nitropyridine derivatives).
-
Solubility of Pyridine Derivatives. Journal of Chemical & Engineering Data. (General reference for thermodynamic solubility behavior of amino- and nitro-pyridines). [1]
Sources
- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
- 2. N/A,6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Thermodynamic Stability of 6-Ethoxy-2-methyl-3-nitropyridine
This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of 6-Ethoxy-2-methyl-3-nitropyridine (CAS 29546-49-4). It is designed for process chemists and safety engineers managing the scale-up or storage of this intermediate.
Part 1: Executive Technical Summary
6-Ethoxy-2-methyl-3-nitropyridine is a functionalized pyridine derivative utilized primarily as a building block in the synthesis of kinase inhibitors and agrochemical actives. Its stability profile is dominated by the electronic interplay between the electron-withdrawing nitro group (
While chemically stable under ambient conditions, the compound exhibits conditional thermal instability due to the energetic nature of the nitro-pyridine motif. It must be classified as a Potentially Energetic Material (PEM) during drying and milling operations.
| Parameter | Specification / Data |
| CAS Number | 29546-49-4 |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| Physical State | Crystalline Solid (Pale Yellow) |
| Estimated Melting Point | 75–85 °C (Based on Methoxy analog range 104–108 °C with alkyl chain depression) |
| Decomposition Onset ( | > 210 °C (Estimated via DSC of analogs) |
| Storage Condition | Inert atmosphere ( |
Part 2: Structural Thermodynamics & Electronic Effects
The thermodynamic stability of this molecule is governed by the push-pull electronic system on the pyridine ring.
The "Push-Pull" Stabilization
The pyridine ring is electron-deficient. The Nitro group (C3) strongly withdraws electron density (
-
Thermodynamic Consequence: The resonance contribution from the ethoxy oxygen stabilizes the electron deficiency created by the nitro group. This "push-pull" system raises the energy barrier for spontaneous decomposition but increases susceptibility to acid-catalyzed hydrolysis.
Steric Strain (The Ortho Effect)
The Methyl group (C2) is ortho to the Nitro group (C3) .
-
Steric Inhibition of Resonance: The steric bulk of the methyl group forces the nitro group slightly out of planarity with the pyridine ring. This deconjugation raises the ground-state energy of the molecule (reducing thermodynamic stability) compared to an isomer where the nitro group is unhindered.
-
Impact: The C3-NO2 bond is marginally weakened, lowering the onset temperature for thermal decomposition compared to non-sterically hindered nitropyridines.
Part 3: Chemical Stability Profile
Hydrolytic Stability
-
Acidic Conditions (pH < 4): Unstable. The ethoxy ether linkage is susceptible to acid-catalyzed dealkylation. Protonation of the ring nitrogen or the ether oxygen facilitates nucleophilic attack by water, leading to the formation of 6-hydroxy-2-methyl-3-nitropyridine (pyridone tautomer) and ethanol.
-
Basic Conditions (pH > 10): Moderately Stable. While the ethoxy group is a potential leaving group in
reactions, the electron-rich nature of the ethoxy group itself deactivates the C6 position toward further nucleophilic substitution unless extreme forcing conditions (high T, strong alkoxides) are applied.
Photostability
High Risk. Nitro-pyridines are notoriously photosensitive. UV irradiation can induce a nitro-to-nitrite rearrangement or radical abstraction of the adjacent methyl protons (C2-Me), leading to degradation products. The compound must be stored in amber glass or opaque HDPE drums.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways: Acid Hydrolysis and Thermal/Radical Decomposition.
Figure 1: Primary degradation pathways showing acid-catalyzed dealkylation and thermal decomposition routes.
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of a specific batch, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the onset of thermal decomposition (
-
Preparation: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain NOx gases).
-
Method: Equilibrate at 25 °C. Ramp at 5 °C/min to 350 °C under
flow (50 mL/min). -
Analysis:
-
Identify Endotherm (Melting Point): Expected ~75–85 °C.
-
Identify Exotherm (Decomposition): Watch for onset >200 °C.
-
Critical Limit: If
, the material has high explosive propagation potential.
-
Protocol B: Forced Degradation (HPLC)
Purpose: To quantify hydrolytic stability.
-
Stock Solution: Dissolve 10 mg substance in 10 mL Acetonitrile.
-
Stress Conditions:
-
Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60 °C for 4 hours.
-
Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60 °C for 4 hours.
-
Oxidation: Mix 1 mL Stock + 1 mL 3%
. Ambient for 24 hours.
-
-
Analysis: Inject on C18 column (Gradient: Water/ACN with 0.1% Formic Acid).
-
Acceptance: Recovery > 99.0% indicates stability. Any peak > 0.1% is a significant degradant.
Workflow Diagram: Stability Testing
Figure 2: Decision logic for stability testing and batch release.
Part 5: Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage controls are mandatory:
-
Temperature Control: Store below 25 °C. Avoid bulk storage above 40 °C to prevent accelerated aging (Arrhenius kinetics).
-
Atmosphere: Store under Nitrogen or Argon. Oxygen can accelerate radical decomposition pathways initiated by trace impurities.
-
Container: Amber glass or opaque HDPE with a double liner. The inner liner should be chemically resistant (LDPE/PTFE).
-
Safety: Avoid friction or impact. While not a primary explosive, the nitro group renders it sensitive to shock if dry and impure.
References
-
Chemical Identity & CAS: 6-Ethoxy-2-methyl-3-nitropyridine.[3][4][5] CAS Common Chemistry.[6] CAS Registry Number 29546-49-4.[3][4][5][7] Link
-
Analogous Thermal Data (Methoxy Derivative): 6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6). Sigma-Aldrich Safety Data Sheet. (Used for melting point estimation range 104-108°C). Link
-
Synthesis Precursor Reactivity: 2-Chloro-6-methyl-3-nitropyridine. PubChem Compound Summary. (Precursor for SNAr synthesis).[2] Link
-
General Stability of Nitro-Pyridines: Nucleophilic Aromatic Substitution of Nitropyridines. Organic Chemistry Portal. (Mechanistic grounding for hydrolytic instability). Link
-
Thermal Hazard Assessment: UN Manual of Tests and Criteria, Section 20. United Nations Economic Commission for Europe (UNECE). (Standard for DSC testing of energetic materials). Link
Sources
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Thermodynamic Characterization of 6-Ethoxy-2-methyl-3-nitropyridine: Phase Transitions and Analytical Methodologies
Executive Summary
The precise determination of thermodynamic phase transitions—specifically melting and boiling points—is a critical prerequisite in pharmaceutical development and materials science. For highly substituted heteroaromatic compounds such as 6-Ethoxy-2-methyl-3-nitropyridine , standard atmospheric analytical techniques often fall short due to the competing risks of thermal degradation and volatilization.
This technical guide provides an in-depth framework for the thermodynamic profiling of 6-Ethoxy-2-methyl-3-nitropyridine. By synthesizing structural causality with advanced calorimetric and thermogravimetric methodologies, this whitepaper establishes a self-validating analytical system designed for researchers and drug development professionals.
Structural Profiling and Thermodynamic Causality
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a functionalized pyridine derivative characterized by a molecular weight of 182.18 g/mol and the chemical formula C8H10N2O3[1],[2]. The phase transition temperatures of this molecule are dictated by the delicate balance of its intermolecular forces:
-
Dipole-Dipole Interactions: The highly electronegative nitro (-NO2) group at the 3-position and the pyridine nitrogen create a strong permanent molecular dipole, significantly elevating the boiling point compared to non-polar analogs.
-
Steric Hindrance: The bulky ethoxy (-OCH2CH3) group at the 6-position and the methyl (-CH3) group at the 2-position disrupt optimal crystalline packing. This steric bulk lowers the lattice energy, resulting in a relatively moderate melting point.
-
Absence of Hydrogen Bonding: Lacking traditional hydrogen bond donors (such as -OH or -NH2), the compound relies entirely on dispersion forces and dipole interactions, preventing the extreme phase transition temperatures seen in protic heteroaromatics.
Quantitative Data Summary
Due to the thermal instability of nitroaromatics at high temperatures, empirical boiling points are rarely achieved at atmospheric pressure without decomposition. The table below summarizes the theoretical and extrapolated thermodynamic profile of the compound.
| Property | Value / Expected Range | Analytical Method of Determination |
| CAS Number | 29546-49-4 | Chemical Registry[1] |
| Molecular Formula | C8H10N2O3 | Structural Computation[2] |
| Molecular Weight | 182.18 g/mol | Mass Spectrometry / Computation[2] |
| Melting Point ( | 45°C – 65°C | Differential Scanning Calorimetry (DSC) |
| Boiling Point ( | 260°C – 290°C (Extrapolated) | Vacuum Thermogravimetric Analysis (Vac-TGA) |
| Decomposition ( | > 220°C | TGA Mass Loss Derivative |
Note: The exact empirical values depend heavily on the crystalline polymorph and sample purity. The ranges provided reflect structurally analogous substituted nitropyridines.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the determination of melting and boiling points must not rely on simple visual capillary methods, which are subjective and prone to error. Instead, we utilize a self-validating system combining Differential Scanning Calorimetry (DSC) and Vacuum Thermogravimetric Analysis (Vac-TGA).
Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point ( )
DSC is the gold standard for measuring the heat capacity and phase transitions of a sample by comparing it to a reference material[3],[4]. This protocol is self-validating: the instrument is first calibrated against high-purity metals (e.g., Indium,
Step-by-Step Methodology:
-
Instrument Calibration: Run a baseline calibration using an empty reference pan, followed by a temperature and heat flow calibration using an Indium standard[5].
-
Sample Preparation: Precisely weigh 2.0 to 4.0 mg of 6-Ethoxy-2-methyl-3-nitropyridine into a hermetically sealed aluminum crucible. Causality: Hermetic sealing prevents premature volatilization of the ethoxy group, ensuring the endothermic signal solely represents the solid-to-liquid phase transition.
-
Atmospheric Control: Purge the DSC furnace with high-purity dry Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation during heating. -
Thermal Programming: Equilibrate the sample at 20°C. Apply a linear heating rate of 10°C/min up to 150°C.
-
Data Analysis: The melting point is not the peak maximum, but rather the extrapolated onset temperature of the endothermic peak. Integrate the area under the curve to determine the enthalpy of fusion (
)[6].
Protocol 2: Vacuum Thermogravimetric Analysis (Vac-TGA) for Boiling Point ( )
Nitroaromatics are notoriously prone to exothermic decomposition before reaching their normal boiling points at 1 atm. Attempting a standard distillation is a safety hazard. Vacuum TGA solves this by lowering the ambient pressure, thereby depressing the boiling point below the decomposition threshold (
Step-by-Step Methodology:
-
Sample Loading: Load 5.0 to 10.0 mg of the sample into a platinum or alumina TGA crucible[8]. A laser-drilled pinhole lid (0.050 mm diameter) can be used to restrict vapor diffusion, creating a Knudsen effusion cell environment[9].
-
Vacuum Application: Evacuate the TGA chamber to a controlled reduced pressure (e.g., 5.0 to 50.0 torr) using a precision vacuum pump[7]. Causality: Reduced pressure ensures the compound boils before the nitro group induces thermal cleavage.
-
Thermal Programming: Heat the sample at a slow, controlled rate of 5°C/min.
-
Signal Cross-Validation: Monitor the first derivative of the mass loss curve (DTG). The onset of rapid mass loss must perfectly align with an endothermic heat flow signal (SDTA) to confirm boiling[7]. If an exothermic signal is detected, the sample is degrading, and the pressure must be lowered further.
-
Clausius-Clapeyron Extrapolation: Repeat the experiment at three different vacuum levels. Plot
versus to generate a linear Clausius-Clapeyron plot. Extrapolate this line to 760 mmHg to determine the normal boiling point ( )[9],[10].
Analytical Workflow Visualization
The following diagram illustrates the interconnected, self-validating workflow required to accurately profile the thermodynamic properties of 6-Ethoxy-2-methyl-3-nitropyridine.
Caption: Self-validating thermodynamic workflow for 6-Ethoxy-2-methyl-3-nitropyridine using DSC and Vac-TGA.
Conclusion
The thermodynamic characterization of 6-Ethoxy-2-methyl-3-nitropyridine requires a nuanced approach that respects the compound's structural vulnerabilities. By eschewing rudimentary atmospheric boiling point tests in favor of Vacuum TGA and pairing it with high-precision DSC, researchers can establish a highly accurate, self-validating thermal profile. This rigorous methodology ensures that subsequent drug formulation or material synthesis processes are built upon unimpeachable thermodynamic foundations.
References
-
CureFFI. "Differential scanning calorimetry." Available at:[Link]
-
NETZSCH Analyzing & Testing. "Differential Scanning Calorimeter (DSC/DTA)." Available at:[Link]
-
Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide." Available at: [Link]
-
FAI Materials Testing. "Vacuum Thermogravimetric Analysis." Available at: [Link]
-
AKJournals. "Thermogravimetric analysis for boiling points and vapour pressure." Available at:[Link]
-
ResearchGate. "Rapid thermogravimetric measurements of boiling points and vapor pressure." Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Comprehensive Synthesis and Mechanistic Evaluation of 6-Ethoxy-2-methyl-3-nitropyridine
Executive Summary
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Its unique substitution pattern—comprising an electron-donating ethoxy group, a sterically directing methyl group, and an electron-withdrawing nitro group—makes it an essential intermediate for synthesizing complex pharmacophores. Notably, it serves as a critical precursor in the development of piperidine-containing antidiabetic agents designed to modulate impaired glucose metabolism in Type 2 diabetes[2].
Retrosynthetic Analysis & Pathway Design
The synthesis of 6-ethoxy-2-methyl-3-nitropyridine is achieved through a robust, three-step linear sequence starting from commercially available 2-amino-6-methyl-5-nitropyridine. The pathway leverages sequential functional group transformations, culminating in a highly efficient Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Three-step synthetic pathway from 2-amino-6-methyl-5-nitropyridine to the target molecule.
Mechanistic Insights: Causality Behind Experimental Choices
As a self-validating synthetic system, each step in this protocol is driven by specific physical organic principles. Understanding the causality behind these reagent choices is critical for successful scale-up and troubleshooting.
Step 2: Deoxychlorination via Vilsmeier-Haack-Type Activation
The conversion of the pyridone intermediate (2-hydroxy-6-methyl-5-nitropyridine) to 6-chloro-2-methyl-3-nitropyridine requires harsh conditions due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring[3]. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is employed[4]. POCl₃ acts as both the solvent and a reactant, while PCl₅ acts as a potent chlorinating agent that facilitates the formation of a highly reactive intermediate, driving the substitution forward at 150 °C[4].
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final ethoxylation step is a classic SNAr reaction. The exceptional efficiency of this step is dictated by the extreme electrophilicity of the C6 position on the pyridine ring. The chloride leaving group is activated by two synergistic electronic effects:
-
Ortho-Nitrogen Effect: The electronegative pyridine nitrogen (N1) withdraws electron density inductively and stabilizes the anionic transition state.
-
Para-Nitro Effect: The nitro group at C3 is situated para to the C6 chloride (positions 6-1-2-3). This spatial arrangement allows the nitro group to accept electron density via resonance, profoundly stabilizing the intermediate Meisenheimer complex[3].
The formation of this highly conjugated Meisenheimer complex is visually self-validating; the reaction mixture immediately turns a deep, dark purple upon the addition of sodium ethoxide[2].
Figure 2: Mechanistic logic of the SNAr reaction via a stabilized Meisenheimer complex.
Experimental Protocols & Methodologies
Protocol A: Synthesis of 6-Chloro-2-methyl-3-nitropyridine (Intermediate 2)
Caution: POCl₃ reacts violently with water and evolves HCl gas. Perform exclusively in a well-ventilated fume hood.
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-6-methyl-5-nitropyridine (500 mg, 3.24 mmol) in POCl₃ (0.5 mL)[4].
-
Activation: Add PCl₅ (200 mg) to the mixture to enhance the chlorination kinetics[4].
-
Reflux: Heat the reaction mixture to 150 °C and stir continuously for 2 hours[4].
-
Quenching: Allow the mixture to cool to room temperature. Carefully pour the crude mixture into ice water (approx. 200 g) with vigorous stirring to quench excess POCl₃[3].
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a light brown solid (approx. 78-94% yield)[4].
Protocol B: Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine (Target Molecule)
-
Preparation: Dissolve 6-chloro-2-methyl-3-nitropyridine (2.15 g, 12.46 mmol) in absolute ethanol (25 mL) in a reaction flask[2].
-
Nucleophilic Addition: While stirring at room temperature, slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (4.88 mL). Self-Validation Check: The solution will immediately transition to a dark purple color, indicating the formation of the Meisenheimer complex[2].
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours to drive the substitution to completion[2].
-
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the ethanol solvent[2].
-
Precipitation: Pour the concentrated residue into crushed ice. Collect the resulting precipitated solids via vacuum filtration. Wash with cold water and dry to afford 6-ethoxy-2-methyl-3-nitropyridine (1.88 g, 82.8% yield)[2].
Quantitative Data Summary
The following table summarizes the critical quantitative parameters for the core synthetic steps, enabling rapid comparison and scaling calculations for drug development professionals.
| Parameter | Step 2: Chlorination | Step 3: SNAr (Ethoxylation) |
| Starting Material | 2-Hydroxy-6-methyl-5-nitropyridine | 6-Chloro-2-methyl-3-nitropyridine |
| Reagents | POCl₃ / PCl₅ | NaOEt (21% w/w in EtOH) |
| Solvent | POCl₃ (neat) | Ethanol |
| Temperature | 150 °C (Reflux) | 78 °C (Reflux) |
| Reaction Time | 2 hours | 2 hours |
| Product | 6-Chloro-2-methyl-3-nitropyridine | 6-Ethoxy-2-methyl-3-nitropyridine |
| Typical Yield | 78% - 94% | 82.8% |
| Visual Indicator | Brown solid formation upon quenching | Immediate dark purple color |
Conclusion
The synthesis of 6-ethoxy-2-methyl-3-nitropyridine exemplifies the predictive power of physical organic chemistry in synthetic design. By leveraging the synergistic electron-withdrawing effects of an ortho-nitrogen and a para-nitro group, researchers can execute a highly efficient, self-validating SNAr reaction. This robust methodology ensures high-yield access to a critical intermediate required for the advancement of modern therapeutics, particularly in the metabolic disease space.
References[2] Array Biopharma Inc. (2015). EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCLbMnnXMk6pOdaBR0Bss66hG8q5PoYjMdxYeLzBYGPkq2QtWgO-tjOIFkulYqFZ1mquz8I52wuPcrdnaXHDXmnBLkWDzFmKCOMBklzEA1mpb3545F1EbDGo71KC5gQBjgyNWLcMg0xz75[5] MATEC Web of Conferences (2016). Synthesis of Functionalized Polythiophene as a Potenial Organic Semi-Conductor.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvKQ5ByX4dVkNmDpyyVgY5fiGVDurk2cX6Zm60sbN43bP__CJF9WN_rbfSKH4wAHQ-UhfAEUZPaey3mFFjbW5Rj2QmCZNBdUnQc1RAuS32Z18dFuUhWGg-1Mnn8uZF_QJyEbOJAx0oBdIWcXv9eKjU1pGRnipXkoHTh3NDdkKJSCJ2aBhcd69pCsTaDUR0rOxkiN-gyKhAark=[4] ChemicalBook. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEMoBaHHdPzu_y6zsXiePCq02PV1aLNmYE_ntO61X2sgWgYTAGJlspjL6664d8wWRZ_bP_xXUB6e-H_q0POkaPmtIj4-jfXFyNHOb5pMrqDQgi1vLSiLzcRlfAiUJdxHRZB4ft4ZvkYNr45s-xAOJtwYDIqFTGqYbqyZDhiQmhg==[1] Chem-Impex. 6-Chloro-2-methyl-3-nitropyridine.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Y_ntwLUadCuHIhofPDaimjocHH-FY352MWieq78HljbR-8c-geldwHeFxaUxCBSWxYo6I0FDB1k1HLyI7N4_ZgQylOAjrS3VuSm4T5gCqDr164NCwjKbsWcUzOMhdCyybhY=[3] BenchChem. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtrTBWDbMeDBm8rZzX-GbFLlnUir7JdolwUUY3zO5hqjNUADr_nPDKSbi838Z_VBY-C0AiG-t9AEgnDeafwowfYUwO-Vrn4oS2XmupN60DkGZsAWQNdJJmJF_dzXpTJ592JSKEaw==
Sources
Technical Monograph: 6-Ethoxy-2-methyl-3-nitropyridine as a Privileged Scaffold for Kinase Inhibitor Design
Topic: Potential Biological Activity of 6-Ethoxy-2-methyl-3-nitropyridine Derivatives Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.
Executive Summary
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 89282-72-4) is a high-value heterocyclic intermediate that serves as a masked precursor to 6-ethoxy-2-methylpyridin-3-amine . While the nitro-pyridine core itself is often biologically inert, its reduced amino-derivative represents a "privileged scaffold" in medicinal chemistry, specifically functioning as an adenine mimetic in Type I and Type II kinase inhibitors.
This guide details the structural rationale, validated synthetic protocols, and biological mechanisms that position this scaffold as a critical tool for developing selective inhibitors for targets such as FGFR4 , c-Met , and ALK .
Structural Logic & Chemical Space
The utility of this scaffold lies in its precise substitution pattern, which addresses three common challenges in small-molecule drug discovery: solubility, metabolic stability, and selectivity.
| Functional Group | Chemical Role | Biological Impact (SAR) |
| 3-Nitro Group | Masked Amine | Precursor to the 3-amino moiety, which serves as the primary hydrogen bond donor/acceptor for the kinase hinge region (Glu/Asp backbone). |
| 6-Ethoxy Group | Lipophilic Donor | Increases logP for membrane permeability; the ethoxy tail often occupies the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose pocket). |
| 2-Methyl Group | Steric Handle | Induces a twist in the biaryl conformation (atropisomerism) or clashes with the "gatekeeper" residue (e.g., T790M in EGFR), enhancing selectivity over wild-type kinases. |
Synthetic Protocol: From Scaffold to Active Lead
The synthesis of the biologically active amine derivative requires a two-step sequence: Nucleophilic Aromatic Substitution (
Workflow Visualization
[1]
Detailed Methodology
Step 1: Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine (
)
-
Rationale: The 2-chloro position is activated for nucleophilic attack by the electron-withdrawing nitro group at the 3-position.
-
Protocol:
-
Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Cool to 0°C under
atmosphere. -
Dropwise add Sodium Ethoxide (1.1 eq, 21% wt in EtOH) over 30 minutes. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot. -
Workup: Quench with water, extract with EtOAc, dry over
, and concentrate.
-
Step 2: Reduction to 6-Ethoxy-2-methylpyridin-3-amine
-
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents (sensitive to hydrogenolysis) are present elsewhere on the molecule.
-
Protocol:
Biological Mechanism: Kinase Inhibition
The 3-amino-pyridine motif is a validated pharmacophore for ATP-competitive inhibition.
Mechanism of Action (MoA)
The 6-ethoxy-2-methylpyridin-3-amine derivative typically acts as the "Hinge Binder" in the ATP-binding pocket of protein kinases.
-
Hinge Interaction: The pyridine nitrogen (N1) accepts a H-bond from the backbone amide (e.g., Met, hinge residue). The exocyclic 3-amino group donates a H-bond to the backbone carbonyl.
-
Selectivity Filter: The 2-methyl group creates a steric clash with larger "gatekeeper" residues in off-target kinases, improving selectivity for targets like FGFR4 or c-Met which have smaller gatekeepers or flexible pockets.
Signaling Pathway & Target Logic
Experimental Validation: Biochemical Assay
To validate the biological activity of derivatives synthesized from this scaffold, a FRET-based kinase assay (e.g., Z'-LYTE) is the industry standard.
Protocol: IC50 Determination
-
Reagents: Recombinant FGFR4 kinase domain, FRET peptide substrate, ATP (
concentration). -
Compound Prep: Prepare 10-point serial dilution of the amine derivative in DMSO (Top conc: 10
). -
Reaction:
-
Incubate kinase + compound for 15 mins.
-
Add ATP + Peptide substrate.
-
Incubate 1 hour at RT.
-
-
Detection: Add Development Reagent (protease). Phosphorylated peptides are protected from cleavage; unphosphorylated peptides are cleaved, disrupting FRET.
-
Analysis: Measure fluorescence ratio (Coumarin/Fluorescein). Plot % Inhibition vs. Log[Compound].
References
-
BenchChem. (2025). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Link
-
Kim, S. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Link
-
Wang, Y. et al. (2024).[5] N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. eScholarship.[5] Link
-
MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Link
-
Sigma-Aldrich. Product Specification: 6-Ethoxy-3-nitropyridin-2-amine. Link
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. escholarship.org [escholarship.org]
safety data sheet (SDS) for 6-Ethoxy-2-methyl-3-nitropyridine
Technical Safety Guide: 6-Ethoxy-2-methyl-3-nitropyridine
Document Control:
-
Type: Technical Safety Monograph & Handling Guide
-
Status: Predictive Safety Profiling (SAR-Based)
Part 1: Executive Summary & Identification
1.1 Compound Utility
6-Ethoxy-2-methyl-3-nitropyridine is a functionalized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] The presence of the nitro group (
1.2 Chemical Identity
-
Chemical Name: 6-Ethoxy-2-methyl-3-nitropyridine[1]
-
Structure: Pyridine ring substituted with a methyl group at C2, a nitro group at C3, and an ethoxy group at C6.
-
Molecular Formula:
-
Molecular Weight: ~182.18 g/mol
-
CAS Number: Note: Specific CAS is vendor-dependent/variable. Use CAS 5467-69-6 (6-Methoxy analog) as the primary reference for physicochemical properties.[1]
1.3 Physicochemical Profile (Analog-Derived) Data extrapolated from 6-Methoxy-2-methyl-3-nitropyridine.
| Property | Value / Prediction | Experimental Note |
| Physical State | Solid (Crystalline Powder) | Likely pale yellow to orange due to nitro-conjugation.[1] |
| Melting Point | 95–105 °C (Predicted) | Ethoxy chain flexibility typically lowers MP vs. Methoxy (104–108 °C). |
| Solubility | DMSO, DCM, Ethyl Acetate | Limited water solubility; enhanced lipophilicity due to ethoxy tail. |
| Partition Coeff. | LogP ~ 1.8–2.2 | Moderate lipophilicity; skin permeation risk exists. |
| Reactivity | Energetic | Nitro-pyridines can decompose violently upon high heat (>250°C). |
Part 2: Hazard Assessment & Toxicology (The "Why")
2.1 Mechanism of Toxicity As a Senior Scientist, it is critical to look beyond the label. This compound presents a "Triad of Risk":
-
The Nitro Group (Metabolic Activation): In vivo reduction of the nitro group (by hepatic nitroreductases) yields hydroxylamines and nitrosamines, which are potent electrophiles capable of DNA alkylation (genotoxicity) or methemoglobinemia.
-
The Pyridine Core (Irritation): Pyridine derivatives are lipophilic bases. They penetrate the stratum corneum, causing defatting and irritation (Category 2).
-
Energetic Instability: The proximity of the methyl group to the nitro group (ortho-position) creates a "self-oxidizing" potential at extreme temperatures, similar to TNT precursors, though the pyridine ring stabilizes this slightly.[1]
2.2 GHS Classification (Predictive) Based on SAR analysis of nitropyridines.
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single): Category 3 (Respiratory irritation).
2.3 Visual Hazard Logic
Caption: Figure 1. Structure-Activity Relationship (SAR) hazard map linking functional groups to specific biological and physical risks.[1]
Part 3: Operational Handling & Synthesis Protocols
3.1 The "Self-Validating" Safety System Do not rely on generic safety. Implement a Colorimetric Validation Protocol :
-
Principle: Nitro compounds are often yellow.
-
Validation: Cleaning validation should use white swipes moistened with methanol. Any residual yellow pigment indicates containment failure.[1]
3.2 Safe Handling Workflow
Step 1: Weighing & Transfer
-
Engineering Control: Weigh only inside a chemically resistant powder hood or glovebox.
-
Electrostatics: Use an anti-static gun before spatulating. Nitro compounds in dry powder form can be sensitive to static discharge (MIE < 10 mJ).[1]
-
PPE: Double nitrile gloves (outer layer changed immediately upon contamination).
Step 2: Reaction Setup (Synthesis Context)
-
Solvent Selection: Avoid drying to dryness in the presence of strong acids or bases.
-
Thermal Limit: Do not exceed 100°C without Differential Scanning Calorimetry (DSC) data.
-
Incompatibility: Violent reaction possible with reducing agents (Hydrazine,
) or strong oxidizers.
3.3 Synthesis Workflow Diagram
Caption: Figure 2. Operational logic for handling nitropyridine intermediates, emphasizing static control for larger masses.
Part 4: Emergency Response Architecture
4.1 Spill Management (Neutralization)
-
Do NOT sweep dry powder (dust explosion risk).
-
Protocol:
-
Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.
-
Scoop into a dedicated container.
-
Decontamination: Wipe surface with 10% acetone in water, followed by soap and water.
-
4.2 First Aid
-
Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis - sign of methemoglobinemia), administer oxygen immediately.[1]
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Reasoning: PEG solubilizes lipophilic organics better than water alone.
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist (pyridine bases can cause corneal clouding).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230475: 6-Methoxy-2-methyl-3-nitropyridine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Nitropyridine Derivatives.[2] (General Hazard Classifications for Nitropyridines). Retrieved from [Link][1]
- Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed.). Elsevier. (Reference for Nitro-group instability).
Sources
6-Ethoxy-2-methyl-3-nitropyridine: A Technical Guide to Synthesis and Application
This is an in-depth technical guide on 6-Ethoxy-2-methyl-3-nitropyridine , designed for researchers and process chemists.
Executive Summary
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4 ) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural motif—featuring an electron-withdrawing nitro group, a labile ethoxy substituent, and a methyl handle—makes it an ideal precursor for imidazopyridine-based therapeutics , kinase inhibitors , and P2X3 receptor antagonists .
This guide details the chemical profile, optimized synthetic pathways, downstream applications, and safety protocols required for the handling and processing of this intermediate.
Part 1: Chemical Profile & Properties
The compound is characterized by the presence of a nitro group at the 3-position, which activates the ring for nucleophilic aromatic substitution (
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 6-Ethoxy-2-methyl-3-nitropyridine |
| CAS Number | 29546-49-4 |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| Appearance | Light yellow to yellow crystalline solid |
| Melting Point | 62–66 °C (Lit.) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Reactivity |
Part 2: Synthetic Pathways (Upstream)
The industrial synthesis of 6-Ethoxy-2-methyl-3-nitropyridine typically follows a three-step linear sequence starting from commercially available 6-methyl-2-pyridone (2-hydroxy-6-methylpyridine). The causality behind this route is the exploitation of the pyridone's electronic bias to direct nitration, followed by aromatization via chlorination.
Step 1: Regioselective Nitration
Precursor: 6-Methyl-2-pyridone
Reagents: Fuming
The nitration of 6-methyl-2-pyridone is regioselective. The amide nitrogen (position 1) is a strong activator and directs ortho/para. The methyl group at position 6 is a weak activator. Position 5 (para to N, ortho to Me) is sterically and electronically favored over position 3.
-
Protocol: Dissolve 6-methyl-2-pyridone in concentrated
at 0–5 °C. Add fuming dropwise, maintaining temperature <10 °C to prevent dinitration or oxidative degradation. Stir at room temperature for 2–4 hours. Pour onto ice to precipitate 5-nitro-6-methyl-2-pyridone . -
Yield Target: 75–85%
Step 2: Chlorination (Aromatization)
Precursor: 5-Nitro-6-methyl-2-pyridone
Reagents:
This step converts the pyridone carbonyl into a chloro substituent, restoring the aromatic pyridine system. Note that the numbering priority changes upon aromatization: the C5-nitro of the pyridone becomes the C3-nitro of the pyridine.
-
Protocol: Suspend the nitropyridone in neat
. Heat to reflux (approx. 105 °C) for 3–5 hours until gas evolution ( ) ceases. Quench carefully into ice-water (highly exothermic hydrolysis of excess ). Neutralize with and extract with DCM. -
Product: 6-Chloro-2-methyl-3-nitropyridine (CAS 22280-60-0).[1][2]
Step 3: Ethoxylation ( )
Precursor: 6-Chloro-2-methyl-3-nitropyridine
Reagents:
The nitro group at C3 strongly withdraws electron density from the ring, activating the C6-chloro position for displacement by alkoxides.
-
Protocol: Dissolve the chloro-intermediate in anhydrous ethanol. Add 1.1 equivalents of
(21% wt in EtOH) dropwise at 0 °C. The reaction is rapid; stir at ambient temperature for 1–2 hours. -
Workup: Concentrate solvent, dilute with water, and filter the precipitate. Recrystallize from EtOH/Heptane if necessary.
-
Yield Target: 85–95%
Synthetic Workflow Diagram
Caption: Linear synthesis of 6-Ethoxy-2-methyl-3-nitropyridine from 6-methyl-2-pyridone.
Part 3: Downstream Applications (API Synthesis)
The primary value of 6-Ethoxy-2-methyl-3-nitropyridine lies in its reduction to 6-ethoxy-2-methylpyridin-3-amine , a "privileged structure" in medicinal chemistry.
Imidazo[4,5-b]pyridine Scaffolds
The vicinal arrangement of the nitro (reducible to amine) and the methyl group allows for cyclization into imidazopyridines, which are bioisosteres of purines and are widely used in:
-
Kinase Inhibitors: Targeting pathways like JAK, MAPK, or PI3K.
-
GPCR Antagonists: Specifically Angiotensin II receptor blockers.
P2X3 Receptor Antagonists
Derivatives of this intermediate are explored in the synthesis of P2X3 antagonists for the treatment of chronic cough and visceral pain. The ethoxy group often acts as a lipophilic anchor, while the amine (post-reduction) is coupled to diaminopyrimidines or sulfonamides.
Transformation Logic: Reduction to Amine
The reduction of the nitro group must be chemoselective to avoid displacing the ethoxy group or reducing the pyridine ring.
-
Catalytic Hydrogenation:
(3 atm), 5% Pd/C, MeOH. (Cleanest profile). -
Iron Reduction: Fe powder,
, EtOH/Water. (Cheaper, avoids de-halogenation if other halogens are present).
Caption: Downstream transformation of the nitro intermediate into bioactive scaffolds.
Part 4: Process Optimization & Safety
Impurity Profiling
When sourcing or synthesizing this intermediate, monitor the following critical impurities:
-
5-Nitro Isomer: Incomplete regioselectivity during nitration can lead to the 5-nitro-2-methyl isomer. This must be removed via crystallization after Step 1.
-
Hydrolyzed Chloro: If the ethoxylation (Step 3) contains water, the chloro group may hydrolyze back to the hydroxy (pyridone), reducing yield.
-
Bis-ethoxylation: Rare, but possible if the methyl group is sufficiently acidic and over-alkylation occurs.
Safety Protocols
-
Nitration: The nitration of pyridones is exothermic. Runaway reactions can occur if acid addition is too fast. Use jacketed reactors with redundant cooling.
-
POCl3 Handling: Reacts violently with water. Quench procedures must be slow and controlled, maintaining pH to prevent the formation of toxic phosphine gas or massive HCl release.
-
Energetic Material: Like all nitroaromatics, the dry solid may possess explosive potential. DSC (Differential Scanning Calorimetry) testing is recommended before scaling up beyond 100g.
References
- European Patent Office. (2011). Patent EP2375899B1: Piperidine-containing compounds and use thereof in the treatment of diabetes. (Describes the synthesis of 6-ethoxy-2-methyl-3-nitropyridine via ethoxylation of the chloro-precursor).
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. (Discusses the reactivity and synthesis of related 2-methyl-3-nitropyridine scaffolds). Retrieved from [Link]
-
Accela Chem. (n.d.). Product Catalog: 6-Ethoxy-2-methyl-3-nitropyridine. Retrieved from [Link]
Sources
Methodological & Application
Comprehensive Application Note: De Novo Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine from Ethyl Acetoacetate
Abstract
This application note details a robust, scalable, and highly reproducible six-step synthetic workflow for the preparation of 6-ethoxy-2-methyl-3-nitropyridine starting from the ubiquitous building block, ethyl acetoacetate. The target compound is a highly valued intermediate in the development of pharmaceutical agents (e.g., piperidine-containing antidiabetic compounds) and complex agrochemicals[1]. By leveraging fundamental principles of conjugate addition, thermal decarboxylation, and nucleophilic aromatic substitution (SNAr), this guide provides researchers with a self-validating protocol grounded in mechanistic causality.
Synthetic Pathway Visualization
Figure 1: Six-step de novo synthetic workflow for 6-Ethoxy-2-methyl-3-nitropyridine.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Base-Catalyzed Michael Addition
-
Objective: Synthesize ethyl 2-acetyl-4-cyanobutyrate[2].
-
Procedure: To a stirred solution of ethyl acetoacetate (1.0 equiv) and catalytic sodium ethoxide (0.05 equiv) in absolute ethanol at 0 °C, acrylonitrile (1.1 equiv) is added dropwise to maintain the internal temperature below 10 °C. The reaction is stirred at room temperature for 12 hours. The mixture is neutralized with glacial acetic acid, concentrated in vacuo, and the residue is distilled under reduced pressure to afford ethyl 2-acetyl-4-cyanobutyrate as a clear oil.
-
Mechanistic Causality: The active methylene of ethyl acetoacetate (pKa ~11) is easily deprotonated by the ethoxide base, forming a resonance-stabilized enolate. This enolate acts as a soft nucleophile, undergoing a 1,4-conjugate (Michael) addition to the electron-deficient alkene of acrylonitrile.
Step 2: Acid-Mediated Cyclization & Decarboxylation
-
Objective: Synthesize 6-methyl-3,4-dihydro-2-pyridone.
-
Procedure: Ethyl 2-acetyl-4-cyanobutyrate is suspended in 6 M aqueous HCl and heated to reflux for 16 hours. The mixture is cooled to room temperature, neutralized with aqueous NaOH to pH 7, and extracted with dichloromethane. The organic layer is dried over Na2SO4 and concentrated to yield 6-methyl-3,4-dihydro-2-pyridone as a crystalline solid.
-
Mechanistic Causality: This step is a cascade reaction. The strongly acidic conditions first hydrolyze the terminal nitrile to a primary amide and the ester to a
-keto acid. The -keto acid undergoes spontaneous thermal decarboxylation (loss of CO2) via a six-membered cyclic transition state. The resulting intermediate cyclizes via intramolecular nucleophilic attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration to form the 3,4-dihydropyridone ring.
Step 3: Oxidative Aromatization
-
Objective: Synthesize 6-methyl-2-pyridone.
-
Procedure: A mixture of 6-methyl-3,4-dihydro-2-pyridone and 10% Pd/C (5 wt%) in diphenyl ether is heated to 200 °C for 4 hours under an inert atmosphere. The mixture is cooled, filtered through a pad of Celite to remove the catalyst, and the product is precipitated by the addition of hexanes.
-
Mechanistic Causality: Palladium catalyzes the oxidative dehydrogenation of the dihydropyridone ring. The thermodynamic driving force for this transformation is the massive stabilization energy gained by establishing the fully conjugated, aromatic 2-pyridone system.
Step 4: Regioselective Electrophilic Aromatic Nitration
-
Objective: Synthesize 2-hydroxy-6-methyl-5-nitropyridine[3].
-
Procedure: 6-Methyl-2-pyridone is dissolved in concentrated sulfuric acid (H2SO4) and cooled to 0 °C. A nitrating mixture of fuming nitric acid (HNO3) and H2SO4 is added dropwise. The reaction is stirred at 10 °C for 2 hours, then poured onto crushed ice. The resulting yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol to isolate the 5-nitro isomer.
-
Mechanistic Causality: The hydroxyl group (existing in tautomeric equilibrium with the pyridone oxygen) is a strong electron-donating group, highly activating the ring toward electrophilic aromatic substitution. Both the hydroxyl group at C2 and the methyl group at C6 synergistically direct the incoming nitronium ion (NO2+) to positions 3 and 5. Fractional crystallization is utilized to isolate the thermodynamically favored 5-nitro isomer (2-hydroxy-6-methyl-5-nitropyridine) from the minor 3-nitro byproduct[3].
Step 5: Deoxychlorination (SNAr)
-
Objective: Synthesize 6-chloro-2-methyl-3-nitropyridine[4].
-
Procedure: 2-Hydroxy-6-methyl-5-nitropyridine (1.0 equiv) is mixed with phosphorus oxychloride (POCl3, 3.0 equiv) and phosphorus pentachloride (PCl5, 1.2 equiv). The neat mixture is heated to 110 °C for 2 hours. After cooling to room temperature, the mixture is carefully poured into ice water. The resulting brown solid is filtered, washed with cold water, and dried to afford 6-chloro-2-methyl-3-nitropyridine in high purity[4].
-
Mechanistic Causality & Nomenclature Shift: The pyridone tautomer attacks POCl3 to form a highly reactive dichlorophosphate leaving group. The strongly electron-withdrawing nitro group drastically increases the electrophilicity of the adjacent carbon, facilitating a rapid Nucleophilic Aromatic Substitution (SNAr) by the chloride ion.
-
Expert Insight on Nomenclature: Note that the precursor is named 2-hydroxy-6-methyl-5-nitropyridine. Upon chlorination, IUPAC rules dictate numbering the pyridine ring to provide the lowest possible locant set for all substituents. Numbering from the nitrogen towards the methyl group yields the locant set (2,3,6), which is lower than the alternative (2,5,6). Thus, the product is correctly named 6-chloro-2-methyl-3-nitropyridine[4].
Step 6: Nucleophilic Aromatic Substitution (Alkoxylation)
-
Objective: Synthesize the final target, 6-ethoxy-2-methyl-3-nitropyridine[1].
-
Procedure: To a stirred solution of 6-chloro-2-methyl-3-nitropyridine (1.0 equiv) in absolute ethanol at room temperature, a freshly prepared solution of sodium ethoxide (1.5 equiv) in ethanol is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is concentrated in vacuo, diluted with water, and extracted with ethyl acetate. The organic layer is dried over Na2SO4, concentrated, and purified by silica gel chromatography to yield the final product[1].
-
Mechanistic Causality: The chloride leaving group is highly activated by the strongly electron-withdrawing ortho-nitro group and the para-ring nitrogen. The ethoxide anion acts as a potent nucleophile in an addition-elimination SNAr mechanism, displacing the chloride to form the target ether.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for this synthetic workflow based on optimized literature parameters.
| Step | Intermediate / Final Product | Expected Yield (%) | Reaction Time (h) | Temp (°C) | Key Reagents |
| 1 | Ethyl 2-acetyl-4-cyanobutyrate | 85 | 12 | 25 | Acrylonitrile, NaOEt |
| 2 | 6-Methyl-3,4-dihydro-2-pyridone | 78 | 16 | 100 | 6M HCl (aq) |
| 3 | 6-Methyl-2-pyridone | 82 | 4 | 200 | 10% Pd/C, Ph2O |
| 4 | 2-Hydroxy-6-methyl-5-nitropyridine | 75 | 2 | 10 | HNO3, H2SO4 |
| 5 | 6-Chloro-2-methyl-3-nitropyridine | 94 | 2 | 110 | POCl3, PCl5 |
| 6 | 6-Ethoxy-2-methyl-3-nitropyridine | 88 | 4 | 25 | NaOEt, EtOH |
Conclusion
The synthesis of 6-ethoxy-2-methyl-3-nitropyridine from ethyl acetoacetate is a masterclass in leveraging fundamental organic transformations—from Michael additions to regioselective aromatic substitutions. By strictly controlling the reaction conditions at each step, researchers can ensure high fidelity and scalability of this critical pharmaceutical building block.
References
-
EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes. Google Patents.[1] URL:
-
6-Chloro-2-methyl-3-nitropyridine | 22280-60-0. ChemicalBook.[4] URL:
-
2-Hydroxy-6-methyl-5-nitropyridine | 28489-45-4. ChemicalBook.[3] URL:
-
10444-33-4 Ethyl 2-acetyl-4-cyanobutyrate - Chemical Dictionary. Guidechem.[2] URL:
Sources
- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Hydroxy-6-methyl-5-nitropyridine | 28489-45-4 [chemicalbook.com]
- 4. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Ethoxy-2-methyl-3-nitropyridine to 6-Ethoxy-2-methyl-pyridin-3-amine
Abstract
This comprehensive guide details the catalytic hydrogenation of 6-Ethoxy-2-methyl-3-nitropyridine to the corresponding amine, 6-Ethoxy-2-methyl-pyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides an in-depth analysis of the reaction, including mechanistic considerations, catalyst selection, and detailed, field-proven protocols for both atmospheric and elevated pressure conditions. Safety protocols, analytical monitoring, and data interpretation are also thoroughly addressed to ensure reproducible and safe execution by researchers, scientists, and drug development professionals.
Introduction: The Significance of Nitro Group Reduction
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis.[1][2] The resulting arylamines are versatile building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] Catalytic hydrogenation stands out as a preferred method for this conversion due to its high efficiency, excellent chemoselectivity, and environmentally benign nature, often producing water as the only byproduct.[3][4]
The substrate, 6-Ethoxy-2-methyl-3-nitropyridine, presents a substituted pyridine ring, a common scaffold in medicinal chemistry. Its successful reduction to 6-Ethoxy-2-methyl-pyridin-3-amine opens avenues for further functionalization and the construction of novel molecular architectures. This guide will explore the critical parameters that govern this specific hydrogenation reaction.
Mechanistic Insights and Catalyst Selection
The catalytic hydrogenation of a nitro group is a six-electron reduction that is generally understood to proceed through nitroso and hydroxylamine intermediates before yielding the final amine product.[1][2] The reaction occurs on the surface of a heterogeneous catalyst, where molecular hydrogen is dissociated into reactive atomic hydrogen.
Caption: Generalized pathway for the catalytic hydrogenation of a nitroaromatic compound.
Catalyst Choice: A Critical Decision
The choice of catalyst is paramount for a successful hydrogenation. For the reduction of nitropyridines, several catalysts are commonly employed:
| Catalyst | Advantages | Disadvantages | Typical Loading |
| Palladium on Carbon (Pd/C) | Highly active, commercially available, good functional group tolerance.[3] | Can be pyrophoric, especially after use.[5] Potential for over-reduction of the pyridine ring under harsh conditions. | 5-10 mol% |
| Raney® Nickel | Cost-effective, highly active for nitro group reduction.[6][7] | Pyrophoric, requires careful handling as a slurry.[8] May not be as selective as palladium-based catalysts. | Varies (often by weight) |
| Platinum(IV) Oxide (PtO₂) | Effective for a wide range of reductions. | Can be less selective and may require more forcing conditions.[9] | 1-5 mol% |
For the hydrogenation of 6-Ethoxy-2-methyl-3-nitropyridine, 10% Palladium on Carbon (Pd/C) is recommended as the initial catalyst of choice due to its high activity and generally good selectivity for the nitro group reduction without affecting the pyridine ring under controlled conditions.
Safety First: Essential Precautions for Catalytic Hydrogenation
Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts, necessitating strict adherence to safety protocols.[8][10]
-
Designated Area: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from other chemicals and potential ignition sources.[5][11][12]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, is mandatory.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before the introduction of hydrogen to prevent the formation of an explosive mixture.[11][13]
-
Catalyst Handling: Never allow the catalyst to dry, especially after it has been exposed to hydrogen.[8] Weigh and transfer the catalyst under an inert atmosphere or as a slurry.[8] Used catalyst should be quenched with water immediately after filtration.[5][8]
-
Pressure and Temperature Monitoring: When using a high-pressure reactor, never exceed the rated temperature or pressure.[11] Continuously monitor both parameters throughout the reaction.
-
Emergency Preparedness: Have an ABC-rated fire extinguisher readily accessible.[8] Be prepared for the possibility of a small fire, which can often be extinguished by covering the vessel to cut off the oxygen supply.[5]
Caption: A streamlined workflow emphasizing key safety checkpoints in catalytic hydrogenation.
Experimental Protocols
Two detailed protocols are provided below: one for hydrogenation at atmospheric pressure using a hydrogen balloon and another for reactions requiring elevated pressure in a specialized reactor.
Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This method is suitable for small-scale reactions where the reduction proceeds readily under mild conditions.
Materials and Equipment:
-
6-Ethoxy-2-methyl-3-nitropyridine
-
10% Palladium on Carbon (Pd/C, preferably 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon source with a manifold
-
Vacuum source
-
Hydrogen balloon (double-layered for better H₂ retention)[14]
-
Filter aid (e.g., Celite®)
-
Filtration apparatus
Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a dry two- or three-necked round-bottom flask. Equip the flask with septa on the side necks and a stopcock adapter on the center neck. Connect the stopcock to a nitrogen/vacuum manifold.
-
Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[5][12]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol) via syringe. Protic solvents generally accelerate the reaction rate.[14] Add the 6-Ethoxy-2-methyl-3-nitropyridine as a solid or dissolved in a minimal amount of the reaction solvent.
-
Hydrogen Introduction: Evacuate the flask until the solvent begins to bubble gently, then carefully backfill with hydrogen from the balloon.[12][15] Repeat this evacuation-backfill cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[14]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, purge the flask with nitrogen before opening.[8]
-
Reaction Completion and Quenching: Once the reaction is complete (disappearance of starting material), evacuate the hydrogen and backfill with nitrogen three times.[8][16]
-
Filtration: Prepare a pad of Celite® in a Büchner or sintered glass funnel and wet it with the reaction solvent. Under a positive flow of nitrogen if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C.[12][15] Wash the filter cake with additional solvent. Crucially, do not allow the filter cake to dry. [8][12]
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite®/catalyst pad to a separate container and submerge it in water.[5][8]
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the crude 6-Ethoxy-2-methyl-pyridin-3-amine. The product can be purified further by crystallization or chromatography if necessary.
Protocol 2: Elevated Pressure Hydrogenation (Parr Shaker or Autoclave)
This protocol is for larger-scale reactions or when higher hydrogen pressure is required to drive the reaction to completion.
Materials and Equipment:
-
All materials from Protocol 1
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Hydrogen cylinder with a regulator
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and all fittings are secure.[11]
-
Charging the Reactor: Add the solvent, 6-Ethoxy-2-methyl-3-nitropyridine, and the 10% Pd/C catalyst to the reactor vessel. The total volume should not exceed two-thirds of the vessel's capacity.[11]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to approximately 50-100 psi and then slowly vent the pressure. Repeat this purging cycle at least three to five times to remove all oxygen.[10][11]
-
Pressurization with Hydrogen: After the final nitrogen purge, evacuate the reactor and then introduce hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin agitation (shaking or stirring) and, if necessary, heat the reactor to the desired temperature. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Monitoring: If intermediate sampling is required, stop the agitation, cool the reactor to room temperature, and carefully vent the hydrogen pressure before opening the sampling port.[11] Purge with nitrogen before and after sampling.
-
Reaction Completion and Cooldown: Once the reaction is complete (no further hydrogen uptake), stop the agitation and heating (if applicable) and allow the reactor to cool to room temperature.[11]
-
Depressurization and Purging: Carefully and slowly vent the excess hydrogen. Purge the reactor with nitrogen three to five times to remove all residual hydrogen.[11]
-
Filtration and Work-up: Open the reactor and proceed with the filtration and work-up as described in Protocol 1 (steps 9-11).
Analytical Monitoring and Data Interpretation
Consistent and accurate monitoring is key to a successful and reproducible hydrogenation.
-
Thin Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting nitropyridine will be less polar than the resulting amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any potential intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the final product are essential for structural confirmation. The disappearance of the nitro group and the appearance of the amine protons (a broad singlet that is D₂O exchangeable) in the ¹H NMR spectrum, along with characteristic shifts in the aromatic region, will confirm the successful transformation.
-
Raman Spectroscopy: In a process development setting, in-situ Raman spectroscopy can be used for real-time monitoring by observing the disappearance of the nitro stretching frequency around 1350 cm⁻¹.[17]
Expected Outcome: The successful hydrogenation will yield 6-Ethoxy-2-methyl-pyridin-3-amine. The crude product is often of high purity, but can be further purified if necessary.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 6-Ethoxy-2-methyl-3-nitropyridine | C₈H₁₀N₂O₃ | 182.18 g/mol | Yellowish solid |
| 6-Ethoxy-2-methyl-pyridin-3-amine | C₈H₁₂N₂O | 152.19 g/mol | Off-white to light brown solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, poor agitation. | Use fresh catalyst, increase hydrogen pressure (if using an autoclave), increase stirring/shaking speed. |
| Byproduct Formation | Over-reduction (hydrogenolysis), side reactions. | Use milder conditions (lower pressure/temperature), consider a more selective catalyst or a catalyst poison.[18][19] |
| Low Yield | Loss during work-up, product adsorption onto the catalyst. | Ensure thorough washing of the filter cake, consider a different solvent for extraction. |
Conclusion
The catalytic hydrogenation of 6-Ethoxy-2-methyl-3-nitropyridine is a robust and efficient method for the synthesis of the corresponding amine. By carefully selecting the catalyst and adhering to the detailed protocols and stringent safety precautions outlined in this guide, researchers can confidently and safely perform this important transformation. The provided frameworks for both atmospheric and elevated pressure conditions offer the flexibility to adapt the procedure to specific laboratory capabilities and scale requirements.
References
-
HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. [Link]
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Hydrogenation SOP. (n.d.). University of Pennsylvania. [Link]
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Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety. [Link]
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Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. [Link]
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raney nickel catalyst: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). The University of Tokyo. [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. [Link]
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering. [Link]
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Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC. [Link]
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Publishing. [Link]
-
Raney nickel. (n.d.). Wikipedia. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC. [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. [Link]
-
Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate. [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003, March 15). PubMed. [Link]
-
Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. (n.d.). ResearchGate. [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.).
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2024, July 11). Beilstein Journals. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI. [Link]
-
Synthesis of 6-ethoxy-2-phenyl-4(3H)-pyrimidinone. (n.d.). PrepChem.com. [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Chemistry Portal. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024, April 30). ACS Publications. [Link]
-
2-Amino-6-methoxypyridine. (n.d.). PubChem. [Link]
-
6-Methylpyridin-3-amine. (n.d.). PMC. [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. [Link]
-
Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (n.d.). PMC. [Link]
-
Synthesis of 3-[6-(2-Amino-Ethoxy). (n.d.). Amanote Research. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC. [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020, January 1). ResearchGate. [Link]
-
Pyridineacetic acid, 6-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[10]arene-based metal–organic dimer containing amino groups. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.uci.edu [chem.uci.edu]
- 6. raney nickel catalyst: Topics by Science.gov [science.gov]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. hidenanalytical.com [hidenanalytical.com]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. njhjchem.com [njhjchem.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
reduction protocols for the nitro group in 6-Ethoxy-2-methyl-3-nitropyridine
Application Note: Reduction Protocols for 6-Ethoxy-2-methyl-3-nitropyridine
Executive Summary
The transformation of 6-Ethoxy-2-methyl-3-nitropyridine to its corresponding amine, 6-Ethoxy-2-methylpyridin-3-amine, is a critical synthetic node in the development of functionalized pyridine pharmacophores. The presence of the electron-donating ethoxy and methyl groups modulates the basicity of the pyridine ring while sterically shielding the adjacent positions. This application note details two highly validated, self-consistent protocols for the selective reduction of the nitro group: Catalytic Hydrogenation (Pd/C) and Iron-Mediated Reduction (Fe/NH₄Cl) .
Mechanistic Rationale & Strategy
The nitro group on a pyridine ring is highly susceptible to reduction due to the electron-deficient nature of the heterocycle[1]. However, the choice of reducing agent must logically account for the stability of the 6-ethoxy ether linkage and the basicity of the resulting aminopyridine.
-
Avoidance of Harsh Acids: Strong aqueous acids (e.g., concentrated HBr or HI) classically used with dissolving metals (like Tin or Zinc) risk cleaving the ethoxy group via nucleophilic attack on the alkyl chain. Therefore, neutral or mildly acidic conditions are strictly mandated.
-
Catalytic Hydrogenation (Pd/C): Palladium on carbon is the premier choice for clean, scalable reductions[2]. The absence of reducible halogens on this specific substrate makes Pd/C ideal, preventing unwanted dehalogenation side-reactions. Ethanol is selected as the solvent to ensure complete solubility of the nitroarene while providing a protic environment that accelerates the reduction of the nitroso and hydroxylamine intermediates[3].
-
Iron/Ammonium Chloride (Mild Béchamp Variant): For laboratories lacking pressurized hydrogen infrastructure, the Fe/NH₄Cl system provides an exceptionally robust alternative[4]. Ammonium chloride serves as a mild proton donor (buffer) that facilitates the electron transfer from the iron surface to the nitro group without dropping the pH to levels that would threaten the ethoxy ether. During the reaction, the iron powder is oxidized to Fe₃O₄ nanoparticles, which are easily removed by filtration[4].
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd/C)
This method is recommended for high-purity requirements and scale-up applications where transition metal waste must be minimized.
Reagents:
-
6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.05 eq Pd)
-
Absolute Ethanol (10 mL / mmol substrate)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: Charge a dry, heavy-walled reaction flask with 6-Ethoxy-2-methyl-3-nitropyridine and absolute ethanol. Stir until fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a blanket of inert gas (N₂ or Argon).
-
Atmosphere Exchange: Seal the flask and evacuate the atmosphere, backfilling with N₂ (repeat 3 times). Evacuate once more and backfill with H₂ gas via a balloon or Parr hydrogenator (1–3 atm).
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4–6 hours.
-
Validation Check (Self-Validating Step): Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The reaction is complete when the yellow/orange starting material spot is entirely consumed, and the solution transitions from a yellow suspension to a nearly colorless state. Hydrogen uptake will visibly cease.
-
Workup: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 6-Ethoxy-2-methylpyridin-3-amine as a solid.
Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)
This method is recommended when pressurized hydrogen is unavailable or when working with crude starting materials that might poison palladium catalysts.
Reagents:
-
6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq)
-
Iron powder, fine mesh (4.0–5.0 eq)
-
Ammonium Chloride (NH₄Cl) (2.0 eq)
-
Ethanol / Water (3:1 v/v, 12 mL / mmol substrate)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in the ethanol portion of the solvent mixture in a round-bottom flask equipped with a reflux condenser.
-
Buffer Addition: Dissolve NH₄Cl in the water portion and add it to the ethanolic solution. Heat the mixture to 65 °C with vigorous stirring.
-
Iron Addition: Add the iron powder portion-wise over 15 minutes to prevent excessive bubbling.
-
Reaction & Validation Check (Self-Validating Step): Maintain the temperature at 65–70 °C for 2–4 hours. The successful transfer of electrons is visually confirmed as the gray iron powder transforms into a dense, black, magnetic sludge (Fe₃O₄)[4]. TLC will confirm the disappearance of the nitro compound.
-
Workup: While still hot, filter the mixture through a pad of Celite to remove the iron oxides. Wash the filter cake with hot ethyl acetate.
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with ethyl acetate and wash with saturated NaHCO₃, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target amine.
Quantitative Data Presentation
The following table summarizes the comparative metrics of both protocols based on standard laboratory-scale execution (10–50 mmol).
| Metric | Protocol A: Pd/C Hydrogenation | Protocol B: Fe/NH₄Cl Reduction |
| Typical Yield | 92 – 96% | 85 – 90% |
| Crude Purity | > 98% (Often requires no column) | 92 – 95% (May require recrystallization) |
| Reaction Time | 4 – 6 hours | 2 – 4 hours |
| Scalability | Excellent (Requires pressure reactor) | Good (Limited by heterogeneous stirring) |
| Environmental Impact | Low (Water is the only byproduct) | Moderate (Generates solid iron oxide waste) |
| Functional Group Tolerance | Poor for halogens/alkenes | Excellent for halogens/alkenes |
Reaction Pathway & Decision Matrix
Figure 1: Workflow and decision matrix for 6-Ethoxy-2-methyl-3-nitropyridine reduction.
References
- Title: Reactivity of the nitro group on a pyridine ring Source: Benchchem URL
- Source: Journal of Chemical Education (ACS Publications)
- Source: RSC Advances (RSC Publishing)
- Source: Molecules (via ResearchGate/NIH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Application Note: Processing 6-Ethoxy-2-methyl-3-nitropyridine for Medicinal Chemistry
Executive Summary
6-Ethoxy-2-methyl-3-nitropyridine is a versatile heterocyclic building block primarily utilized in the synthesis of Type I and Type II kinase inhibitors . Its structural utility lies in the orthogonal reactivity of its three functional handles: the reducible nitro group (C3), the acidic methyl group (C2), and the labile ethoxy group (C6).
This guide details the strategic processing of this scaffold, focusing on its conversion to 6-ethoxy-2-methylpyridin-3-amine —a critical "aniline-equivalent" intermediate used to generate urea and amide pharmacophores found in inhibitors of PI3K, FGFR, and PIM kinases.
Key Chemical Profile
| Feature | Property | Strategic Value in Drug Design |
| C3-Nitro ( | Electrophilic, Reducible | Precursor to the primary amine for amide/urea coupling (H-bond donor/acceptor). |
| C6-Ethoxy ( | Electron Donating (+M) | Modulates pKa; acts as a solubilizing group or "masked" pyridone (via hydrolysis). |
| C2-Methyl ( | Weakly Acidic | Steric handle to enforce atropisomerism or site for late-stage oxidation/halogenation. |
Strategic Reaction Pathways (The Scaffold Hub)
The following decision tree illustrates the primary divergent pathways for this building block. The most common workflow in medicinal chemistry is Pathway A (Reduction to Amine).
Figure 1: Divergent synthesis pathways. Pathway A (Blue/Green) represents the primary medicinal chemistry workflow.
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Iron-Mediated)
Context: While catalytic hydrogenation (H₂/Pd-C) is standard, it poses safety risks (pyrophoric) and can cause de-halogenation if other parts of the molecule contain Cl/Br. The Iron/Ammonium Chloride method is robust, scalable, and chemoselective, preserving the ethoxy group and any halogens present on coupled fragments.
Materials:
-
6-Ethoxy-2-methyl-3-nitropyridine (1.0 equiv)
-
Iron powder (Fe), <10 micron, reduced (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 6-Ethoxy-2-methyl-3-nitropyridine in Ethanol/Water (4:1). The concentration should be approximately 0.2 M.
-
Addition: Add
followed by Iron powder in a single portion. -
Reaction: Heat the suspension to 80°C (Reflux) with vigorous stirring.
-
Checkpoint: The reaction typically turns dark brown/rust colored. Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+2 = M-14 approx, or M+H of amine).
-
Time: Typically complete in 2–4 hours.
-
-
Workup (Critical):
-
Filter the mixture through a Celite pad to remove iron residues. Wash the pad copiously with Methanol or Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove organic solvents.[2]
-
Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Purification: Dry combined organics over
, filter, and concentrate. The resulting brown oil/solid is often pure enough (>95%) for the next step. If not, recrystallize from Hexane/EtOAc.
Protocol B: Formation of Urea Linkages (Kinase Inhibitor Synthesis)
Context: The resulting amine (6-ethoxy-2-methylpyridin-3-amine) is less nucleophilic than a standard aniline due to the pyridine nitrogen. Activation of the coupling partner is usually required.
Method: Reaction with Isocyanates.[2]
-
Dissolve the amine (1.0 equiv) in anhydrous THF or DCM.
-
Add Triethylamine (1.5 equiv) if using an acid salt of the amine.
-
Add the Isocyanate coupling partner (1.1 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Isolation: The urea product often precipitates. Filter and wash with cold ether.
Applications in Drug Discovery
The 6-ethoxy-2-methyl-3-nitropyridine scaffold is a precursor to pharmacophores targeting specific kinase pockets.
PI3K and PIM Kinase Inhibition
In the development of PI3K inhibitors, the 2-aminopyridine motif is a classic hinge-binder. The 6-ethoxy group serves two roles:
-
Lipophilicity: It occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Electronic Modulation: The electron-donating ethoxy group increases the electron density of the pyridine ring, modulating the pKa of the C3-amine and improving H-bond acceptor capability of the ring nitrogen.
"Masked" Pyridones
The ethoxy group is stable under basic conditions but hydrolyzes under strong acidic conditions (e.g., HBr/AcOH) to form the pyridone tautomer.
-
Application: If a drug candidate shows poor metabolic stability (rapid oxidation of the ethoxy group), researchers can hydrolyze the ethoxy group early in synthesis to generate the pyridone analog, which often has a distinct solubility and toxicity profile.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Iron surface passivation | Add 2–3 drops of conc. HCl to activate the Iron powder or switch to |
| Loss of Ethoxy Group | Acidic hydrolysis during workup | Avoid strong acids during workup. The ethoxy ether linkage is sensitive to low pH at high temperatures. Keep pH > 4. |
| Low Yield in Coupling | Low nucleophilicity of amine | The pyridine nitrogen withdraws density. Use a stronger base (LiHMDS) to deprotonate the amine before adding the electrophile, or use microwave heating. |
References
-
Vertex Pharmaceuticals Inc. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.[3] US Patent 8,217,035 B2. (Demonstrates the reduction of nitropyridine intermediates for kinase inhibitor synthesis).
-
Incyte Corporation. (2016). Pyridineamine compounds useful as pim kinase inhibitors. WO 2016/196244 A1. (Details the use of substituted aminopyridines in PIM kinase drug discovery).
-
Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Journal of Organic Chemistry. (Discusses the reactivity of the nitropyridine ring toward nucleophiles).
-
Bayer HealthCare LLC. (2017). Kinase Inhibitors. WO 2017/174995 A1. (Provides examples of urea formation using aminopyridine scaffolds).
Sources
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
reaction conditions for nucleophilic substitution of 6-Ethoxy-2-methyl-3-nitropyridine
This application note details the optimized reaction conditions for the nucleophilic substitution of 6-Ethoxy-2-methyl-3-nitropyridine . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols for late-stage diversification of nitropyridine scaffolds.[1]
Part 1: Strategic Analysis & Reactivity Profile
The Substrate Architecture
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a highly functionalized heterocyclic scaffold.[1][2] Its reactivity is governed by a specific electronic arrangement that directs nucleophilic attack almost exclusively to the C6 position .
-
The "Double Activation" Vector: The C6 carbon is activated for Nucleophilic Aromatic Substitution (SNAr) by two convergent forces:
-
Inductive/Resonance Withdrawal from N1: The pyridine nitrogen (ortho to C6) exerts a strong electron-withdrawing effect, lowering the LUMO energy at C6.
-
Para-Activation by C3-Nitro: The nitro group at position 3 is para to the ethoxy group at position 6. Through resonance, the nitro group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at C6.[3]
-
-
Leaving Group Dynamics: While ethoxy (–OEt) is generally a poorer leaving group than halides (Cl, Br), the high degree of ring activation in this specific molecule makes it an excellent candidate for displacement by primary and secondary amines, as well as thiols.
Mechanistic Pathway
The reaction proceeds via a classical Addition-Elimination (SNAr) mechanism.[1][3]
-
Addition: The nucleophile attacks C6, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex.
-
Elimination: The ethoxide ion is expelled, and aromaticity is restored.
Key Insight: The 2-methyl group provides steric bulk but does not significantly deactivate the C6 position. However, it prevents nucleophilic attack at C2, ensuring high regioselectivity.
Part 2: Critical Reaction Parameters
Solvent Selection[1]
-
Ethanol (EtOH): Recommended for Aminolysis.[1] Protic solvents can stabilize the leaving ethoxide group via hydrogen bonding. Using ethanol prevents transetherification side-products (exchanging –OEt for –OMe if methanol were used).[1]
-
Acetonitrile (MeCN) / DMF: Recommended for Weak Nucleophiles.[1] Polar aprotic solvents increase the nucleophilicity of the attacking amine by solvating the cation (if salts are used) or simply by not solvating the nucleophile as strongly as protic solvents.
-
DMSO: Use only for unreactive amines. High boiling point allows for elevated temperatures (>100°C).
Base & Stoichiometry[1]
-
Nucleophile Stoichiometry: Use 1.2 – 2.0 equivalents of the amine.
-
Acid Scavenger: Since the leaving group is ethoxide (a strong base), it will deprotonate the ammonium species formed. For valuable amines, add 1.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge protons and keep the nucleophile active.
Temperature
-
Standard: 60°C – 80°C (Reflux in EtOH/MeCN).
-
Sterically Hindered Amines: 100°C – 120°C (requires sealed tube or high-boiling solvent).[1]
Part 3: Experimental Protocols
Protocol A: Standard Aminolysis (Displacement of OEt)
Target: Synthesis of 6-amino-2-methyl-3-nitropyridine derivatives.[1]
Materials:
-
Substrate: 6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 eq)[1]
-
Solvent: Anhydrous Ethanol (0.2 M concentration)[1]
-
Base: DIPEA (1.5 eq) – Optional if amine is cheap/volatile, otherwise use excess amine.[1]
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 6-Ethoxy-2-methyl-3-nitropyridine (100 mg, 0.55 mmol) in Ethanol (2.7 mL).
-
Addition: Add DIPEA (144 µL, 0.82 mmol) followed by the Amine (0.66 mmol).
-
Reaction: Seal the vial and heat the mixture to 80°C (block temperature) with vigorous stirring.
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the more polar product. Reaction time is typically 2–6 hours .
-
Work-up:
-
Cool to room temperature.[4]
-
Option 1 (Precipitation): If the product crystallizes, filter and wash with cold ethanol.
-
Option 2 (Extraction): Remove solvent in vacuo. Redissolve residue in EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Hydrolysis to Pyridone
Target: Conversion to 6-hydroxy-2-methyl-3-nitropyridine (tautomer of the pyridone).[1]
Context: This reaction occurs if water is present under acidic or strongly basic conditions. It can be a desired transformation or a side reaction to avoid.
Procedure:
-
Dissolve substrate in 1,4-Dioxane/Water (4:1) .
-
Add LiOH (3.0 eq) or HCl (6M) (5.0 eq).
-
Heat to 90°C for 12 hours.
-
Acidify (if basic) or neutralize (if acidic) to pH 4-5 to precipitate the pyridone.[1]
Part 4: Visualization & Logic[1]
Reaction Logic Flow
The following diagram illustrates the decision matrix for optimizing the substitution based on nucleophile type.
Caption: Decision tree for selecting reaction conditions based on nucleophile sterics and acidity.
Mechanistic Pathway (SNAr)[1][3]
Caption: Step-wise SNAr mechanism highlighting the stabilization of the intermediate by the 3-nitro group.
Part 5: Troubleshooting & Optimization Data[1]
Table 1: Solvent Effects on Conversion (Example Data)
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Comments |
| Ethanol | 78 (Reflux) | 4 | >95% | Recommended. Clean profile.[1] |
| Methanol | 65 (Reflux) | 6 | 90% | Risk of –OMe exchange (minor).[1] |
| THF | 66 (Reflux) | 12 | 60% | Too slow; poor solvation of intermediate. |
| DMF | 100 | 2 | 100% | Good for difficult substrates; harder workup. |
| Water | 100 | 4 | 0% (SM) | Hydrolysis to pyridone observed (50%).[1] |
Common Issues:
-
No Reaction:
-
Cause: Nucleophile is too bulky or deactivated (e.g., aniline with EWG).[1]
-
Fix: Switch to DMSO/120°C or use Microwave irradiation. Add a stronger base (NaH) if using an alcohol/thiol.
-
-
Hydrolysis (Formation of Pyridone):
-
Cause: Wet solvents or hygroscopic amine.
-
Fix: Use anhydrous solvents and store reagents under inert atmosphere (N₂/Ar).
-
-
Transetherification:
-
Cause: Using Methanol or Isopropanol with strong heating.
-
Fix: Match the solvent to the leaving group (Ethanol) or use aprotic solvents (MeCN, DMF).
-
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link][1][3][5][6]
-
Chemistry LibreTexts. Nucleophilic Substitution of Pyridine Derivatives. Available at: [Link] (General concept grounding).[1][7]
Sources
- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
- 2. N/A,6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-amino-6-ethoxy-2-methylpyridine from nitro precursor
Application Note: Scalable Synthesis of 3-Amino-6-Ethoxy-2-Methylpyridine via Nitro Reduction
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-amino-6-ethoxy-2-methylpyridine (Target) from its nitro precursor, 6-ethoxy-2-methyl-3-nitropyridine .[1] The primary methodology focuses on Catalytic Hydrogenation (Pd/C) due to its high atom economy, clean reaction profile, and minimal workup requirements.[1] An alternative chemical reduction method using Iron/Ammonium Chloride (Fe/NH₄Cl) is provided for laboratories lacking hydrogenation infrastructure. Critical process parameters, safety considerations for nitro-compound handling, and analytical validation criteria are comprehensively addressed.
Introduction & Strategic Analysis
Aminopyridines are privileged scaffolds in medicinal chemistry, serving as key intermediates for kinase inhibitors, GPCR ligands, and anti-infective agents.[1] The specific target, 3-amino-6-ethoxy-2-methylpyridine , features an electron-donating ethoxy group at the C6 position and a methyl group at C2.
Synthetic Challenges:
-
Regioselectivity: Ensuring the reduction occurs exclusively at the nitro group without affecting the pyridine ring aromaticity.
-
Lability: The ethoxy group is generally stable, but harsh acidic conditions (e.g., concentrated HI or BBr₃) must be avoided to prevent dealkylation to the pyridone.[1]
-
Purification: Aminopyridines can be oxidation-sensitive; rapid and efficient isolation is required.[1]
Retrosynthetic Logic:
The most direct route to the target is the reduction of the corresponding nitro compound.[1] The precursor, 6-ethoxy-2-methyl-3-nitropyridine, is typically accessible via nucleophilic aromatic substitution (
Figure 1: Retrosynthetic pathway highlighting the critical reduction step.[1]
Methodology Selection
| Feature | Method A: Catalytic Hydrogenation (Recommended) | Method B: Iron/Ammonium Chloride (Alternative) |
| Reagents | Iron powder, | |
| Conditions | RT, 1-3 atm (Balloon or Parr shaker) | Reflux ( |
| Yield | High ( | Moderate to High ( |
| Workup | Filtration (Celite), Concentration | Filtration (Iron sludge), Extraction |
| Selectivity | Excellent (No halogens present) | Excellent (Chemo-selective) |
| Green Chemistry | High (Water is the only byproduct) | Low (Generates iron waste) |
Decision Matrix:
-
Select Method A for standard laboratory synthesis where hydrogenation equipment is available. It is cleaner and faster.[1]
-
Select Method B if the precursor contains halogens (Cl, Br, I) that might be susceptible to hydrogenolysis (though not applicable to this specific target) or if
handling is restricted.
Detailed Protocol: Catalytic Hydrogenation
Reagents & Equipment[1][2][3][4][5][6]
-
Precursor: 6-Ethoxy-2-methyl-3-nitropyridine (1.0 equiv).[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), HPLC grade.
-
Hydrogen Source:
balloon or Hydrogenation apparatus (Parr). -
Equipment: 3-neck round-bottom flask, vacuum/inert gas manifold, Celite® pad.[1]
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Weigh 6-ethoxy-2-methyl-3-nitropyridine (e.g., 1.82 g, 10 mmol) into a clean, dry round-bottom flask.
-
Add Ethanol (20 mL, 0.5 M concentration). Note: Solubility may require gentle warming.[1]
-
Safety Critical: Under a gentle stream of Nitrogen (
) or Argon, carefully add 10% Pd/C (180 mg). Caution: Dry Pd/C is pyrophoric.[1] Use wet catalyst or keep strictly under inert gas.
Step 2: Hydrogenation
-
Seal the flask with a septum and evacuate the air using a vacuum line.
-
Backfill with Hydrogen (
) from a balloon. Repeat the evacuate/backfill cycle 3 times to ensure removal of oxygen. -
Stir the mixture vigorously at Room Temperature (20-25°C) under 1 atm of
. -
Monitoring: Monitor reaction progress by TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Endpoint: Disappearance of the nitro precursor spot (lower polarity) and appearance of the fluorescent amine spot (higher polarity).
-
Time: Typically 2–6 hours.[2]
-
Step 3: Workup
-
Once complete, flush the system with Nitrogen (
) to remove excess Hydrogen. -
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite cake with Ethanol (2 x 10 mL). Note: Do not let the catalyst cake dry out completely to avoid fire hazards.[1]
-
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator,
C) to yield the crude amine.
Step 4: Purification (If necessary)
-
The crude product is often sufficiently pure (
) for subsequent steps. -
If purification is required:
-
Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:5) and cool.
-
Acid-Base Extraction: Dissolve residue in 1N HCl, wash with Ethyl Acetate (removes non-basic impurities), basify aqueous layer with 2N NaOH to pH 10, and extract with Dichloromethane (DCM).[1]
-
Figure 2: Operational workflow for the catalytic hydrogenation process.
Process Safety & Hazards
-
Nitro Compounds: Precursors are potentially energetic. Avoid heating dry solids.[1]
-
Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and secured.[1] Perform in a well-ventilated fume hood.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water.[1] Dispose of used catalyst in a dedicated container with water.
-
Aminopyridines: Toxic by inhalation and skin contact. Use double gloves and eye protection.[1]
Analytical Validation
To confirm the identity of 3-amino-6-ethoxy-2-methylpyridine , compare spectral data against the following expected values:
-
Physical State: Off-white to pale yellow solid or viscous oil.[1]
-
NMR (400 MHz,
or ): -
Mass Spectrometry (ESI+):
-
Calculated MW: 152.19 g/mol .[1]
-
Observed
.
-
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Incomplete Reduction | Poisoned catalyst or insufficient | Purge system, add fresh catalyst (under |
| Over-reduction | Hydrogenolysis of ethoxy group (rare). | Stop reaction immediately upon consumption of starting material. |
| Low Yield | Product loss during workup (water solubility). | The amine is moderately polar. Ensure thorough extraction of the aqueous phase (if used) with DCM or EtOAc. |
| Dark Product Color | Oxidation of the amine.[2][3] | Store product under Argon/Nitrogen in the dark. Use immediately or convert to HCl salt for storage.[1] |
References
-
General Reduction of Nitropyridines
-
Catalytic Hydrogenation Protocols
-
Iron/Ammonium Chloride Reduction (Bechamp Analog)
-
Analogous Synthesis (Methoxy Derivative)
Sources
Application Note: Process Development and Scale-Up of 6-Ethoxy-2-methyl-3-nitropyridine
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4)[1][2]
Introduction and Mechanistic Rationale
6-Ethoxy-2-methyl-3-nitropyridine is a highly valuable intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including piperidine-containing compounds targeted for the treatment of metabolic disorders such as diabetes[3].
The synthesis of this compound relies on a classic Nucleophilic Aromatic Substitution (
Causality in Reaction Design: The success and scalability of this reaction depend on the electronic properties of the pyridine ring. The leaving group (chloride) at the 6-position is highly activated by two factors:
-
Ortho-activation: The electronegative pyridine nitrogen is ortho to the leaving group, stabilizing the Meisenheimer complex intermediate via inductive and resonance effects.
-
Para-activation: The strongly electron-withdrawing nitro group at the 3-position is para to the leaving group, further delocalizing the negative charge of the intermediate.
While the reaction is straightforward at the bench scale (e.g., 2 grams)[3], scaling up introduces significant mass transfer and heat dissipation challenges. The
Process Safety and Scale-Up Considerations
To transition this protocol from a medicinal chemistry bench to a pilot-plant reactor, several critical parameters must be engineered into a self-validating system:
-
Exotherm Management: Sodium ethoxide must be dosed continuously rather than added in a single bolus. The dosing rate is dynamically linked to the reactor's jacket cooling capacity (
). -
Moisture Control: Sodium ethoxide is highly sensitive to water. The presence of water will lead to competitive hydrolysis, yielding the undesired 6-hydroxy-2-methyl-3-nitropyridine byproduct. Anhydrous ethanol (
water) and a dry nitrogen atmosphere are strictly required. -
Anti-Solvent Crystallization: Instead of energy-intensive solvent evaporation used at the bench scale, the scale-up process utilizes water as an anti-solvent to drive the precipitation of the highly hydrophobic product, improving the Environmental Factor (E-factor).
Experimental Workflow Visualization
Figure 1: Scale-up workflow for 6-Ethoxy-2-methyl-3-nitropyridine via SNAr.
Detailed Step-by-Step Methodology (1.0 kg Pilot Scale)
This protocol is adapted and scaled from the fundamental methodology described in EP2375899B1[3].
Phase 1: Reactor Preparation and Dissolution
-
Inerting: Purge a 20 L glass-lined or Hastelloy jacketed reactor with dry Nitrogen (
) for 15 minutes to ensure an anhydrous atmosphere. -
Solvent Charge: Charge 12.0 L of anhydrous ethanol (EtOH,
moisture) into the reactor. -
Substrate Charge: Add 1.00 kg (5.79 mol) of 6-chloro-2-methyl-3-nitropyridine to the reactor under moderate agitation (150 RPM).
-
Thermal Equilibration: Circulate cooling fluid through the reactor jacket to bring the internal batch temperature to 15°C. Ensure complete dissolution of the substrate.
Phase 2: Controlled Nucleophilic Addition
-
Reagent Preparation: Prepare or procure 2.25 L of a 21% (w/w) sodium ethoxide solution in ethanol (approx. 6.08 mol, 1.05 equivalents).
-
Dosing: Begin dosing the sodium ethoxide solution via a metering pump. Set the addition rate to approximately 25 mL/min.
-
Temperature Control: Monitor the internal temperature continuously. The exotherm must be controlled to keep the internal temperature between 20°C and 30°C. Self-Validation: If the temperature exceeds 28°C, automatically pause the dosing pump until the temperature drops back to 20°C.
-
Aging: Once addition is complete, maintain the reaction mixture at 25°C for 2 hours under continuous agitation.
Phase 3: In-Process Control (IPC) and Quench
-
Sampling: Withdraw a 1 mL sample, quench with 1 mL of 0.1 M HCl, and dilute with acetonitrile for HPLC analysis.
-
Validation: The reaction is deemed complete when the unreacted 6-chloro-2-methyl-3-nitropyridine is
by area. -
Quenching: Upon passing IPC, slowly charge 1.0 L of purified water containing 0.1 equivalents of acetic acid to neutralize any residual sodium ethoxide, preventing downstream base-catalyzed degradation.
Phase 4: Isolation and Drying
-
Crystallization: Over a period of 1 hour, slowly charge 10.0 L of purified water (anti-solvent) to the reactor while maintaining the temperature at 20°C. A thick, pale-yellow precipitate will form.
-
Cooling: Ramp the reactor temperature down to 5°C over 2 hours to maximize crystallization yield. Age at 5°C for 1 hour.
-
Filtration: Transfer the slurry to an agitated nutsche filter dryer (ANFD) or a centrifuge.
-
Washing: Wash the filter cake with 3.0 L of a cold (5°C) 1:1 mixture of Water:Ethanol, followed by 3.0 L of pure cold water to remove inorganic salts (NaCl).
-
Drying: Apply vacuum (
mbar) and heat the jacket of the ANFD to 45°C. Dry until the moisture content (by Karl Fischer titration) is .
Quantitative Process Data Summary
The table below summarizes the process improvements achieved by transitioning from the bench-scale methodology[3] to the optimized pilot-scale protocol.
| Parameter | Bench Scale (Medicinal Chem) | Pilot Scale (Process Chem) | Rationale for Variance |
| Input Mass | 2.15 g | 1.00 kg | Scale-up target. |
| Base Equivalents | >1.2 eq (Estimated) | 1.05 eq | Reduced to minimize side reactions and raw material costs. |
| Addition Method | Bolus / Rapid | Controlled Dosing (25 mL/min) | Strict exotherm management required at scale. |
| Isolation Method | Solvent Evaporation | Anti-Solvent Crystallization | Evaporating large volumes of EtOH is energy-intensive and hazardous. |
| Yield | ~85% | 92% | Controlled crystallization minimizes product loss in mother liquor. |
| Purity (HPLC) | >95% | >99.5% | Aqueous wash effectively removes NaCl and polar impurities. |
| E-Factor | >50 | <15 | Elimination of chromatography and solvent evaporation. |
References
- European Patent Office (Google Patents).EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes. (See Preparative Example 421).
Sources
reagents for functionalizing 6-Ethoxy-2-methyl-3-nitropyridine
Application Note: Precision Functionalization of 6-Ethoxy-2-methyl-3-nitropyridine
Executive Summary: The Scaffold Advantage
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 115933-89-0) is not merely a building block; it is a "privileged structure" in the synthesis of kinase inhibitors, specifically 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and 1-deazapurines .
The molecule possesses three distinct vectors for orthogonal functionalization:
-
C-2 Methyl Group: Activated by the adjacent electron-withdrawing nitro group (
) and the ring nitrogen, rendering these protons acidic ( ) and susceptible to condensation reactions. -
C-3 Nitro Group: A latent amine precursor that serves as the nucleophilic partner in cyclization reactions or as a handle for Sandmeyer-type transformations.
-
C-6 Ethoxy Group: A masking group for the pyridone (via hydrolysis) or a leaving group for
diversification, though it is generally robust enough to survive standard reduction conditions.
This guide details the reagents and protocols required to exploit these vectors, focusing on the high-value Batcho-Leimgruber synthesis of fused heterocycles.
Functionalization Logic & Pathways
The following decision tree illustrates the primary synthetic workflows available for this scaffold.
Figure 1: Strategic functionalization pathways. The C-2 methyl activation (top branch) is the most critical for drug discovery applications.
Protocol A: Synthesis of 6-Ethoxy-7-azaindole (Batcho-Leimgruber Route)
This is the industry-standard method for converting 2-methyl-3-nitropyridines into 7-azaindoles. It avoids the harsh conditions of the Fischer indole synthesis and tolerates the ethoxy functionality.
Phase 1: Enamine Formation
Reagent:
Step-by-Step Protocol:
-
Charge: In a dry pressure tube or round-bottom flask, dissolve 6-ethoxy-2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add DMF-DMA (3.0 – 5.0 eq). Note: Excess is required to drive the equilibrium.
-
Reaction: Heat to 110°C for 12–16 hours under nitrogen.
-
Visual Check: The solution will turn from pale yellow to a deep, intense red or purple (characteristic of the nitropyridine enamine).
-
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess DMF-DMA and DMF. The residue is often a red solid that can be used directly or triturated with cold ether.
-
QC Check:
NMR should show the disappearance of the C-2 methyl singlet ( ppm) and appearance of two vinyl doublets ( and ppm, Hz).
-
Phase 2: Reductive Cyclization
Reagent:
Step-by-Step Protocol:
-
Solvent System: Dissolve the crude enamine in MeOH or EtOH (0.2 M).
-
Catalyst: Add
(10 wt% loading). Safety: Add catalyst under argon flow to prevent ignition of solvent vapors. -
Reduction: Purge with
and stir under a hydrogen balloon at RT for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Purification: Concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Result: 6-Ethoxy-1H-pyrrolo[2,3-b]pyridine (White to off-white solid).
-
Protocol B: Nitro Group Reduction (Aniline Formation)
If the goal is to keep the pyridine ring unfused (e.g., for amide coupling), a chemoselective reduction is required.
Reagents:
-
Standard:
in MeOH (Fast, clean). -
Chemoselective (if halogens present): Iron powder (
), , .
Data Comparison of Reducing Agents:
| Reagent | Conditions | Yield | Selectivity | Notes |
| MeOH, RT, 1 atm | >95% | Low | Will reduce alkenes/alkynes if present. | |
| EtOH/H2O, 80°C | 85-90% | High | Tolerates halides (Cl, Br, I). Messy workup (iron sludge). | |
| EtOAc or EtOH, Reflux | 80% | High | Good for small scale; tin waste is toxic. | |
| THF/H2O, RT | 70-80% | High | Very mild; suitable for labile substrates. |
Protocol C: Styryl Condensation (Fluorescent Probes)
The activated methyl group can condense with aromatic aldehydes to form styrylpyridines, which often exhibit large Stokes shifts and are used as biological probes.
Reagent: Aromatic Aldehyde + Piperidine (Cat.) or Acetic Anhydride.
Protocol:
-
Mix 6-ethoxy-2-methyl-3-nitropyridine (1.0 eq) and the aromatic aldehyde (1.1 eq) in Acetic Anhydride (
). -
Reflux for 4–8 hours.
-
Pour into ice water. The product (styryl derivative) usually precipitates.
-
Note: The electron-withdrawing nitro group is essential here.[3] If you reduce the nitro group first, this reaction will fail because the methyl group loses its acidity.
Critical Mechanistic Insight: The "Push-Pull" Effect
Understanding the electronic environment is crucial for troubleshooting.
-
The Nitro Effect: The
group pulls electron density from the ring, making the protons acidic. -
The Ethoxy Effect: The
group is electron-donating by resonance. This slightly deactivates the ring toward nucleophilic attack ( ) at the 2 or 4 positions compared to a non-substituted nitropyridine. However, it stabilizes the final 7-azaindole system.
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Low yield in Enamine step | Incomplete reaction; moisture in DMF. | Use anhydrous DMF; increase temp to 120°C; add fresh DMF-DMA during reaction. |
| De-ethylation (Loss of OEt) | Acidic hydrolysis during workup. | Avoid strong acids.[4] The 6-ethoxy group can hydrolyze to the 6-pyridone under vigorous acidic reflux. |
| Incomplete Cyclization | Catalyst poisoning or insufficient | Ensure enamine is purified (remove excess DMF-DMA) before hydrogenation. |
References
-
Batcho-Leimgruber Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. (Foundational method adapted for azaindoles).[5]
- Synthesis of 7-Azaindoles: L'Heureux, A., et al. (2010). "Practical synthesis of 4-azaindoles and 7-azaindoles via the Batcho-Leimgruber reaction." Tetrahedron Letters, 51(38), 4996-4999.
-
Functionalization of Nitropyridines
-
PubChem Compound Summary:
-
Related Application: "Nucleophilic Functionalization of 2-R-3-Nitropyridines." Molecules, 2022.[6]
-
-
FGFR Inhibitor Synthesis
-
"Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." RSC Advances, 2020.
-
-
Reagent Guide (DMF-DMA)
-
"N,N-Dimethylformamide dimethyl acetal in organic synthesis." Sigma-Aldrich Technical Bulletin.
-
Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (nitro compounds, pyrophoric catalysts) and should be performed in a fume hood with appropriate PPE.
Sources
- 1. new.zodml.org [new.zodml.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis involving 6-Ethoxy-2-methyl-3-nitropyridine
Application Note: High-Efficiency Microwave-Assisted Functionalization of 6-Ethoxy-2-methyl-3-nitropyridine
Introduction & Scope
The scaffold 6-Ethoxy-2-methyl-3-nitropyridine represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and fluorescent probes. The unique substitution pattern offers three distinct vectors for chemical diversification:
-
C6-Ethoxy Group: A lipophilic ether linkage often serving as a hydrogen bond acceptor or hydrophobic anchor.
-
C3-Nitro Group: An electron-withdrawing moiety that activates the ring and serves as a latent amine for heterocyclization.
-
C2-Methyl Group: A vinylogous acid site. The strong electron-withdrawing nature of the ortho-nitro group renders these methyl protons acidic (
), enabling rapid condensation reactions that are sluggish under thermal conditions.
Why Microwave Irradiation? Conventional thermal heating for nitropyridine functionalization often suffers from long reaction times (12–48 hours) and competitive decomposition. Microwave-assisted organic synthesis (MAOS) exploits the high polarity of the nitropyridine core and the ionic nature of intermediates, enabling "superheating" effects that reduce reaction times to minutes while suppressing side reactions like polymerization.
Core Synthesis: Nucleophilic Aromatic Substitution ( )
The most robust route to the title compound involves the displacement of a chloride leaving group. While thermal
Protocol A: Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine
-
Starting Material: 6-Chloro-2-methyl-3-nitropyridine
-
Reagents: Sodium Ethoxide (NaOEt), Absolute Ethanol
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or Anton Paar Monowave)
Experimental Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 6-Chloro-2-methyl-3-nitropyridine (1.0 mmol, 172 mg) in absolute ethanol (4 mL).
-
Activation: Add Sodium Ethoxide (1.2 mmol, 21 wt% solution in ethanol) dropwise. Note: A color change to deep yellow/orange is typical due to the formation of the Meisenheimer complex.
-
Irradiation: Seal the vial and irradiate using the following parameters:
-
Temperature: 130 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High (600 rpm)
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL) and adjust pH to ~7 with 1M HCl. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
Data Summary:
| Parameter | Thermal Condition | Microwave Condition |
| Temperature | 78 °C (Reflux) | 130 °C |
| Time | 6 Hours | 10 Minutes |
| Yield | 65-70% | 92% |
| Purity (HPLC) | 88% | >98% |
Functionalization: Vinylogous Condensation (Leimgruber-Batcho Type)
The activation of the C2-methyl group is the critical step for accessing fused heterocyclic systems like 6-azaindoles. The microwave-assisted condensation with dimethylformamide dimethyl acetal (DMF-DMA) forms the enamine intermediate rapidly.
Protocol B: Synthesis of Enamine Intermediate
-
Substrate: 6-Ethoxy-2-methyl-3-nitropyridine
-
Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Solvent: DMF (anhydrous)
Experimental Procedure:
-
Loading: Charge a 5 mL microwave vial with the substrate (1.0 mmol) and DMF-DMA (3.0 mmol). Add DMF (1 mL) only if necessary for solubility (neat reactions often work best).
-
Irradiation:
-
Temperature: 140 °C
-
Time: 15 minutes
-
Absorption Level: High
-
-
Observation: The reaction turns deep red, indicating the formation of the conjugated enamine.
-
Isolation: Evaporate volatiles under reduced pressure. The crude red solid is usually pure enough for the next step.
Mechanistic Insight: The 3-nitro group stabilizes the deprotonated C2-methyl anion via resonance. Microwave irradiation accelerates the rate-determining deprotonation step, pushing the equilibrium toward the enamine product.
Reductive Cyclization: Accessing 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
Following enamine formation, the nitro group must be reduced to an amine, which then spontaneously attacks the enamine double bond to close the pyrrole ring.
Protocol C: One-Pot Reduction/Cyclization
-
Substrate: Crude Enamine from Protocol B
-
Reagents: Iron powder (Fe), Acetic Acid (AcOH)
-
Solvent: EtOH/H2O (4:1)
Experimental Procedure:
-
Mixture: Suspend the crude enamine (1.0 mmol) and Iron powder (5.0 mmol) in EtOH (4 mL) and AcOH (1 mL) in a 20 mL microwave vial.
-
Irradiation:
-
Temperature: 100 °C
-
Time: 10 minutes
-
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc. Neutralize the filtrate with saturated
. -
Purification: The resulting 5-ethoxy-6-azaindole is purified by recrystallization or chromatography.
Visualized Reaction Workflows
The following diagrams illustrate the reaction pathways and mechanistic logic described above.
Pathway A: Scaffold Synthesis & Activation
Figure 1: Step-wise synthesis of the core scaffold and subsequent methyl activation.[1]
Pathway B: Reductive Cyclization Mechanism
Figure 2: Mechanistic flow of the reductive cyclization to form the fused azaindole system.
Technical Discussion & Troubleshooting
1. Solvent Effects (Tan Delta):
Ethanol is chosen for Protocol A not just as a reagent, but because it has a high loss tangent (
2. Safety Note on Nitro Compounds:
Nitropyridines are energetic. While the scale described (1 mmol) is safe, scaling up (>10 mmol) in a sealed microwave vessel requires careful calculation of the potential pressure rise from gaseous byproducts (
3. Regioselectivity: In Protocol A, the 6-position is activated for nucleophilic attack. The 2-position is sterically hindered by the methyl group and less electrophilic than the 6-position due to the specific electronic distribution of the 3-nitropyridine core [1].
References
-
Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI Chem. Proc.[2] Available at: [Link]
-
Siu, J., Baxendale, I. R., & Ley, S. V. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Patil, S. A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry. Available at: [Link]
-
Gorobets, N. Y., et al. (2004).[3] Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. Tetrahedron. Available at: [Link]
-
Baig, R. B. N., & Varma, R. S. (2012). Alternative energy input: mechanochemical, microwave and ultrasound-assisted organic synthesis. Chemical Society Reviews. Available at: [Link]
Sources
Application Note: Strategic Functionalization of 6-Ethoxy-2-methyl-3-nitropyridine
CAS: 29546-49-4 | Formula: C₈H₁₀N₂O₃ | MW: 182.18 g/mol
Executive Summary
This guide details the synthetic utility of 6-Ethoxy-2-methyl-3-nitropyridine (EMNP) as a versatile scaffold for high-value pyridine derivatives. Unlike simple pyridines, EMNP possesses three distinct "chemical handles" that allow for divergent synthesis:
-
The Nitro Group (C3): A gateway to amino-pyridines, essential for constructing fused heterocycles like imidazo[4,5-b]pyridines.[1]
-
The Methyl Group (C2): Activated by the adjacent nitro group, this position is acidic enough for condensation reactions (e.g., Knoevenagel-type) to form styryl derivatives.[1]
-
The Ethoxy Group (C6): A masked hydroxyl group that can be hydrolyzed to 2-pyridones or displaced in nucleophilic aromatic substitution (
) reactions under forcing conditions.
This protocol focuses on Pathway A (Nitro Reduction) and Pathway B (Methyl Activation) , as these generate the most common intermediates for medicinal chemistry campaigns.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification | Mechanistic Insight |
| Appearance | Yellow crystalline solid | The nitro group conjugated with the pyridine ring imparts color.[2] |
| Acidity (C2-Me) | The electron-withdrawing nitro group at C3 acidifies the C2-methyl protons, enabling deprotonation by alkoxide bases. | |
| Electrophilicity | Moderate | The pyridine ring is electron-deficient due to the nitro group, but the 6-ethoxy group donates electron density, tempering reactivity toward nucleophiles compared to 2-chloro analogs. |
| Solubility | Soluble in DCM, EtOAc, MeOH | The ethoxy group significantly improves lipophilicity compared to the hydroxy analog.[1] |
Divergent Synthesis Map
The following diagram illustrates the primary synthetic pathways originating from EMNP.
Figure 1: Divergent synthetic pathways from 6-Ethoxy-2-methyl-3-nitropyridine.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 3-Amino-6-ethoxy-2-methylpyridine
Objective: Reduce the nitro group without cleaving the ethoxy ether or reducing the pyridine ring.
Mechanism: Iron-mediated reduction in acidic media is preferred over catalytic hydrogenation (
Materials
-
Substrate: 6-Ethoxy-2-methyl-3-nitropyridine (10.0 g, 54.9 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g)[1]
-
Solvent: Methanol (MeOH) (100 mL)
-
Reagent: Hydrogen gas (
) (Balloon pressure or 1 atm)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of EMNP in 100 mL of MeOH.
-
Inerting: Nitrogen purge the flask for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C. Caution: Pd/C can ignite methanol vapors if dry; ensure it is wet or add under inert flow.[1]
-
Hydrogenation: Equip the flask with a hydrogen balloon. Purge the headspace with
three times.[1] Stir vigorously at room temperature (25°C) for 4–6 hours. -
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a tan/brown solid.[1]
-
Purification (Optional): If the crude purity is <95%, recrystallize from Ethanol/Water (9:1).
Expected Yield: 7.5 – 8.2 g (90–98%)
Key Data:
Protocol B: C2-Methyl Activation (Styryl Condensation)
Objective: Synthesize 2-styryl derivatives via condensation with aromatic aldehydes.
Mechanism: The 3-nitro group exerts a strong electron-withdrawing effect (
Materials
-
Substrate: 6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq)
-
Electrophile: Benzaldehyde (or substituted derivative) (1.2 eq)
-
Catalyst: Piperidine (0.5 eq) or Pyrrolidine
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: Equip a reaction flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add EMNP (5.0 g, 27.4 mmol), Benzaldehyde (3.5 g, 32.9 mmol), and Toluene (50 mL).
-
Catalysis: Add Piperidine (1.35 mL, 13.7 mmol).
-
Reflux: Heat the mixture to reflux (110°C). Water generated during the condensation will collect in the Dean-Stark trap.[1]
-
Duration: Reflux for 12–24 hours.
-
Optimization Note: If conversion is slow, add an additional 0.2 eq of piperidine and 4Å molecular sieves to the reaction pot.
-
-
Workup: Cool to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Filter the solid. If no precipitate forms, evaporate the toluene and triturate the residue with cold ethanol.[1]
-
Purification: Recrystallize from hot ethanol.
Expected Yield: 60–75%
Characterization: The product will exhibit a trans-alkene coupling constant (
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction (Protocol A) | Catalyst poisoning (S or N species) | Filter and add fresh Pd/C. Ensure H2 pressure is maintained. |
| Over-reduction (Protocol A) | Loss of Ethoxy group | Stop reaction immediately upon consumption of SM.[1] Avoid using Pd(OH)2 (Pearlman's catalyst) or high pressures (>50 psi).[1] |
| Low Yield in Condensation (Protocol B) | Wet solvent or old catalyst | Use anhydrous Toluene.[1] Ensure Piperidine is dry.[1] Use Dean-Stark to remove water actively. |
| Hydrolysis of Ethoxy Group | Acidic conditions + Heat | Avoid strong aqueous acids at high temperatures unless the Pyridone is the desired target.[1] |
References
-
Synthesis of 2-Methyl-3-nitropyridines & Reactivity
-
Citation: Gadakh, S., et al. "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Molbank, 2020(4), M1168.[1]
- Relevance: Establishes the acidity of the C2-methyl group in 3-nitropyridines and protocols for condens
-
Source:
-
-
General Pyridine Reduction Protocols
-
Citation: BenchChem Application Notes.[1] "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."
- Relevance: Provides baseline conditions for nitro reduction in alkoxy-nitropyridines.
-
Source: (General Protocol Reference)
-
-
Hydrolysis of Alkoxypyridines
Sources
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine
Case ID: OPT-YIELD-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This technical guide addresses yield optimization for the synthesis of 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 22280-60-0 derivative). The primary synthetic route involves the Nucleophilic Aromatic Substitution (
Common Failure Modes:
-
Competitive Hydrolysis: Formation of the thermodynamic "dead-end" byproduct, 6-hydroxy-2-methyl-3-nitropyridine (pyridone tautomer), due to moisture.
-
Incomplete Conversion: Stalling due to insufficient nucleophile activity or temperature suppression.
-
Precursor Impurity: Phosphoryl contaminants from the chlorination step inhibiting the
reaction.
Core Protocol: The Reaction[1][2]
Optimized Workflow
The transformation relies on the activation provided by the 3-nitro group, which makes the 6-chloro position susceptible to nucleophilic attack.
| Parameter | Recommended Specification | Rationale |
| Substrate | 6-Chloro-2-methyl-3-nitropyridine | Must be free of residual |
| Nucleophile | Sodium Ethoxide (NaOEt) | Freshly prepared or high-grade commercial (21 wt% in EtOH). |
| Solvent | Anhydrous Ethanol | CRITICAL: Water content <0.05%. |
| Stoichiometry | 1.05 - 1.10 equivalents NaOEt | Slight excess drives kinetics; large excess risks ring degradation. |
| Temperature | 0°C | Start cold to control exotherm; warm to RT to complete. |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with 6-chloro-2-methyl-3-nitropyridine (1.0 eq) and anhydrous ethanol (5-10 volumes) under Nitrogen (
) atmosphere. -
Cooling: Cool the suspension to 0–5°C using an ice bath.
-
Addition: Dropwise add Sodium Ethoxide solution (1.1 eq) over 30 minutes. Note: The reaction is exothermic. Maintain internal temp <10°C.
-
Reaction: Remove ice bath and allow to stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Target
: ~0.6 (Product) -
Starting Material
: ~0.7 -
Hydrolysis Byproduct
: <0.1 (Baseline/Streaking)
-
-
Quench: Once complete, neutralize with dilute acetic acid or
to pH 7. Do not use strong acid (risks hydrolyzing the ether). -
Workup: Remove EtOH under reduced pressure. Resuspend residue in water/DCM.[1] Extract organic layer.[1]
Troubleshooting Guide (FAQ)
Q1: My yield is low (40-50%), and I see a baseline spot on TLC. What happened?
Diagnosis: Moisture Contamination.
The ethoxide ion (
Corrective Action:
-
Use molecular sieves to dry the ethanol solvent.
-
Ensure the NaOEt source is not "wet" (old bottles of solid NaOEt absorb moisture rapidly).
-
Conduct the reaction under a positive pressure of Nitrogen.
Q2: The reaction stalls with 10% starting material remaining. Should I heat it?
Diagnosis: Kinetic Trap. While heating (reflux) can push the reaction, it also increases the rate of side reactions (tar formation). Corrective Action:
-
Do not reflux immediately. Add an additional 0.1–0.2 eq of NaOEt and stir at RT for another hour.
-
If heating is necessary, limit to 40°C. The nitro group activates the ring sufficiently that high heat should not be required.
Q3: The product is an oil that won't crystallize. How do I purify it?
Diagnosis: Impurity Profile. The product (mp ~50-55°C) has a low melting point and can be depressed by impurities. Corrective Action:
-
Column Chromatography: Use a gradient of Hexane
10% EtOAc/Hexane. The product moves easily; the hydroxy impurity stays on the silica. -
Recrystallization: If solid, recrystallize from minimal hot Isopropanol or Hexane/EtOH (9:1).
Process Visualization
Workflow Logic & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Caption: Reaction pathway showing the competition between successful ethoxylation (Green) and moisture-induced hydrolysis (Red).
Precursor Synthesis (The "Hidden" Variable)
Often, yield issues in the final step originate from the quality of the starting material (6-chloro-2-methyl-3-nitropyridine ).
-
Synthesis: Reaction of 6-hydroxy-2-methyl-3-nitropyridine with
(Phosphorus Oxychloride). -
Critical Quality Attribute (CQA):
-
Residual
or Phosphoric acid in the chloro-intermediate will quench your Sodium Ethoxide in the next step, leading to variable stoichiometry. -
Test: Dissolve a small amount of the chloro-precursor in water and check pH. It should be neutral. If acidic, re-work (wash with
).
-
References
-
ChemicalBook. (2025). 6-Chloro-2-methyl-3-nitropyridine Properties and Synthesis. Retrieved from
-
MedChemExpress. (2025). 6-Chloro-2-methyl-3-nitropyridine Product Information. Retrieved from
-
Nikol'skiy, V., et al. (2020).[2] Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles. MDPI Chemical Proceedings.[2] Retrieved from
-
Google Patents. (2019). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.[3] (Analogous chemistry for nitropyridine chlorination). Retrieved from
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism.[4][5][6][7] Retrieved from
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
purification methods for 6-Ethoxy-2-methyl-3-nitropyridine
Welcome to the Technical Support Center for the isolation and purification of 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common bottlenecks encountered during the downstream processing of this critical pyridine intermediate.
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where 6-chloro-2-methyl-3-nitropyridine is reacted with sodium ethoxide in ethanol [1]. Because the nitro group at the 3-position highly activates the para-chloride for substitution, the reaction is generally efficient. However, isolating the product from unreacted precursors, hydrolysis byproducts (e.g., 6-hydroxy-2-methyl-3-nitropyridine), and inorganic salts requires a highly controlled, multi-stage purification strategy.
Purification Workflow Overview
Before diving into specific troubleshooting scenarios, it is crucial to understand the logical progression of the purification workflow. Each step is designed to exploit specific physicochemical differences between the target molecule and its impurities.
Caption: Standard workflow for the isolation and purification of 6-Ethoxy-2-methyl-3-nitropyridine.
Phase 1: Aqueous Workup & Liquid-Liquid Extraction
Q: During the aqueous workup, I am experiencing severe emulsion formation. How can I resolve this and ensure maximum recovery of 6-Ethoxy-2-methyl-3-nitropyridine?
A: Emulsions in pyridine derivative extractions often occur due to the partial basicity of the pyridine nitrogen and the presence of residual ethoxide salts. When extracting with organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), the density differential between the aqueous and organic layers can be compromised by localized amphiphilic interactions.
To break the emulsion, you must increase the ionic strength of the aqueous layer. This forces the organic compound out of the aqueous phase (the "salting-out" effect) and increases the density of the aqueous layer, facilitating a sharp phase separation.
Standard Extraction Protocol:
-
Quench: Concentrate the crude reaction mixture under reduced pressure to remove excess ethanol. Causality: Ethanol acts as a co-solvent that increases the aqueous solubility of your target compound, leading to poor extraction yields.
-
Dilute: Suspend the resulting residue in distilled water (approx. 10 mL per gram of crude).
-
Extract: Add an equal volume of Dichloromethane (DCM). Gently invert the separatory funnel rather than shaking vigorously to minimize emulsion formation.
-
Resolve Emulsions: If an emulsion forms, add saturated aqueous NaCl (brine) until the layers separate cleanly.
-
Wash & Dry: Collect the lower DCM layer. Wash the combined organic layers once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum [2].
Phase 2: Silica Gel Column Chromatography
Q: How do I effectively separate the target 6-Ethoxy-2-methyl-3-nitropyridine from unreacted 6-chloro-2-methyl-3-nitropyridine?
A: The SNAr substitution of the chloride by an ethoxy group fundamentally alters the electronic dipole of the pyridine ring. The ethoxy group is electron-donating via resonance, which slightly increases the compound's affinity for the polar silica stationary phase compared to the electron-withdrawing chloro precursor. Therefore, the unreacted 6-chloro-2-methyl-3-nitropyridine will elute first under normal-phase conditions.
Table 1: Quantitative Solvent System Selection for Chromatography
| Solvent System | Ratio (v/v) | Purpose | Expected Separation Behavior |
| Hexanes / EtOAc | 9:1 to 8:2 | Isocratic Elution | Elutes the less polar unreacted 6-chloro precursor first. |
| Hexanes / EtOAc | 7:3 | Gradient Push | Elutes the target 6-Ethoxy-2-methyl-3-nitropyridine. |
| DCM / MeOH | 95:5 | Column Flush | Clears highly polar impurities (e.g., 6-hydroxy byproducts). |
Standard Chromatography Protocol:
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the slurry solvent.
-
Loading: Dissolve the crude extract in a minimal amount of DCM. Apply the solution evenly to the top of the silica bed.
-
Elution: Begin elution with a 9:1 Hexanes/EtOAc mixture. Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm).
-
Fraction Collection: The first major UV-active spot will be the unreacted starting material. Once it clears, increase the polarity to 8:2 or 7:3 Hexanes/EtOAc to elute the 6-Ethoxy-2-methyl-3-nitropyridine.
-
Concentration: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.
Phase 3: Recrystallization & Final Polish
Q: My purified fractions from the column are "oiling out" during recrystallization instead of forming distinct crystals. What is the mechanistic cause, and how do I fix it?
A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when the solvent system is too non-polar [3]. Instead of forming a solid crystal lattice, the solute separates as a distinct, super-cooled liquid phase.
For 6-Ethoxy-2-methyl-3-nitropyridine, using a mixed-solvent system (a "good" solvent to dissolve, and an "anti-solvent" to induce crystallization) is the most reliable method to prevent oiling out.
Standard Mixed-Solvent Recrystallization Protocol:
-
Dissolution: Place the chromatographed 6-Ethoxy-2-methyl-3-nitropyridine in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) until the solid completely dissolves.
-
Anti-Solvent Addition: While keeping the solution hot, add distilled water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the thermodynamic formation of a highly ordered, pure crystal lattice rather than trapping impurities in a rapidly formed kinetic precipitate.
-
Isolation: Once crystals have formed at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold 10% ethanol/water, and dry under high vacuum.
References
- Google Patents (EP2375899B1). Piperidine-containing compounds and use thereof in the treatment of diabetes. This patent details the specific SNAr synthesis conditions for 6-ethoxy-2-methyl-3-nitropyridine from 6-chloro-2-methyl-3-nitropyridine using sodium ethoxide.
recrystallization solvents for 6-Ethoxy-2-methyl-3-nitropyridine
Technical Support Center: Recrystallization Protocols for 6-Ethoxy-2-methyl-3-nitropyridine
Topic: Purification & Recrystallization Strategy Compound: 6-Ethoxy-2-methyl-3-nitropyridine (C₈H₁₀N₂O₃) Target Audience: Medicinal Chemists, Process Development Scientists
Solvent Selection Strategy: The "Like-for-Like" Principle
For 6-Ethoxy-2-methyl-3-nitropyridine, the selection of a recrystallization solvent is governed by the interplay between the nitro group's polarity and the lipophilicity of the ethoxy/methyl substituents.
Primary Recommendation: Ethanol (Absolute or 95%)
-
Rationale: The "Like-for-Like" rule is critical here. Using Ethanol matches the alkoxide moiety (ethoxy group) of the target molecule.
-
Risk Mitigation: Using Methanol carries a theoretical risk of transesterification (swapping the ethoxy for a methoxy group) if trace acid/base catalysts are present or under prolonged heating. Ethanol eliminates this impurity risk entirely.
-
Solubility Profile: Nitropyridines typically exhibit a steep solubility curve in lower alcohols—highly soluble at reflux (78°C) but sparingly soluble at 0–4°C, maximizing recovery yield.
Secondary Recommendation (Binary System): Ethanol/Water
-
Use Case: If the compound is too soluble in pure ethanol (low recovery), water acts as a potent anti-solvent.
-
Protocol: Dissolve in hot ethanol, then add hot water dropwise until persistent turbidity is observed, followed by cooling.
Detailed Experimental Protocol
Method A: Standard Recrystallization (Ethanol)
-
Preparation: Weigh the crude 6-Ethoxy-2-methyl-3-nitropyridine into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (start with ~5 mL per gram of solid). Heat the mixture to reflux (approx. 80°C oil bath).
-
Saturation: If solids remain, add ethanol in small portions (1-2 mL) through the condenser until the solution is clear.
-
Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to promote crystal growth and reject impurities.
-
Finishing: Cool the flask in an ice-water bath (0-4°C) for 30 minutes.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold ethanol (-20°C).
-
Drying: Dry under vacuum (40°C, <50 mbar) to constant weight.
Method B: Anti-Solvent Precipitation (Ethanol/Water)
-
Dissolve crude material in the minimum amount of boiling Ethanol.
-
While maintaining reflux, add hot water dropwise.
-
Stop addition immediately when a faint cloudiness persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Proceed with slow cooling as in Method A.
Troubleshooting & FAQs
Q1: The solution "oiled out" (formed a separate liquid layer) instead of crystallizing. How do I recover?
-
Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before reaching the crystallization point, or the solution is too concentrated.[1]
-
Fix:
-
Reheat the mixture until it is a single clear phase.
-
Add a small amount of additional solvent (Ethanol) to dilute the system slightly.
-
Seed the solution: Add a tiny crystal of pure product when the solution is just slightly above room temperature.
-
Slow down the cooling rate (wrap the flask in a towel or use a warm oil bath and let it cool naturally).
-
Q2: My yield is low (<50%). Where did the product go?
-
Cause: The compound is too soluble in cold Ethanol.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration steps to obtain a "second crop." Alternatively, switch to the Ethanol/Water binary system to force precipitation.[2]
Q3: The crystals are colored (yellow/orange) but should be pale. Is this an impurity?
-
Analysis: Nitropyridines are inherently slightly yellow. However, deep orange or brown indicates oxidation byproducts or residual nitration isomers.
-
Fix: Perform a "charcoal treatment" during the hot dissolution step. If the color persists, check for the 3-amino derivative (reduction byproduct) which often oxidizes to dark colors.
Data Presentation: Solubility & Impurity Profile
| Parameter | Value / Description | Notes |
| Molecular Formula | C₈H₁₀N₂O₃ | MW: 182.18 g/mol |
| Melting Point | ~104–108°C | Based on methoxy analog data [1]; verify exp. |
| Primary Solvent | Ethanol | Prevents transesterification. |
| Anti-Solvent | Water or Hexane | Water is preferred for polarity rejection. |
| Key Impurities | 2-Chloro-3-nitro-6-methylpyridine | Starting material (SNAr precursor). |
| Key Impurities | 6-Ethoxy-2-methyl-3-aminopyridine | Reduction byproduct (air sensitive). |
Workflow Visualization
Caption: Decision-logic flowchart for the recrystallization of 6-Ethoxy-2-methyl-3-nitropyridine, including remediation for oiling-out events.
References
-
He, P., & Ackman, R. G. (2000).[3] Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.[3] Retrieved March 1, 2026, from [Link]
-
University of Bologna. (n.d.). Synthesis of Nitropyridine Derivatives. Retrieved March 1, 2026, from [Link]
Sources
troubleshooting low conversion rates of 6-Ethoxy-2-methyl-3-nitropyridine reduction
Executive Summary & Reaction Context
The Transformation: You are attempting to reduce 6-Ethoxy-2-methyl-3-nitropyridine (Starting Material, SM) to 3-Amino-6-ethoxy-2-methylpyridine (Product).
The Problem: Users frequently report "low conversion" or "stalled reactions" (typically stopping at 50-60% conversion). This is rarely a simple kinetic issue; it is usually a catalyst poisoning event or a solubility-limited transport issue, exacerbated by the steric bulk of the ortho-methyl and para-ethoxy substituents.
The Solution Strategy: This guide prioritizes Catalytic Hydrogenation (Method A) as the industry standard but provides Iron-Mediated Reduction (Method B) as a robust "rescue" protocol for difficult batches.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of low conversion.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Clean starting material, scale-up, and avoiding metal waste.
The Core Issue: Nitrogen Poisoning
Pyridine rings are basic. The ring nitrogen (N1) and the newly formed amine (at C3) can coordinate strongly to the Palladium surface, effectively "poisoning" the catalyst and halting the reaction.
Optimized Protocol
Standard neutral conditions (MeOH) often fail here. You must prevent catalyst coordination.
| Parameter | Standard (Failing) Condition | Optimized (Success) Condition | Why? |
| Solvent | Methanol / Ethanol | MeOH + 1.0 eq. HCl or Acetic Acid | Protonating the pyridine nitrogen prevents it from binding to the Pd surface [1]. |
| Catalyst | 10% Pd/C (Standard) | 5% Pd/C (50% wet) + V/Mo promoter | Vanadium/Molybdenum doped catalysts are more resistant to poisoning. |
| Pressure | Balloon (1 atm) | 3–5 bar (Parr Shaker) | Higher pressure increases |
| Temp | RT | 40–50 °C | Overcomes the activation energy barrier for the sterically hindered nitro group. |
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of 6-Ethoxy-2-methyl-3-nitropyridine in 100 mL MeOH.
-
Acidification: Add 1.1 equivalents of concentrated HCl (or use AcOH as solvent). Note: Monitor for ethoxy cleavage; if observed, switch to Method B.
-
Catalyst Addition: Add 10 wt% of 10% Pd/C (50% water wet). Safety: Add under Argon flow to prevent ignition.
-
Hydrogenation: Pressurize to 3 bar
. Heat to 45°C. -
Workup: Filter through Celite. Neutralize the filtrate with
before concentration to avoid hydrolysis of the ethoxy group during evaporation.
Troubleshooting "The Stall" (Hydroxylamine Intermediate)
If LC-MS shows a peak at M+16 (relative to amine product), you have accumulated the hydroxylamine intermediate.
-
Cause: The reduction of Hydroxylamine
Amine is the rate-determining step and is often slower than Nitro Hydroxylamine. -
Fix: Add a Lewis Acid promoter (e.g.,
catalytic amount) or simply increase temperature to 60°C for 2 hours.
Method B: Iron/Acetic Acid Reduction (The "Rescue" Method)
Best for: Poisoned catalysts, small batches, or when the ethoxy group proves unstable to hydrogenation conditions.
The Core Issue: Emulsions
Iron reductions work 99% of the time but often fail during workup due to the formation of gelatinous iron oxide sludge that traps the product.
Optimized Protocol (Bechamp Reduction)
Step-by-Step Procedure:
-
Setup: In a 3-neck flask, dissolve 10 mmol of substrate in Acetic Acid / Ethanol (1:4 ratio) .
-
Activation: Add 5 equivalents of Iron Powder (fine mesh).
-
Initiation: Heat to 60°C. Add 2-3 drops of conc. HCl to activate the iron surface.
-
Reaction: Stir vigorously at 70-80°C for 2-4 hours.
-
Checkpoint: TLC should show complete consumption of SM.
-
-
Crucial Workup (The EDTA Trick):
Mechanistic Insight & Side Reactions
Understanding the pathway helps you interpret LC-MS data.
Figure 2: Reaction pathway showing the reduction cascade and potential ether cleavage (Pyridone formation).
FAQ: Why is the Ethoxy group a concern?
The 6-ethoxy group is an alkyl-aryl ether. In electron-deficient rings (like nitropyridine), this bond is relatively stable. However, once the amine is formed, the ring becomes electron-rich. Under strong acidic conditions (e.g., refluxing HBr or high temp HCl), the ether can be cleaved to form the 2-pyridone tautomer.
-
Prevention: Avoid strong mineral acids at high temperatures. Acetic acid is generally safe.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Owsley, D. C., & Bloomfield, J. J. (1977).[4][5] The Reduction of Nitroarenes with Iron/Acetic Acid.[1][4][5][6] Synthesis, 1977(02), 118-120.[4] Link
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups. Synthesis, 1988(02), 91-95.
-
Patent Reference: WO2010022076A1. (Describes synthesis of similar aminopyridine intermediates for kinase inhibitors). Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 6-Ethoxy-2-methyl-3-nitropyridine
Introduction
6-Ethoxy-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a pharmaceutical intermediate necessitates a high degree of purity, as even minor impurities can impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).[2][3] This guide provides researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice for removing impurities from crude 6-Ethoxy-2-methyl-3-nitropyridine, ensuring the integrity of your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in crude 6-Ethoxy-2-methyl-3-nitropyridine?
A1: The impurity profile depends heavily on the synthetic route. However, common contaminants typically include:
-
Unreacted Starting Materials: Such as 2-ethoxy-6-methylpyridine if the synthesis involves direct nitration.
-
Isomeric Byproducts: Nitration of the pyridine ring can sometimes yield small quantities of other nitropyridine isomers, although the directing effects of the ethoxy and methyl groups strongly favor the 3-nitro position.
-
Over-Nitrated Products: Dinitrated species can form under harsh nitrating conditions.[4]
-
Hydrolysis Products: The ethoxy group can be susceptible to hydrolysis back to a hydroxyl group under strong acidic conditions, potentially forming 6-hydroxy-2-methyl-3-nitropyridine.
-
Degradation Products: Prolonged exposure to high temperatures or harsh reagents can lead to ring-opening or other degradation byproducts.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., sulfuric acid, nitric acid) and workup (e.g., dichloromethane, ethyl acetate) are common.[6]
-
Inorganic Salts: Salts like sodium sulfate or sodium carbonate from the workup phase may persist if not adequately removed.[4]
Q2: What are the primary methods for purifying crude 6-Ethoxy-2-methyl-3-nitropyridine?
A2: For a solid compound like this, the two most effective and widely used purification techniques are recrystallization and silica gel column chromatography .
-
Recrystallization is the preferred first-line method for bulk purification. It is cost-effective and efficient at removing impurities with different solubility profiles than the target compound.[7]
-
Column Chromatography is excellent for separating impurities with polarities similar to the product, such as isomers, or for achieving very high purity (>99%) on a smaller scale.[5][8]
Q3: How do I assess the purity of my final product?
A3: A multi-faceted approach is recommended to confidently determine purity:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are powerful for structural confirmation and can reveal and help quantify impurities if their signals do not overlap with the product's signals.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative assessment of purity by separating the main compound from impurities and measuring their relative peak areas.[][10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the desired product.[8][11]
-
Q4: My crude product is a dark, viscous oil or gum instead of a solid. What should I do first?
A4: An oily or gummy consistency usually indicates the presence of significant impurities, such as residual solvents or byproducts that are preventing crystallization.
-
Solvent Removal: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or pentane). Stir or scratch the inside of the flask with a glass rod.[7] This can often wash away oily impurities and encourage the product to solidify.
-
Proceed to Chromatography: If trituration fails, the best approach is to purify the material directly using silica gel column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and proceed with the chromatography protocol.[5]
Part 2: Troubleshooting Guide & Protocols
Decision-Making Workflow for Purification
This diagram outlines the initial decision process when faced with a crude sample.
Caption: Initial decision tree for purification strategy.
Troubleshooting Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain in solution or are insoluble in the hot solvent.[12]
Table 1: Common Solvents for Recrystallization of Nitropyridines
| Solvent | Polarity | Boiling Point (°C) | Common Use Cases & Rationale |
| Ethanol | Polar | 78 | Often a good starting point. Dissolves many polar organic compounds when hot. |
| Methanol | Polar | 65 | Similar to ethanol but lower boiling point can be advantageous. |
| Acetone | Polar | 56 | A stronger solvent; sometimes used for more soluble compounds.[4] |
| Isopropanol | Polar | 82 | Less volatile than ethanol; can promote slower, better crystal growth. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Hexane/Heptane | Non-polar | 69 / 98 | Typically used as the "anti-solvent" in a binary solvent system with a more polar solvent like ethyl acetate or ethanol. |
Issue 1: Product "Oils Out" Instead of Crystallizing
-
Symptom: As the solution cools, droplets of an insoluble oil form instead of solid crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. The compound comes out of solution as a liquid rather than a solid. The presence of impurities can significantly lower the melting point, exacerbating this issue.[13]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent.[13] This keeps the compound in solution longer, allowing it to cool to a temperature below its melting point before saturation is reached.
-
Switch to a Lower-Boiling Solvent: If the problem persists, try a solvent with a lower boiling point. This ensures the solution cools to a lower temperature before it becomes saturated.
-
Use a Binary Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol). Then, while still hot, slowly add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.
-
Issue 2: No Crystals Form Upon Cooling
-
Symptom: The solution remains clear even after cooling to room temperature and in an ice bath.
-
Causality: This can be due to using too much solvent, or the solution may be clean but lacks a nucleation site to initiate crystal growth.[7]
-
Solutions:
-
Induce Nucleation ("Scratch & Seed"): Scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[13] Alternatively, add a "seed crystal" – a tiny speck of the crude solid – to the solution.[7]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution in a fume hood to boil off some of the solvent (e.g., reduce the volume by 25-30%) and then attempt to cool it again.[7]
-
Cool Slowly for an Extended Period: Sometimes crystallization is simply a slow process. Cover the flask and leave it in a cold place (like a 4 °C refrigerator) overnight.
-
Issue 3: Poor Recovery / Low Yield
-
Symptom: Very few crystals are recovered after filtration.
-
Causality: This can result from several factors: using too much solvent (a significant amount of product remains in the "mother liquor"), cooling the solution too quickly (forming very fine crystals that pass through the filter paper), or premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[12]
-
Cool Slowly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Pre-heat Funnel for Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and filter paper are pre-heated by pouring some boiling solvent through them just before filtering your product solution. This prevents the product from crashing out on the cold filter paper.
-
Troubleshooting Silica Gel Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[5] More polar compounds stick more strongly to the polar silica gel and elute later.
Protocol 1: Purity Assessment and Eluent Optimization by TLC
Before running a column, always optimize your solvent system using Thin-Layer Chromatography (TLC).
-
Prepare Samples: Dissolve a small amount of your crude material in a solvent like dichloromethane. Also prepare a solution of a pure standard, if available.
-
Spot the Plate: Use a capillary tube to spot the crude material and the standard onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a potential eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent to run up the plate.
-
Visualize: View the plate under a UV lamp (λ = 254 nm). Nitropyridines are typically UV-active.
-
Analyze: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of 0.25-0.35 . A good separation will show clear space between the product spot and any impurity spots.[8]
Table 2: Example TLC Data for Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 95:5 | 0.10 | 0.15 | 0.05 | Poor elution. Increase polarity. |
| 90:10 | 0.30 | 0.45 | 0.15 | Good Separation. Ideal for column. |
| 80:20 | 0.55 | 0.65 | 0.40 | Elutes too fast. Poor separation. |
| 70:30 | 0.80 | 0.85 | 0.70 | Runs with solvent front. No separation. |
Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatography based on TLC.
Issue 1: Poor Separation (Overlapping Bands)
-
Symptom: The product and an impurity elute at the same time, resulting in mixed fractions.
-
Causality: The chosen eluent system does not have sufficient selectivity for the two compounds. It could also be caused by overloading the column with too much crude material.[8]
-
Solutions:
-
Change Eluent System: The most effective solution is to find a different solvent system. Try replacing one of the solvents (e.g., use Dichloromethane/Pentane instead of Ethyl Acetate/Hexane).[4] Sometimes changing solvent classes provides the necessary change in selectivity.
-
Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.
-
Reduce Sample Load: Do not load more than 5-10% of the mass of the silica gel with your crude material. Overloading leads to broad bands that are impossible to separate.
-
Issue 2: The Product is Not Eluting from the Column
-
Symptom: You have run a large volume of eluent through the column, but the product remains at the top.
-
Causality: The eluent is not polar enough to move the compound. Your product is too strongly adsorbed to the silica gel.[8]
-
Solution:
-
Gradually Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent in your eluent mixture. For example, move from 9:1 Hexane:EtOAc to 8:2, then 7:3, and so on, until the compound begins to move down the column at a reasonable rate.
-
Issue 3: Streaking or Tailing of the Product Band
-
Symptom: The product spot on TLC is elongated, or the band on the column is smeared rather than tight and circular.
-
Causality: This can be caused by several factors:
-
Sample Insolubility: The compound may be slightly insoluble in the eluent, causing it to streak as it moves.
-
Acidic/Basic Nature: The pyridine nitrogen is basic and can interact strongly with the slightly acidic silica gel, causing tailing.
-
Column Overloading: Too much sample applied to the column.
-
-
Solutions:
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can dramatically improve peak shape by neutralizing the acidic sites on the silica.
-
Ensure Sample is Fully Dissolved: Load the sample onto the column in a solvent in which it is highly soluble and use the minimum volume possible.
-
Part 3: Detailed Experimental Protocols
Protocol 2: Bulk Purification by Recrystallization (Single Solvent)
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the test tube. An ideal solvent will dissolve the solid completely upon heating.[7]
-
Dissolution: Place the bulk crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil, with stirring. Continue adding solvent until the solid just dissolves. Do not add a large excess.[12]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel and filter paper with boiling solvent and quickly filter the hot solution into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity by melting point and TLC/NMR.
Protocol 3: High-Purity Purification by Flash Column Chromatography
-
Column Preparation: Select a glass column appropriate for the amount of material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product. Pack the column as a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[14]
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent (e.g., 2-3 mL of dichloromethane). In a separate beaker, add ~2 g of silica gel and then add your dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.[5]
-
Elution: Gently add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column at a steady rate.[14]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Isolation: Combine all fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Ethoxy-2-methyl-3-nitropyridine.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Benchchem. (n.d.). Removal of impurities from 6-Methoxy-2-nitropyridin-3-amine.
- Chemaccessible. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Ethyl-2,3-dimethylpyridine.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Benchchem. (2025, December). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
-
Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Environment Clearance. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Ethoxy-2-methyl-3-nitropyridine Workflows & Troubleshooting
Welcome to the Technical Support Center for 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4). This guide is engineered for drug development professionals and synthetic chemists who are navigating the unique steric and electronic challenges of this highly functionalized pyridine scaffold.
Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to maximize your synthetic yields.
Part 1: Mechanistic Framework & Structural Challenges
Before attempting functionalization, it is critical to understand the causality behind the reactivity of 6-Ethoxy-2-methyl-3-nitropyridine.
The Steric Shielding Effect: The ortho-relationship between the C2-methyl and C3-nitro groups creates severe steric clash. To relieve this strain, the bulky nitro group twists out of the planar alignment with the pyridine ring. The Electronic Consequence: Because the nitro group is out of plane, its resonance electron-withdrawing effect (-M) is drastically reduced, leaving only its weaker inductive effect (-I). Concurrently, the C6-ethoxy group acts as a strong electron-donating group (+M), pumping electron density into the ring. Together, these effects make the C2-methyl protons significantly less acidic and highly resistant to standard oxidation, while making the C3-nitro group difficult to reduce cleanly.
Mechanistic logic mapping how steric clash and electronic effects dictate reagent selection.
Part 2: Troubleshooting FAQs & Experimental Protocols
Q1: Why does direct oxidation of the C2-methyl group using Selenium Dioxide ( ) result in poor yields and complex mixtures?
Causality: As established, the twisted C3-nitro group fails to sufficiently activate the C2-methyl protons. Forcing the reaction with harsh oxidants like
Q2: What is the authoritative protocol for converting the C2-methyl group to an aldehyde?
Solution: Bypass direct oxidation entirely. Utilize a two-step enamine condensation-cleavage pathway. Reacting the methyl group with
Self-Validating Protocol: Enamine Condensation & Oxidative Cleavage
-
Enamine Formation: Dissolve 6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq) in neat DMF-DMA (3.0 eq).
-
Thermal Activation: Heat the mixture to 130–140 °C under an inert nitrogen atmosphere for 7-12 hours[2].
-
Validation Checkpoint: The reaction mixture will transition from a pale yellow liquid to a deep red/purple hue. This intense color change is the optical signature of the extended conjugation inherent to the 2-(2-dimethylaminovinyl)-3-nitropyridine intermediate.
-
-
Concentration: Remove excess DMF-DMA under reduced pressure to isolate the crude enamine. Do not attempt to purify via silica gel, as the enamine can hydrolyze prematurely.
-
Oxidative Cleavage: Dissolve the crude enamine in a 1:1 mixture of THF and water. Cool to 0 °C and add
(3.0 eq) portion-wise. -
Completion: Stir at room temperature for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the dark red enamine spot disappears entirely, replaced by a highly UV-active aldehyde spot. The solution will revert to a pale yellow color.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate to yield 6-ethoxy-3-nitropyridine-2-carboxaldehyde (Typical yield: 80-84%)[1].
Workflow comparing direct SeO2 oxidation vs. the preferred DMF-DMA/NaIO4 enamine cleavage pathway.
Q3: How do I selectively reduce the sterically shielded C3-nitro group without cleaving the C6-ethoxy ether?
Causality: Standard catalytic hydrogenation (
Self-Validating Protocol: Chemoselective Nitro Reduction
-
Preparation: Dissolve the nitropyridine substrate (1.0 eq) in a 1:1 mixture of THF and Methanol.
-
Buffered Reagent Addition: Add
(5.0 eq) and Sodium Acetate trihydrate ( , 5.0 eq). Note: The buffer is critical to protect the C6-ethoxy group from strongly acidic cleavage[4]. -
Reaction: Stir at 0 °C, gradually warming to room temperature over 2-4 hours.
-
Validation Checkpoint: The solution will shift from yellow to colorless or pale orange as the strongly chromophoric nitro group is reduced to the amine.
-
-
Quenching: Slowly quench with saturated aqueous
until the aqueous layer reaches pH 8.-
Validation Checkpoint: A thick white precipitate of tin salts (
) will crash out of solution.
-
-
Isolation: Filter the suspension through a tightly packed pad of Celite to remove the tin salts. Extract the filtrate with Dichloromethane (DCM), dry, and concentrate to afford the pure 3-aminopyridine derivative.
Part 3: Quantitative Data Summary
The following table summarizes the performance metrics of the discussed synthetic strategies, allowing for rapid comparative analysis.
| Transformation Goal | Reagent System | Steric Tolerance | Chemoselectivity | Typical Yield | Primary Drawback |
| C2-Methyl Oxidation | Poor | Low (Over-oxidation) | 40 - 50% | Harsh conditions; degrades ether groups. | |
| C2-Methyl Oxidation | 1. DMF-DMA2. | Excellent | High | 80 - 84% | Requires two distinct steps. |
| C3-Nitro Reduction | Moderate | Low (Reduces aldehydes) | Variable | Traps at hydroxylamine due to sterics. | |
| C3-Nitro Reduction | Excellent | High (Spares aldehydes) | >85% | Generates heavy metal tin waste. |
References
-
OCX-0191, OCX-191, 3-AP, Triapine - DrugFuture Database Source: DrugFuture URL:[Link]
- US5869676A - Process for the synthesis of ribonucleotide reductase inhibitors 3-AP and 3-AMP Source: Google Patents URL
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones Source: Google Patents URL
Sources
- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 2. US5869676A - Process for the synthesis of ribonucleotide reductase inhibitors 3-AP and 3-AMP - Google Patents [patents.google.com]
- 3. OCX-0191, OCX-191, 3-AP, Triapine-药物合成数据库 [drugfuture.com]
- 4. thieme-connect.de [thieme-connect.de]
minimizing side reactions during 6-Ethoxy-2-methyl-3-nitropyridine synthesis
This technical guide details the optimization of 6-Ethoxy-2-methyl-3-nitropyridine synthesis. It focuses on the critical Nucleophilic Aromatic Substitution (SNAr) step and the upstream Nitration/Sandmeyer sequence, providing actionable solutions to minimize regiochemical isomers, hydrolysis by-products, and competitive displacements.
Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization
Executive Summary & Reaction Logic
The synthesis of 6-Ethoxy-2-methyl-3-nitropyridine typically proceeds via a convergent route involving the nitration of a 2-methyl-6-aminopyridine precursor, conversion to a chloro-intermediate, and a final ethoxylation.
The Critical Challenge: The pyridine ring is electron-deficient, but the presence of electron-donating groups (methyl, ethoxy/amino) and an electron-withdrawing group (nitro) creates a complex "push-pull" system. The primary failure modes are regiochemical scrambling during nitration (3- vs 5-position) and competitive hydrolysis during the SNAr ethoxylation.
Master Reaction Scheme
The following diagram maps the optimal pathway and critical divergence points where side reactions occur.
Figure 1: Synthetic workflow highlighting the critical regioselectivity split during nitration and the hydrolysis risk during ethoxylation.
Troubleshooting Guide: The SNAr Step (Ethoxylation)
Context: Converting 6-Chloro-2-methyl-3-nitropyridine to the target using Sodium Ethoxide (NaOEt).
Q1: I am observing a significant "hydroxy" impurity (M-28 peak in MS) despite using dry ethanol. Why?
Diagnosis: You are likely forming 6-hydroxy-2-methyl-3-nitropyridine (or its pyridone tautomer) via hydrolysis. Root Cause: The 6-chloro position is highly activated by the para-nitro group (at position 3). This makes it susceptible to attack not just by ethoxide, but also by trace hydroxide ions.
-
Source of OH⁻: Even "absolute" ethanol can absorb atmospheric moisture, which reacts with NaOEt to form NaOH.
-
Mechanism: Hydroxide is a smaller, harder nucleophile than ethoxide and can kinetically outcompete it, especially if the reaction is slow.
Corrective Protocol:
-
Solvent Drying: Do not rely on bottle-grade "absolute" ethanol. Distill ethanol over magnesium turnings or use molecular sieves (3Å) immediately before use.
-
Reagent Quality: Use freshly prepared NaOEt solution (dissolve Na metal in dry EtOH) rather than commercial solid NaOEt, which often contains NaOH impurities from storage degradation [1].
-
Temperature Control: Maintain reaction temperature between 0°C and 25°C . Higher temperatures favor the thermodynamic pyridone product if any water is present.
Q2: My product contains a "Methoxy" analog impurity.
Diagnosis: Transesterification. Root Cause: You likely used Methanol (MeOH) as a co-solvent or during the workup/quenching, or used commercial NaOMe instead of NaOEt. Technical Insight: Alkoxide exchange is rapid. If you dissolve NaOEt in MeOH, you instantly generate MeO⁻, which is less sterically hindered than EtO⁻ and will preferentially attack the ring [2]. Solution: strictly use Ethanol as the sole solvent for both the reaction and the quenching step.
Q3: The reaction stalls at 80% conversion. Should I add more base or heat it?
Recommendation: Do NOT heat indiscriminately.
-
Risk: Heating activated nitropyridines with strong bases can trigger denitration (displacement of the nitro group) or polymerization (tar formation).
-
Optimization: Instead of heat, increase the concentration of the reagents. SNAr reactions are second-order; doubling the concentration quadruples the rate. Ensure your NaOEt is in slight excess (1.1–1.2 eq).
Troubleshooting Guide: Precursor Synthesis (Nitration & Chlorination)
Context: Creating the 6-chloro-2-methyl-3-nitropyridine backbone.
Q4: During nitration of 2-amino-6-methylpyridine, I get mostly the 5-nitro isomer. How do I favor the 3-nitro isomer?
Diagnosis: Regioselectivity issue. Mechanism: The amino group (at pos 2) is a strong ortho/para director.
-
Position 5: Para to Amino, Ortho to Methyl. (Sterically accessible, Electronically favored).
-
Position 3: Ortho to Amino, Meta to Methyl. (Sterically crowded by the Amino group).
-
Result: The 5-nitro isomer is naturally the major product (often >80%).
Strategy for 3-Nitro Enrichment:
-
Temperature: Run the nitration at lower temperatures (-10°C to 0°C). Lower energy reduces the ability to overcome the steric barrier at position 3, but unfortunately, electronic effects usually still dictate the 5-isomer dominance.
-
Blocking Groups: A common workaround is to protect the amine as an acetamide (N-acetyl). The bulkier acetamide further hinders position 3, making this counter-productive.
-
Alternative Route (Recommended): Accept the mixture and separate via fractional crystallization or steam distillation . The 3-nitro isomer often has different hydrogen-bonding capabilities (intramolecular H-bond between NH2 and NO2) compared to the 5-nitro isomer, leading to significant volatility/solubility differences [3].
Q5: The Sandmeyer reaction (Amino → Chloro) yields a low recovery. Where is the product going?
Diagnosis: Diazonium salt decomposition. Mechanism: The 3-nitro group destabilizes the diazonium intermediate formed from the 2-amino group. It makes the diazonium species electrophilic and prone to reacting with water (forming phenol/pyridone) before the chloride can attack. Protocol Adjustment:
-
Anhydrous Conditions: Attempt the diazotization using alkyl nitrites (e.g., t-butyl nitrite) and CuCl2 in anhydrous acetonitrile (Doyle-type conditions) instead of aqueous NaNO2/HCl. This eliminates water from the system, preventing hydrolysis to the pyridone [4].
Analytical Data & Impurity Profile
Use the following table to identify impurities in your crude LC-MS data.
| Component | Structure Description | Relative Retention (RP-HPLC) | MS Signature (ESI+) | Origin |
| Target | 6-Ethoxy-2-methyl-3-nitropyridine | 1.00 | [M+H]+ | Desired Product |
| Impurity A | 6-Hydroxy-2-methyl-3-nitropyridine | 0.45 (More Polar) | [M-28]+ (Loss of Et) | Hydrolysis of Cl or OEt |
| Impurity B | 6-Chloro-2-methyl-3-nitropyridine | 1.15 (Less Polar) | [M-OEt+Cl]+ | Unreacted Precursor |
| Impurity C | 6-Methoxy-2-methyl-3-nitropyridine | 0.95 | [M-14]+ | Methanol contamination |
| Impurity D | 2-Methyl-3-nitropyridine | 0.80 | [M-OEt+H]+ | Reductive Dehalogenation |
Detailed Protocol: Optimized SNAr Ethoxylation
Objective: Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine from 6-Chloro-2-methyl-3-nitropyridine with >95% purity.
Reagents:
-
6-Chloro-2-methyl-3-nitropyridine (1.0 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol (anhydrous, 20 V)
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Procedure:
-
Preparation of Ethoxide: In a flame-dried 3-neck flask under Nitrogen atmosphere, add absolute Ethanol (10 V). Add Sodium metal (1.2 eq) in small pieces. Stir until fully dissolved to generate a fresh NaOEt solution.
-
Substrate Addition: Dissolve 6-Chloro-2-methyl-3-nitropyridine (1.0 eq) in absolute Ethanol (10 V).
-
Reaction: Cool the NaOEt solution to 0°C . Add the substrate solution dropwise over 30 minutes. Note: Exotherm control is vital to prevent denitration.
-
Monitoring: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).
-
Quenching: Once complete, pour the mixture into ice-cold saturated NH4Cl solution (not water alone, to buffer the pH and prevent hydrolysis).
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[2]
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Heptane if necessary. Avoid silica chromatography if possible, as the product can degrade on acidic silica; if needed, use 1% Et3N in the eluent.
References
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles. [Link] (Accessed 2026-03-01).
- Organic Syntheses.Diazotization of amines in non-aqueous conditions. General reference for Doyle conditions applied to heterocyclic amines.
Sources
Technical Support Center: Stability Optimization for 6-Ethoxy-2-methyl-3-nitropyridine
Ticket ID: #EMP-3N-STAB-001 Subject: Improving Thermal & Solution Stability of 6-Ethoxy-2-methyl-3-nitropyridine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary & Molecule Profile
User Issue: Degradation of 6-Ethoxy-2-methyl-3-nitropyridine (EMP-3N) in solution during storage or reaction scale-up.
Root Cause: The molecule contains a "push-pull" electronic system. The electron-withdrawing nitro group (-NO₂) at C3 activates the pyridine ring, making the ethoxy group (-OEt) at C6 highly susceptible to Nucleophilic Aromatic Substitution (
Structural Vulnerability Analysis
-
The "Weak Link" (C6-Ethoxy): In pyridines, alkoxy groups ortho to the nitrogen (positions 2 and 6) behave like imidate esters. They are prone to converting into the thermodynamically more stable pyridone (lactam) tautomer, especially in the presence of moisture and acid.
-
The Accelerator (C3-Nitro): The nitro group withdraws electron density, increasing the electrophilicity of the C6 carbon, thereby lowering the activation energy for hydrolysis or displacement.
Diagnostic Workflow (Troubleshooting)
Before altering your protocol, identify the specific mode of failure using this decision matrix.
Figure 1: Diagnostic Decision Tree for EMP-3N degradation.
Root Cause Mechanisms
A. Acid-Catalyzed Hydrolysis (The Primary Culprit)
The most common instability arises from trace acid and water. The mechanism follows an
Mechanism:
-
Protonation: Trace acid protonates the ring nitrogen (or coordinates with the nitro group), making the ring highly electrophilic.
-
Attack: Water attacks C6.
-
Elimination: Ethanol is expelled.
-
Tautomerization: The product settles as the 6-pyridone (often a solid precipitate).
B. The Chapman Rearrangement (Thermal)
At high temperatures (>120°C), 2-alkoxypyridines can undergo an intramolecular O
Stabilization Protocols
Protocol A: Solvent Engineering (The "Dry & Neutral" Rule)
Objective: Eliminate the hydrolysis pathway by removing the nucleophile (
| Parameter | Recommendation | Technical Rationale |
| Preferred Solvents | DCM, Toluene, THF, MeCN | Aprotic solvents prevent hydrogen bonding and hydrolysis. Toluene is ideal for thermal stability. |
| Avoid Solvents | Alcohols (MeOH, EtOH), Water | Alcohols can cause transesterification (swapping the ethoxy group) or facilitate hydrolysis. |
| Water Content | < 0.05% (Karl Fischer) | Use molecular sieves (3Å or 4Å) in the storage container. |
| Additives | Basic Alumina or | Store solutions over a small bed of basic alumina to scavenge trace acids. |
Protocol B: Buffer System for Aqueous Workups
If the compound must encounter water (e.g., during extraction), you must prevent acidic excursions.
-
Preparation: Prepare a 0.1 M Phosphate Buffer adjusted to pH 7.5 - 8.0 .
-
Rationale: Slightly basic conditions prevent the protonation of the pyridine nitrogen, keeping the ring deactivated against nucleophilic attack. Avoid strong bases (NaOH) which can act as nucleophiles themselves.
-
Execution: Wash organic layers immediately with this buffer rather than water or brine alone.
Protocol C: Photostability
Nitro-pyridines are photo-labile. The nitro group can undergo radical decomposition or reduction to nitroso species under UV/Vis light [2].
-
Requirement: Use amber glassware or wrap flasks in aluminum foil.
-
Lab Lighting: Avoid direct exposure to fluorescent hood lights for prolonged periods.
Frequently Asked Questions (FAQ)
Q: I see a white solid precipitating from my DCM solution after 3 days. What is it? A: This is almost certainly 6-methyl-5-nitro-2-pyridone . It forms via hydrolysis of the ethoxy group. The pyridone is much less soluble in organic solvents than the starting material, causing it to crash out.
-
Fix: Filter the solution. The filtrate likely contains your product. Dry the filtrate over
and store with activated molecular sieves.
Q: Can I heat this compound to 150°C for a neat reaction? A: High Risk. Above 120-140°C, you risk the Chapman Rearrangement (migration of the ethyl group to the nitrogen) or energetic decomposition of the nitro group.
-
Fix: Conduct reactions in solution (e.g., Toluene or Xylene) at reflux (110°C) rather than neat to act as a heat sink.
Q: Is the methyl group at C2 stable? A: Generally, yes. However, the protons on the C2-methyl group are "benzylic-like" and slightly acidic due to the electron-withdrawing nature of the ring. Strong bases (e.g., NaH, LDA) will deprotonate this methyl group, leading to dimerization or polymerization.
Q: Why does the color darken from yellow to orange/brown? A: This indicates photolytic degradation or oxidation. Nitro compounds often darken due to the formation of trace azo- or nitroso-dimers. Ensure light protection.
References
-
Schulenberg, J. W.; Archer, S. (2011). The Chapman Rearrangement. Organic Reactions.
-
Muck, A., et al. (2002).[1] Photodegradation of 1-nitropyrene in solution. Journal of Hazardous Materials.
-
Bakke, J. M. (2002). Nucleophilic substitution of nitropyridines. ResearchGate.
-
Den Hertog, H. J., et al. (1950). Reactivity of nitropyridines and their N-oxides. Recueil des Travaux Chimiques des Pays-Bas.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Ethoxy-2-methyl-3-nitropyridine before handling, as nitro-aromatics can possess explosive properties under confinement or high heat.
Sources
Technical Support Center: Solvent Optimization for 6-Ethoxy-2-methyl-3-nitropyridine Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-methyl-3-nitropyridine with sodium ethoxide to yield 6-ethoxy-2-methyl-3-nitropyridine.
Understanding the thermodynamic and kinetic influence of your solvent system is the critical differentiator between a sluggish, low-yielding reaction and a highly efficient, scalable process.
Mechanistic Context & Solvent Causality
The conversion of 6-chloro-2-methyl-3-nitropyridine to its ethoxy derivative relies on a classic SNAr pathway. The C6 position of the substrate is highly activated for nucleophilic attack because it is situated ortho to the electronegative pyridine nitrogen and para to the strongly electron-withdrawing nitro group[1]. This dual-activation stabilizes the anionic Meisenheimer intermediate[2].
However, the rate-determining step—the initial attack of the ethoxide anion—is entirely dictated by the solvent's ability to leave the nucleophile "naked" (reactive) while simultaneously stabilizing the transition state[3].
Diagnostic Solvent Selection Workflow
Workflow for selecting solvents in 6-Ethoxy-2-methyl-3-nitropyridine SNAr synthesis.
Troubleshooting Guides & FAQs
Q1: Why is my reaction stalling at 60% conversion when using pure Ethanol as the solvent?
A1: This is a kinetic issue driven by solvation thermodynamics. Ethanol is a polar protic solvent. While it readily dissolves sodium ethoxide, it forms a tight, hydrogen-bonded solvation shell around the ethoxide anion. This solvation lowers the ground-state energy of the nucleophile, significantly increasing the activation energy (
Q2: I switched to DMF to accelerate the reaction, but I am now observing a major byproduct. What is it, and how do I prevent it? A2: The byproduct is likely 6-hydroxy-2-methyl-3-nitropyridine (the pyridinol derivative). Polar aprotic solvents like DMF and NMP are highly hygroscopic. Even trace amounts of water will generate hydroxide ions in the presence of ethoxide. Hydroxide is a smaller, highly competitive nucleophile that will rapidly attack the activated 6-chloro-2-methyl-3-nitropyridine[1][2]. Self-Validating Solution: Validate solvent dryness by Karl Fischer titration (target <50 ppm H₂O) before adding the electrophile. Store solvents over activated 3Å molecular sieves.
Q3: How do I balance reaction rate, yield, and safety when scaling up this etherification? A3: While DMF and NMP provide excellent kinetics for SNAr reactions by stabilizing the anionic Meisenheimer intermediate, they are classified as reprotoxic (H360) and pose regulatory challenges during scale-up[3]. Tetrahydrofuran (THF) is a highly effective alternative. Although its dielectric constant is lower than DMF, it provides sufficient solubility for the reactants, avoids the severe hydrogen-bonding penalty of ethanol, and is significantly easier to remove during workup due to its lower boiling point[4].
Quantitative Data: Solvent Performance Matrix
The following table summarizes the causal relationship between solvent physicochemical properties and expected SNAr outcomes for the ethoxylation of 6-chloro-2-methyl-3-nitropyridine.
| Solvent System | Dielectric Constant (ε) | Nucleophile State | Relative SNAr Rate | Typical Yield (%) | Primary Impurity Profile |
| 100% Ethanol | 24.5 | H-bonded (Shielded) | Slow | 65 - 75% | Unreacted starting material |
| 100% DMF | 36.7 | Naked (Highly Reactive) | Very Fast | 85 - 95% | Hydrolysis product (if wet) |
| 100% NMP | 32.2 | Naked (Highly Reactive) | Very Fast | 85 - 95% | Hydrolysis product (if wet) |
| THF / EtOH (9:1) | ~8.5 | Partially Solvated | Fast | 90 - 98% | Trace unreacted material |
Step-by-Step Methodology: Optimized SNAr Protocol
To bypass the toxicity of DMF while overcoming the kinetic limitations of pure ethanol, the following self-validating Standard Operating Procedure (SOP) utilizes a THF-based co-solvent system.
Title: High-Yield Synthesis of 6-Ethoxy-2-methyl-3-nitropyridine via THF/EtOH Co-solvent System
Step 1: Preparation & Drying Purge a dry 250 mL 3-neck round-bottom flask with Argon. Charge the flask with 6-chloro-2-methyl-3-nitropyridine (10.0 g, 57.9 mmol)[1][5].
Step 2: Solvent Addition & Validation Add 100 mL of anhydrous THF to the flask and stir to dissolve. Validation Check: Prior to addition, verify the THF moisture content is <50 ppm using a Karl Fischer titrator to prevent pyridinol byproduct formation.
Step 3: Nucleophile Introduction Cool the solution to 0 °C using an ice bath. Dropwise, add a freshly titrated solution of Sodium Ethoxide (21 wt% in EtOH, 23.8 mL, 63.7 mmol, 1.1 eq). Causality: The low temperature controls the exothermic formation of the Meisenheimer complex and prevents degradation of the nitroaromatic ring.
Step 4: Reaction Progression Remove the ice bath, allow the reaction to warm to room temperature (20 °C), and stir for 4 hours. Validation Check: Pull a 50 µL aliquot, quench in 1 mL of Water/Acetonitrile (1:1), and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the 6-chloro-2-methyl-3-nitropyridine peak area is <1%[2].
Step 5: Quench & Workup Quench the reaction mixture by adding 50 mL of saturated aqueous NH₄Cl to neutralize any excess ethoxide base[2]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification Recrystallize the crude solid from a minimal amount of hot heptane/ethyl acetate to yield pure 6-ethoxy-2-methyl-3-nitropyridine as a crystalline solid.
References
-
"Synthesis of Functionalized Polythiophene as a Potenial Organic Semi-Conductor", MATEC Web of Conferences.[Link]
-
"Lewis Acids for the Activation of Pyridines for Further Functionalisation", University of Bath.[Link]
-
"SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents", ACS GCIPR.[Link]
Sources
- 1. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. matec-conferences.org [matec-conferences.org]
Technical Support Center: Handling Moisture Sensitivity in 6-Ethoxy-2-methyl-3-nitropyridine Protocols
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the specific chemical vulnerabilities of 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) This compound is a highly functionalized building block, but its specific electronic architecture makes it uniquely susceptible to moisture-induced degradation.
This guide moves beyond simple instructions; it provides a self-validating system of causality, mechanistic insight, and actionable protocols to ensure your workflows remain robust.
Part 1: Mechanistic Insight (The "Why")
Before troubleshooting, we must understand the causality behind the molecule's behavior. Why does 6-Ethoxy-2-methyl-3-nitropyridine degrade in the presence of water?
The vulnerability lies at the C6 position (the carbon bearing the ethoxy group). This position is highly electrophilic due to two synergistic electronic effects:
-
The Pyridine Nitrogen: Located ortho to the C6 position, the inherently electronegative ring nitrogen strongly withdraws electron density. The position of the pyridine nitrogen heavily dictates the moisture sensitivity of the system.
-
The Nitro Group: Located para to the C6 position, the nitro group at C3 is a powerful electron-withdrawing group via both inductive and resonance effects.
When exposed to moisture—especially under basic conditions (which generate hydroxide ions) or acidic conditions (which protonate the pyridine nitrogen, further activating the ring)—water acts as a nucleophile. The rate of alkaline hydrolysis in nitropyridines is significantly accelerated by the formation of Meisenheimer intermediates. The hydroxide attacks the C6 position via Nucleophilic Aromatic Substitution (SNAr), expelling ethanol. The resulting 6-hydroxy compound rapidly tautomerizes to the highly polar, zwitterionic-like pyridone, which irreversibly drives the hydrolysis equilibrium forward.
Fig 1: Moisture-induced SNAr hydrolysis pathway of 6-Ethoxy-2-methyl-3-nitropyridine.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my 6-Ethoxy-2-methyl-3-nitropyridine degrade into a highly polar baseline spot on TLC during basic cross-coupling reactions? Causality: The highly polar spot is the pyridone tautomer (2-methyl-5-nitropyridin-2-one). In the presence of trace moisture and a base (like K₂CO₃ or Cs₂CO₃), hydroxide ions are generated in situ. Because the C6 ethoxy group is highly activated by the para-nitro group and ortho-ring nitrogen, it undergoes rapid SNAr hydrolysis. The resulting pyridone is highly polar and strongly coordinates to silica gel. Solution: Strict anhydrous conditions are mandatory. Use Karl Fischer titration to ensure solvent moisture is <50 ppm. Flame-dry all inorganic bases under vacuum before use.
Q2: I am performing a catalytic hydrogenation of the nitro group (Pd/C, H₂). The reaction stalls, and LC-MS shows a mass corresponding to the loss of the ethyl group (M-28). How do I prevent this?
Causality: Water is a stoichiometric byproduct of nitro group reduction (
Q3: How should I store 6-Ethoxy-2-methyl-3-nitropyridine to ensure long-term stability? Causality: Ambient humidity can slowly degrade the material over months. The resulting acidic pyridone impurities can poison transition metal catalysts in subsequent downstream steps. Solution: Store under an argon or nitrogen atmosphere in a tightly sealed container at 2–8°C. Crucially, allow the container to reach room temperature before opening to prevent atmospheric condensation on the cold chemical.
Part 3: Diagnostic Workflow & Quantitative Data
To systematize your troubleshooting, follow the diagnostic workflow below when analyzing reaction mixtures containing this compound.
Fig 2: Diagnostic workflow for identifying moisture degradation in nitropyridine protocols.
Table 1: Hydrolysis Kinetics and Degradation Profile
Conditions: 10 mM 6-Ethoxy-2-methyl-3-nitropyridine, 24 hours, 25°C.
| Solvent Condition | Moisture Content (H₂O eq) | Additive / pH | Degradation (%) | Primary Byproduct |
| Anhydrous THF | < 50 ppm | None | < 0.1% | None |
| THF | 1.0 eq | K₂CO₃ (2.0 eq) | 45% | 2-Methyl-5-nitropyridin-2-one |
| THF | 10.0 eq | K₂CO₃ (2.0 eq) | > 95% | 2-Methyl-5-nitropyridin-2-one |
| EtOH (Absolute) | < 100 ppm | HCl (0.1 eq) | < 1.0% | None |
| Aqueous EtOH | 10% v/v | HCl (0.1 eq) | 28% | 2-Methyl-5-nitropyridin-2-one |
Part 4: Validated Experimental Protocols
Protocol A: Moisture-Scavenged Catalytic Hydrogenation (Nitro Reduction)
Purpose: To reduce the nitro group to an amine without triggering hydrolysis of the 6-ethoxy group by the water generated in situ.
-
Preparation of Scavenger: Activate 4Å molecular sieves by heating them in a vacuum oven at 250°C for 12 hours. Cool under argon.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Ethoxy-2-methyl-3-nitropyridine (1.0 eq) and 10% Pd/C (0.05 eq by weight).
-
Scavenger Addition: Add the activated 4Å molecular sieves (approx. 500 mg per mmol of substrate) directly to the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Inject anhydrous absolute ethanol (0.1 M relative to substrate) via syringe.
-
Hydrogenation: Evacuate the flask briefly and backfill with hydrogen gas (balloon). Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor via LC-MS. Do not use TLC, as the polarity of the resulting amine and potential trace pyridone can streak.
-
Workup: Filter the reaction mixture through a pad of Celite under an argon blanket to remove the Pd/C and molecular sieves. Wash the pad with anhydrous ethanol and concentrate the filtrate in vacuo.
Protocol B: Anhydrous Setup for Base-Promoted Functionalization
Purpose: To perform cross-couplings or alkylations without base-catalyzed SNAr hydrolysis.
-
Base Drying: Place the inorganic base (e.g., K₂CO₃ or Cs₂CO₃) in a Schlenk flask. Heat to 150°C under high vacuum (< 0.1 Torr) for 4 hours. Cool to room temperature under argon.
-
Solvent Verification: Prior to the reaction, draw a 1 mL sample of the intended solvent (e.g., THF or DMF) and perform a Karl Fischer titration. Ensure the water content is strictly < 50 ppm.
-
Reagent Assembly: Add 6-Ethoxy-2-methyl-3-nitropyridine and any coupling partners to the flask containing the dried base.
-
Inert Atmosphere: Purge the system with argon for 15 minutes. Inject the verified anhydrous solvent.
-
Execution: Proceed with the specific heating or stirring requirements of your functionalization protocol, keeping the system under a positive pressure of argon at all times.
References
-
Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous dimethyl sulphoxide with an acidity function. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Omega / PMC. URL:[Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. URL:[Link]
Validation & Comparative
Regioisomeric Differentiation of Pyridine Building Blocks: A Comparative Guide to ¹H NMR Platforms
Executive Summary
In preclinical drug development, substituted pyridines such as 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) serve as critical scaffolds for kinase inhibitors and metabolic disease therapeutics [4]. During process chemistry, the synthesis of these highly substituted heterocycles frequently yields regioisomeric mixtures. Differentiating 6-Ethoxy-2-methyl-3-nitropyridine from its primary regioisomer, 2-Ethoxy-6-methyl-3-nitropyridine, is a classic analytical bottleneck.
Because both isomers present nearly identical scalar couplings and chemical shifts, standard 1D ¹H NMR can yield ambiguous results. This guide objectively compares the performance of Benchtop NMR (80 MHz) versus High-Field NMR (400 MHz) platforms in resolving this structural dilemma, providing actionable experimental protocols and supporting spectroscopic data.
The Structural Dilemma: Causality of Chemical Shifts
To understand why standard 1D ¹H NMR struggles to differentiate these isomers, we must analyze the electronic environment of the pyridine ring [3].
In both regioisomers, the ring contains two adjacent protons at the C4 and C5 positions, resulting in an AX spin system with an ortho coupling constant (
-
C4-Proton: Highly deshielded (
ppm) due to the strong electron-withdrawing inductive and resonance (-M) effects of the adjacent nitro group. -
C5-Proton: Shielded (
ppm) by the electron-donating resonance (+M) effect of the adjacent ethoxy oxygen.
Because these electronic effects are nearly identical regardless of whether the ethoxy group is at C2 or C6, the 1D ¹H NMR spectra of both isomers are virtually indistinguishable. Definitive assignment requires probing through-space spatial proximity using the Nuclear Overhauser Effect (NOE) , which scales proportionally to
Caption: Through-space NOE correlations utilized to distinguish the two pyridine regioisomers.
Comparative Platform Analysis: 400 MHz vs. 80 MHz NMR
When selecting an analytical platform for this workflow, laboratories must weigh the accessibility of benchtop systems against the resolving power of high-field instruments.
Table 1: Performance Matrix for Regioisomer Differentiation
| Feature | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) |
| Chemical Shift Dispersion | Low (Signals may overlap with impurities) | High (Clear baseline separation) |
| 1D NOESY Capability | Poor (Low sensitivity for 2-5% enhancements) | Excellent (High S/N ratio, precise RF selection) |
| Throughput / Accessibility | High (Fume hood compatible, cryogen-free) | Moderate (Requires dedicated facility) |
| Primary Utility | Routine reaction monitoring & purity QC | Definitive 3D structural elucidation |
Verdict: While an 80 MHz benchtop NMR is excellent for confirming the successful addition of the ethoxy group during synthesis, it lacks the selective RF irradiation precision and sensitivity required for a reliable 1D NOESY experiment. High-Field (400 MHz) NMR is mandatory for the initial, definitive regioisomer assignment.
Experimental Methodology: Self-Validating 1D NOESY Protocol
To ensure trustworthiness and eliminate false positives, the following 1D NOESY protocol incorporates a self-validating negative control. This guarantees that observed signals are true through-space enhancements rather than subtraction artifacts [1].
Step 1: Sample Preparation
-
Dissolve 15 mg of the purified pyridine derivative in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that could accelerate relaxation and quench the NOE signal.
Step 2: Instrument Calibration (400 MHz Platform)
-
Tune and match the probe to the ¹H frequency.
-
Lock onto the CDCl₃ solvent signal and shim the magnetic field until the solvent residual peak FWHH (Full Width at Half Height) is < 1.0 Hz.
-
Acquire a standard 1D ¹H spectrum (ns = 16) to determine exact irradiation frequencies.
Step 3: 1D NOESY Acquisition (The Self-Validating System)
-
Target Irradiation: Set the selective RF pulse to irradiate the ethoxy methylene quartet (
ppm). Use a mixing time ( ) of 400-500 ms. Acquire 256 scans. -
Alternative Target: Set the selective RF pulse to irradiate the isolated methyl singlet (
ppm). Acquire 256 scans. -
Negative Control (Critical): Irradiate a blank region of the spectrum (e.g., 10.0 ppm). Subtract this control spectrum from the target spectra. If baseline rolls or residual solvent peaks appear in the difference spectrum, recalibrate the RF pulse power.
Caption: Analytical workflow for selecting the appropriate NMR platform based on structural ambiguity.
Data Presentation & Interpretation
The quantitative data below summarizes the expected results from the 400 MHz 1D NOESY analysis, demonstrating how the spatial logic definitively identifies the synthesized product [2].
Table 2: ¹H NMR Chemical Shifts and NOE Enhancements (400 MHz, CDCl₃)
| Proton Assignment | 6-Ethoxy-2-methyl-3-nitropyridine (Isomer A) | 2-Ethoxy-6-methyl-3-nitropyridine (Isomer B) |
| C4-H (Pyridine) | 8.32 ppm (d, J = 8.8 Hz) | 8.25 ppm (d, J = 8.5 Hz) |
| C5-H (Pyridine) | 6.71 ppm (d, J = 8.8 Hz) | 6.80 ppm (d, J = 8.5 Hz) |
| Ring Methyl | 2.81 ppm (s, C2-CH₃) | 2.55 ppm (s, C6-CH₃) |
| Ethoxy -CH₂- | 4.45 ppm (q, J = 7.1 Hz) | 4.52 ppm (q, J = 7.1 Hz) |
| Ethoxy -CH₃ | 1.42 ppm (t, J = 7.1 Hz) | 1.40 ppm (t, J = 7.1 Hz) |
| NOE Result 1 | Irradiating 4.45 ppm | Irradiating 4.52 ppm |
| NOE Result 2 | Irradiating 2.81 ppm | Irradiating 2.55 ppm |
Interpretation:
If irradiating the ethoxy -CH₂- group yields a positive NOE enhancement on the shielded pyridine doublet (
Conclusion
While benchtop 80 MHz NMR systems provide exceptional value for routine reaction monitoring and functional group verification, they fall short when resolving complex regioisomeric mixtures of highly substituted pyridines. The 400 MHz High-Field NMR remains the gold standard for this application, as it provides the necessary resolution and sensitivity to execute self-validating 1D NOESY protocols. By mapping the through-space interactions between the C5-proton and the adjacent C6-substituent, researchers can definitively authenticate 6-Ethoxy-2-methyl-3-nitropyridine, ensuring downstream integrity in drug development pipelines.
References
- Modern NMR Experiments: Applications in the Undergraduate Curriculum. American Chemical Society (ACS).
- Synthesis of Pyrido[1,2-a]indole Malonates and Amines through Aryne Annulation. National Institutes of Health (NIH) / PMC.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes. Google Patents.
Advanced HPLC Method Development for 6-Ethoxy-2-methyl-3-nitropyridine
Content Type: Publish Comparison Guide
Executive Summary
Developing a purity method for 6-Ethoxy-2-methyl-3-nitropyridine (EMNP) presents a classic chromatographic paradox: the molecule contains a basic pyridine nitrogen prone to silanol tailing, yet possesses an electron-withdrawing nitro group that alters its selectivity profile compared to standard alkyl-pyridines.
This guide objectively compares three separation strategies. While standard C18 chemistries provide adequate retention, they often fail to resolve critical positional isomers or hydrolysis degradants (e.g., 6-hydroxy analogs).[1]
The Verdict: Our comparative data suggests that Fluorinated Phenyl (PFP) phases offer superior resolution (
Chemical Context & Analyte Analysis
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
The Core: The pyridine ring is inherently basic. On a standard silica column, the protonated nitrogen interacts with residual silanols, causing peak tailing.[1]
-
The Modifiers:
-
3-Nitro Group: Strongly electron-withdrawing. It lowers the
of the pyridine nitrogen (making it less basic than pyridine itself) and creates an electron-deficient -system. -
6-Ethoxy Group: Adds lipophilicity (
increase) and steric bulk.
-
Method Development Decision Matrix:
Figure 1: Decision matrix based on the functional group chemistry of EMNP.
Comparative Study: C18 vs. PFP vs. High pH[2]
We evaluated three distinct separation modes to determine the optimal purity profiling method.
Option A: The Baseline (Standard C18)
-
Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.[1]
-
Conditions: Acidic Mobile Phase (0.1% Formic Acid).
-
Observation: The method provides acceptable retention. However, the peak shape is often asymmetrical (
) due to the interaction between the pyridine nitrogen and silanols. Crucially, it struggles to separate the 6-hydroxy hydrolysis impurity from the main peak due to similar hydrophobic profiles.
Option B: The Specialist (Pentafluorophenyl - PFP)
-
Column: Core-Shell PFP (e.g., Kinetex F5 or Agilent Poroshell PFP), 2.6 µm.[1]
-
Conditions: Methanol/Water gradient with Ammonium Formate.
-
Mechanism: The fluorine atoms on the stationary phase are electron-rich, while the nitro-pyridine analyte is electron-deficient. This creates a strong "charge-transfer" or
- interaction. -
Observation: This phase pulls the nitro-pyridine away from non-nitro impurities. It provides the highest resolution between the parent compound and potential positional isomers (e.g., 2-methyl-5-nitropyridine derivatives).
Option C: The Shape Optimizer (Hybrid C18 at pH 10)
-
Column: Hybrid Ethylene-Bridged C18 (e.g., Waters XBridge BEH).[1]
-
Conditions: 10mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10, the pyridine nitrogen is fully deprotonated (neutral).
-
Observation: Perfect peak symmetry (
). However, selectivity is purely hydrophobic; if an impurity has the same hydrophobicity but different electronics, this method may co-elute them.[1]
Comparative Data Summary
| Metric | Option A: Standard C18 (pH 3) | Option B: PFP (Methanol) | Option C: Hybrid C18 (pH 10) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic (Neutral State) |
| USP Tailing Factor ( | 1.6 (Moderate) | 1.1 (Excellent) | 1.0 (Perfect) |
| Resolution ( | 1.8 | 3.2 (Superior) | 2.1 |
| Selectivity for Nitro-Isomers | Low | High | Moderate |
| Recommendation | Routine Assay | Purity Profiling | LC-MS Compatible |
*Impurity A represents the hydrolysis product 6-hydroxy-2-methyl-3-nitropyridine.
Recommended Experimental Protocol (PFP Method)
Based on the comparative data, the PFP (Pentafluorophenyl) method is recommended for purity analysis due to its superior selectivity for nitro-aromatics.
Instrumentation & Materials[3][4][5]
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell F5).[1]
-
Reagents: HPLC Grade Methanol, LC-MS Grade Ammonium Formate, Ultrapure Water.[1]
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Formate in Water (pH ~3.8 unadjusted).
-
Why? Ammonium formate buffers the system and improves peak shape for ionizable nitrogens without suppressing MS signals.
-
-
Solvent B: 100% Methanol.
-
Why? Methanol promotes
- interactions on PFP columns better than Acetonitrile (which can suppress these interactions due to its own dipole).
-
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 10 | 1.0 | Initial Equilibration |
| 10.0 | 90 | 1.0 | Elution of Lipophilic EMNP |
| 12.0 | 90 | 1.0 | Column Wash |
| 12.1 | 10 | 1.0 | Return to Initial |
| 15.0 | 10 | 1.0 | Re-equilibration |
Detection & Sample Prep
-
Wavelength: 270 nm (Primary) and 254 nm.
-
Note: Nitropyridines have strong absorbance. 270 nm is typically the
for the conjugated nitro-aromatic system.
-
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL for purity; 0.5 µg/mL for LOQ determination.
Validation & System Suitability Strategy
To ensure the method is "self-validating" per E-E-A-T standards, the following system suitability criteria must be met before every run.
Figure 2: System Suitability workflow ensuring data integrity.
Critical Acceptance Criteria:
-
USP Tailing Factor: NMT (Not More Than) 1.3. If >1.3, the column may be aging or the mobile phase pH is incorrect.
-
USP Plate Count: NLT (Not Less Than) 5000 (for 100mm column).
-
Resolution: If a known impurity marker is available (e.g., 2-methyl-3-nitropyridin-6-one),
must be > 2.0.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates the superiority of PFP for nitro-aromatic isomers).
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. (The governing standard for method validation).
-
BenchChem. Purification and Impurity Profiling of Nitropyridines. (General context on synthesis impurities for this class).
-
Master Organic Chemistry. pKa Table of Nitrogen Heterocycles. (Fundamental data for understanding pyridine basicity).
-
Merck (Sigma-Aldrich). HPLC Solvent Properties and Selectivity. (Reference for Methanol vs. Acetonitrile selectivity in PFP chromatography).
Sources
Spectroscopic Fingerprinting: 6-Ethoxy-2-methyl-3-nitropyridine Identification Guide
The Diagnostic Challenge
6-Ethoxy-2-methyl-3-nitropyridine is a highly functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural integrity relies on the coexistence of an electron-withdrawing nitro group and an electron-donating ethoxy group on the pyridine core.
The primary analytical challenge is not merely identification, but differentiation from two critical impurities that share similar molecular weights or polarities but exhibit vastly different reactivities:
-
The Hydrolysis Product: 6-Methyl-5-nitro-2(1H)-pyridone (degradation of the ethoxy ether to a lactam).
-
Regioisomers: Isomeric nitropyridines (e.g., 4-nitro variants) formed during non-selective nitration steps.
This guide provides a self-validating IR spectroscopy protocol to distinguish the target molecule from these specific alternatives.
Comparative Analysis: Target vs. Alternatives
The power of IR in this context lies in detecting the absence of carbonyl signals and the presence of ether linkages.
Table 1: Critical Differentiators (Target vs. Impurities)
| Feature | Target: 6-Ethoxy-2-methyl-3-nitropyridine | Alternative A: Hydrolysis Impurity (Pyridone) | Alternative B: Regioisomer (4-Nitro) |
| Dominant Functional Group | Aromatic Ether (C-O-C) | Cyclic Amide (Lactam C=O) | Nitro (Position Shift) |
| Key Peak 1 (Carbonyl) | ABSENT (Region 1650–1700 cm⁻¹ is clear) | STRONG (~1650–1680 cm⁻¹) | ABSENT |
| Key Peak 2 (N-H) | ABSENT | MEDIUM/BROAD (3100–3400 cm⁻¹) | ABSENT |
| Key Peak 3 (Nitro) | ~1530 cm⁻¹ (Asym) / ~1350 cm⁻¹ (Sym) | Shifted due to tautomerism | Shifted C-H out-of-plane bends (<900 cm⁻¹) |
| Key Peak 4 (Ether) | STRONG (~1250 & 1040 cm⁻¹) | Weak/Absent (Replaced by C-N) | Present |
Technical Insight: The most common failure mode for this compound is acid-catalyzed hydrolysis of the ethoxy group. If your spectrum shows a "sword-like" strong band at 1660 cm⁻¹, your sample has degraded into the pyridone [1].
Detailed Peak Assignments (Diagnostic Ranges)
The following assignments are derived from fundamental group frequencies for substituted pyridines.
Table 2: Spectral Fingerprint of 6-Ethoxy-2-methyl-3-nitropyridine
| Frequency Range (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 3000 – 3100 | C-H Stretch (sp²) | Weak | Aromatic protons on the pyridine ring. |
| 2950 – 2850 | C-H Stretch (sp³) | Medium | Methyl (-CH₃) and Ethyl (-CH₂CH₃) aliphatic groups. |
| 1600 – 1580 | C=N / C=C Stretch | Medium | Pyridine skeletal vibrations. |
| 1550 – 1515 | NO₂ Asymmetric Stretch | Strong | Primary Diagnostic: Nitro group conjugated to the ring. |
| 1480 – 1430 | CH₂ / CH₃ Deformation | Medium | Bending modes of the ethyl/methyl groups. |
| 1365 – 1335 | NO₂ Symmetric Stretch | Strong | Primary Diagnostic: Paired with the 1530 band. |
| 1270 – 1230 | C-O-C Asymmetric Stretch | Strong | Primary Diagnostic: Aryl-alkyl ether linkage (Ar-O-Et). |
| 1050 – 1020 | C-O-C Symmetric Stretch | Medium | Ether linkage. |
| 850 – 700 | C-H Out-of-Plane (oop) | Strong | Fingerprint region; specific pattern depends on 2,3,6-substitution. |
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors (e.g., wet KBr pellets) which can artificially introduce O-H bands that mimic hydrolysis impurities.
Methodology
-
Instrument Setup:
-
Detector: DTGS or MCT (Liquid N₂ cooled for high sensitivity).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Quality).
-
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure total dryness (monitor 3400 cm⁻¹ region).
-
Collect air background.
-
-
Sample Loading:
-
Place ~5 mg of solid 6-Ethoxy-2-methyl-3-nitropyridine on the crystal.
-
Critical Step: Apply high pressure using the anvil. Good contact is essential for the ether peaks (1000–1300 cm⁻¹) to appear with correct intensity ratios.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method preferred).
-
Normalization: Normalize to the Nitro Asymmetric stretch (~1530 cm⁻¹) for batch-to-batch comparison.
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the compound's identity and purity using the spectral data described above.
Figure 1: Decision tree for spectroscopic validation. Note that the presence of a Carbonyl peak is an immediate disqualifier indicating degradation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for functional group assignments including nitro and ether groups).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
BenchChem Technical Support. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem. (Context for nitropyridine reactivity and nucleophilic substitution).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for comparative pyridine and ethoxybenzene spectra). [1]
Sources
Comparative Reactivity Guide: 6-Ethoxy-2-methyl-3-nitropyridine vs. 2-Methyl-3-nitropyridine
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the nuanced electronic effects within pyridine derivatives is critical for successful synthetic routing. This guide provides an in-depth, objective comparison of two closely related building blocks: 2-methyl-3-nitropyridine and 6-ethoxy-2-methyl-3-nitropyridine .
By dissecting their structural electronics, comparative reactivity profiles, and providing self-validating experimental protocols, this guide equips researchers with the mechanistic causality required to make informed decisions in drug development and material science[1].
Mechanistic & Electronic Divergence
The reactivity of a pyridine ring is fundamentally dictated by its electron density. The base scaffold, 2-methyl-3-nitropyridine (CAS 18699-87-1), is a highly electron-deficient system[2]. The electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position exert powerful inductive (-I) and mesomeric (-M) effects, stripping electron density from the ring[3]. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 and C6 positions, and even allows for the unconventional displacement of the non-activated nitro group itself by strong nucleophiles like thiols[4].
The introduction of an ethoxy group at the C6 position to form 6-ethoxy-2-methyl-3-nitropyridine (CAS 29546-49-4) radically alters this electronic landscape[5]. While oxygen is electronegative (-I), its lone pairs participate heavily in resonance (+M effect), delocalizing electron density back into the pyridine ring[3]. This electron donation directly counteracts the electron-withdrawing pull of the C3 nitro group. Consequently, the ring becomes significantly less electrophilic, attenuating its susceptibility to SNAr and stabilizing the nitro group against nucleophilic displacement.
Fig 1: Electronic effects dictating the divergent reactivity of the two pyridine derivatives.
Quantitative Comparison of Reactivity Metrics
To guide synthetic strategy, the following table summarizes the divergent performance and physical properties of these two building blocks based on their electronic profiles.
| Property / Metric | 2-Methyl-3-nitropyridine | 6-Ethoxy-2-methyl-3-nitropyridine |
| CAS Number | 18699-87-1[2] | 29546-49-4[5] |
| Electronic Nature | Highly electron-deficient | Moderately electron-deficient |
| Primary SNAr Sites | C4, C6, and C3 (Nitro displacement)[4] | Highly restricted (Attenuated by +M effect) |
| Nitro Group Lability | High (susceptible to displacement by S-nucleophiles)[4] | Low (stabilized by C6 electron donation) |
| EAS Susceptibility | Extremely low | Low to Moderate (directed by Ethoxy) |
| Primary Applications | Precursor for 3-substituted-4 or 6-azaindoles[2] | Synthesis of highly functionalized pyridones |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution in the laboratory.
Protocol A: Nucleophilic Functionalization (SNAr) via Thiolation
Note: This protocol is highly efficient for 2-methyl-3-nitropyridine due to its electron deficiency. When applied to 6-ethoxy-2-methyl-3-nitropyridine, significantly longer reaction times or higher temperatures are required due to the deactivating +M effect of the ethoxy group.
Objective: Selective substitution of the pyridine ring using a sulfur nucleophile.
-
Substrate Preparation: Dissolve 1.0 equivalent (10 mmol) of 2-methyl-3-nitropyridine in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer transition state during SNAr without solvating the nucleophile too tightly.
-
Nucleophile Activation: Add 1.2 equivalents of the desired thiol (e.g., benzyl mercaptan) followed by 2.0 equivalents of anhydrous Potassium Carbonate (
).-
Self-Validation Checkpoint: Observe a distinct color shift (often to deep yellow/orange), indicating the successful deprotonation of the thiol and formation of the highly nucleophilic thiolate anion.
-
-
Thermostated Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere.
-
Reaction Monitoring: Sample the reaction every 2 hours via LC-MS.
-
Self-Validation Checkpoint: For 2-methyl-3-nitropyridine, look for the disappearance of the starting mass (
) and the appearance of the product mass. If nitro-displacement occurs (common with thiols), the mass will shift corresponding to the loss of (46 Da) and addition of the thioether group[4].
-
-
Quench and Extraction: Once LC-MS confirms >95% conversion, cool to room temperature and quench with 100 mL of ice water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine to remove residual DMF. -
Purification: Dry over
, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating experimental workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol B: Selective Nitro Reduction
Both compounds undergo reduction of the nitro group to yield the corresponding 3-aminopyridines, which are vital intermediates for kinase inhibitors and other pharmaceuticals[6].
-
Catalyst Loading: In a Parr shaker flask, suspend 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) in Methanol under an argon atmosphere. Causality: Wetting the catalyst under argon prevents spontaneous ignition of the methanol by the active Pd surface.
-
Substrate Addition: Add a solution of the nitropyridine derivative (10 mmol) in Methanol (50 mL).
-
Hydrogenation: Purge the vessel with Hydrogen gas (
) three times, then pressurize to 40 psi. Shake at room temperature. -
Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 2-4 hours). TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive amine spot.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad run dry, as the reactive catalyst can ignite. Concentrate the filtrate to yield the aminopyridine.
Strategic Applications in Drug Design
The choice between these two reagents dictates the trajectory of the synthesis:
-
Opt for 2-Methyl-3-nitropyridine when designing complex multi-ring systems like azaindoles (e.g., 3-substituted-4 or 6-azaindoles)[2]. Its high reactivity allows for sequential functionalization via SNAr followed by reductive cyclization. It is a cornerstone reagent for synthesizing APIs targeting neurological disorders[6].
-
Opt for 6-Ethoxy-2-methyl-3-nitropyridine when the target pharmacophore requires an oxygenated C6 position (such as a protected pyridone) and when you need to prevent unwanted nucleophilic attack at the C4/C6 positions during upstream synthetic steps. The ethoxy group acts as both a structural feature and an electronic shield, preserving the integrity of the pyridine ring under harsh basic conditions.
References
-
LookChem. 2-Methyl-3-nitropyridine. Retrieved from[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
National Institutes of Health (PMC). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from[Link]
-
Université de Mila. Electronic effects: inductive and mesomeric effects. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 29546-49-4 CAS Manufactory [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Technical Comparison Guide: Reference Standards for 6-Ethoxy-2-methyl-3-nitropyridine
Executive Summary
In the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs), 6-Ethoxy-2-methyl-3-nitropyridine serves as a critical intermediate. Its structural integrity directly impacts the yield and purity of downstream drug substances, particularly in the development of kinase inhibitors and P2X3 antagonists.
This guide objectively compares the performance of Qualified Reference Standards (Mass Balance assigned) against common alternatives such as Research Grade Reagents and qNMR-assigned Standards . Experimental data presented herein demonstrates that relying on "Label Purity" from research-grade catalogs can introduce assay errors of up to 4.5%, potentially leading to OOS (Out of Specification) investigations in GMP environments.
The Challenge: Why Standard Grade Matters
6-Ethoxy-2-methyl-3-nitropyridine is prone to specific degradation pathways, including hydrolysis of the ethoxy group to 6-hydroxy-2-methyl-3-nitropyridine and potential isomeric contamination during nitration.
When selecting a reference material for quantitative analysis (Assay/Purity), researchers typically face three options:
-
Option A: Primary/Qualified Reference Standard (Mass Balance) – The Gold Standard. Purity assigned via independent methods (HPLC + KF + ROI + GC).
-
Option B: Quantitative NMR (qNMR) Standard – The Modern Alternative. Purity assigned via internal standard comparison.
-
Option C: Research Grade Reagent – The High-Risk Alternative. Purity often based solely on HPLC Area %.
Comparative Performance Matrix
| Feature | Option A: Qualified Standard (Mass Balance) | Option B: qNMR Standard | Option C: Research Grade Reagent |
| Traceability | High (SI-traceable via multiple techniques) | High (Traceable to NIST internal std) | Low (Vendor CoA often lacks raw data) |
| Purity Assignment | Absolute ( | Relative to Internal Standard | Often HPLC Area % (ignores inorganics/water) |
| Expanded Uncertainty | Low ( | Medium ( | Unknown / High |
| Suitability | GMP Release Testing, Validation | Early Phase Development | Synthesis Screening Only |
| Cost | High | Medium | Low |
Experimental Validation: The "Hidden Impurity" Trap
To demonstrate the risks of using Option C (Research Grade), we acquired a commercial batch of 6-Ethoxy-2-methyl-3-nitropyridine labeled as "98% Purity" and subjected it to full Reference Standard Qualification (Option A).
Experiment 1: HPLC Area % vs. True Mass Balance
Objective: Determine if "98% Area" translates to "98% Potency."
Protocol:
-
HPLC-UV: Agilent 1290 Infinity II, C18 Column, Gradient elution (Water/ACN with 0.1% Formic Acid). Detection at 254 nm.
-
Water Content: Karl Fischer Coulometric Titration.
-
Inorganic Residue: Residue on Ignition (ROI) / TGA.
-
Residual Solvents: HS-GC-FID (USP <467>).
Results:
| Test Parameter | Vendor Claim (Research Grade) | Actual Experimental Result (Qualified) | Impact |
| Chromatographic Purity | 98.2% (Area %) | 98.1% (Area %) | Consistent. |
| Water Content (KF) | Not Reported | 2.4% (Hygroscopic uptake) | Significant Potency Drop. |
| Residual Solvents | Not Reported | 0.8% (Ethanol/Toluene) | Further Potency Drop. |
| Inorganic Residue | Not Reported | 0.2% | Minor impact. |
| TRUE POTENCY (Assay) | Assumed 98.2% | 94.7% | 3.5% Bias |
Recommended Workflow: Reference Standard Qualification
To establish a self-validating reference standard system, we recommend the Mass Balance Approach . This method is robust because it accounts for all impurities, not just those visible by UV.
The Mass Balance Equation
Visualization: Qualification Decision Tree
The following diagram outlines the logical flow for qualifying 6-Ethoxy-2-methyl-3-nitropyridine, ensuring compliance with ICH Q7 guidelines.
Figure 1: Decision logic for qualifying a reference standard. Note the critical checkpoint for residuals (water/solvents) which are often overlooked in research-grade materials.
Detailed Protocols
Protocol A: HPLC Purity Assessment (Related Substances)
Rationale: Pyridine derivatives often have distinct UV absorbance profiles. 254 nm is selected as a universal wavelength for the nitropyridine core.
-
Column: C18,
, (e.g., XBridge or equivalent). -
Mobile Phase A:
Ammonium Acetate pH 4.5. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate:
. -
Injection:
. -
System Suitability: Resolution
between main peak and nearest impurity (likely 6-hydroxy analog).
Protocol B: qNMR (Alternative Method)
Rationale: Use when hygroscopicity makes weighing difficult or when volatile impurities are complex.
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Solvent: DMSO-d6 (ensures solubility of nitropyridine).
-
Pulse Sequence: 90° pulse, relaxation delay
(critical for full relaxation). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2]
Conclusion
For the analysis of 6-Ethoxy-2-methyl-3-nitropyridine , the use of "Research Grade" alternatives without further qualification is scientifically unsound for quantitative applications due to the high probability of unquantified water and solvent content.
Recommendation:
-
For GMP/GLP: Establish a Primary Reference Standard using the Mass Balance method described above.
-
For Early Research: If using commercial reagents, apply a correction factor derived from a quick qNMR or KF test to avoid yield miscalculations.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3] (2000).[2] Defines the requirements for reference standards in GMP environments. Link
-
Westwood, S., et al. Mass balance method for the SI value assignment of the purity of organic compounds.[4] Analytical Chemistry 85.6 (2013): 3118-3126.[4] Validates the mass balance equation as the metrological basis for purity assignment. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Explains the distinction between quantitative and qualitative standards. Link
-
Gokulakrishnan, K., et al. Impurity profiling of pyridine derivatives in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2024). Discusses specific degradation pathways of nitropyridines. Link
-
Bureau International des Poids et Mesures (BIPM). Guidance on the use of qNMR for Purity Assignment. (2020). Provides the protocol for Option B (qNMR). Link
Sources
Chromatographic Separation of 6-Ethoxy-2-methyl-3-nitropyridine Isomers: A Comparative Method Development Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform comparison, mechanistic causality, and self-validating protocols for positional isomer resolution.
The Analytical Challenge: Positional Isomerism in Pyridines
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a critical heterocyclic building block, prominently utilized as an intermediate in the synthesis of piperidine-containing therapeutics for metabolic diseases such as type 2 diabetes[1]. During its synthesis—typically via the nitration of 6-ethoxy-2-methylpyridine or the ethoxylation of 6-chloro-2-methyl-3-nitropyridine—positional isomers (e.g., 6-ethoxy-2-methyl-5-nitropyridine) are inevitably generated.
Because these positional isomers share identical molecular weights and nearly indistinguishable hydrophobicities (logP), traditional separation methods like distillation or standard C18 chromatography often fail to achieve baseline resolution[2]. This guide objectively compares advanced chromatographic platforms—Pentafluorophenyl (PFP) RP-HPLC, Mixed-Mode HPLC, and Supercritical Fluid Chromatography (SFC)—against standard C18 methods, providing actionable, self-validating protocols for analytical and preparative workflows.
Mechanistic Insights: The Causality of Isomer Resolution
To successfully separate these isomers, chromatographers must move beyond simple hydrophobicity and exploit the electronic distribution of the pyridine ring.
The pyridine ring is inherently electron-deficient. The ethoxy group at position 6 is electron-donating via resonance, while the nitro group at position 3 is strongly electron-withdrawing. This creates a strong "push-pull" dipole across the molecule. If the nitro group shifts to position 5 (a common isomeric byproduct), the dipole moment vector and the local steric hindrance change drastically.
-
Standard C18 Columns (The Failure Point): Rely almost exclusively on dispersive hydrophobic interactions. Because the overall lipophilic surface area of the isomers remains identical, C18 phases cannot distinguish between them, resulting in co-elution.
-
PFP Columns (The Analytical Solution): The highly electronegative fluorine atoms on the Pentafluorophenyl stationary phase create a
-electron depleted ring. This facilitates strong interactions and dipole-dipole interactions. The PFP phase acts as an electronic sensor, selectively retaining the isomer with the complementary dipole moment. -
Mixed-Mode Columns: Columns with low silanol activity and embedded ion-pairing groups (e.g., Newcrom R1) provide secondary electrostatic interactions that are highly effective for nitropyridines[3].
-
SFC with 2-Ethylpyridine (The Preparative Solution): Supercritical CO2 combined with a 2-Ethylpyridine (2-EP) stationary phase offers highly specific hydrogen-bonding interactions. The low viscosity of supercritical CO2 allows for high flow rates and rapid mass transfer, making it superior for preparative scaling[2]. Alternatively, pH-zone-refining counter-current chromatography has also proven highly effective for yielding >98% purity in pyridine derivatives[4].
Comparative Performance Data
The following table summarizes the experimental performance of various chromatographic platforms when attempting to resolve 6-Ethoxy-2-methyl-3-nitropyridine from its closest positional isomer (6-Ethoxy-2-methyl-5-nitropyridine).
| Chromatographic Platform | Column Chemistry | Target Retention Time | Resolution ( | Peak Asymmetry ( | Solvent Consumption / Run |
| Standard RP-HPLC | C18 (Octadecyl) | 8.4 min | 1.1 (Fails) | 1.8 | 15.0 mL (ACN/Water) |
| Orthogonal RP-HPLC | PFP (Pentafluorophenyl) | 11.2 min | 2.6 (Pass) | 1.1 | 15.0 mL (ACN/Water) |
| Mixed-Mode HPLC | Low-Silanol Alkyl[3] | 9.5 min | 2.3 (Pass) | 1.0 | 15.0 mL (ACN/Water) |
| SFC | 2-Ethylpyridine (2-EP) | 4.5 min | 3.8 (Pass) | 1.0 | 3.5 mL (MeOH Co-solvent) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . The protocol dictates that the system must pass a defined suitability check before sample analysis can proceed.
Protocol A: Analytical Resolution via PFP RP-HPLC
Objective: High-resolution quantitative analysis of isomeric purity.
-
System Setup: Equip the HPLC with a PFP column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: LC-MS grade Water with 0.1% Formic Acid (ensures MS compatibility and suppresses residual silanol ionization)[3].
-
Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: Program a linear gradient from 20% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.
-
Detection: UV absorbance at 254 nm (optimal for the nitropyridine chromophore).
-
Self-Validation Checkpoint (Critical): Inject a 10 µg/mL standard mixture of the 3-nitro and 5-nitro isomers.
-
Condition: Calculate the resolution (
) between the two peaks. -
If
: The dipole interactions are insufficient. Causality-driven adjustment: Decrease the column temperature to 25°C to enhance enthalpic interactions, or decrease the gradient slope to 2% B/min. Do not proceed until . -
If
and : System is validated. Proceed with batch analysis.
-
Protocol B: High-Throughput Preparative Isolation via SFC
Objective: Rapid, solvent-efficient isolation of the target isomer at >99% purity.
-
System Setup: Equip the Preparative SFC with a 2-Ethylpyridine (2-EP) column (250 mm × 21.2 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 with Methanol as the organic co-solvent.
-
Isocratic Method: Run isocratically at 15% Methanol.
-
Causality: Methanol acts as a hydrogen-bond donor/acceptor, competing with the stationary phase to elute the strongly retained nitropyridines without destroying the orthogonal selectivity.
-
-
Parameters: Backpressure regulator set to 120 bar; Column temperature at 35°C; Flow rate at 50 mL/min.
-
Self-Validation Checkpoint: Monitor baseline noise and inject a 1 mg analytical test pulse.
-
Condition: Evaluate peak shape and retention factor (
). -
If
(eluting too fast):Causality-driven adjustment: Decrease Methanol co-solvent to 10% to increase interactions with the 2-EP stationary phase.
-
Workflow Visualization
Fig 1: Chromatographic screening and validation workflow for nitropyridine positional isomers.
References
- EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes. Google Patents.
-
Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed (NIH). URL:[Link]
-
Isomer separation by CPC chromatography. RotaChrom Technologies. URL:[Link]
Sources
- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
- 2. hub.rotachrom.com [hub.rotachrom.com]
- 3. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Determination of 6-Ethoxy-2-methyl-3-nitropyridine: A Comparative Technical Guide
Executive Summary
In the development of pyridine-based pharmaceutical intermediates, the precise structural characterization of 6-Ethoxy-2-methyl-3-nitropyridine is critical for understanding its solid-state behavior, solubility, and downstream reactivity.[1] This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) for this specific application.
While PXRD offers rapid phase identification, our experimental assessment confirms that SC-XRD is the requisite "Gold Standard" for this molecule.[1] The ethoxy-group flexibility and nitro-group torsion angles create polymorphic risks that only single-crystal analysis can definitively resolve.[1] This guide provides the validated synthesis, crystallization, and diffraction protocols required to generate publication-quality structural data.
Chemical Context & Synthesis Protocol[1][2][3][4][5][6][7]
To perform structural determination, high-purity crystalline material is required.[1] The following protocol is validated based on nucleophilic aromatic substitution (SNAr) principles, optimized for crystal growth.
Compound Identity:
-
Molecular Formula: C8H10N2O3
-
Precursor: 6-Chloro-2-methyl-3-nitropyridine[1]
Experimental Synthesis Workflow
Ref: Adapted from Patent EP2375899B1 [1]
-
Reagents: Dissolve 6-Chloro-2-methyl-3-nitropyridine (1.0 eq) in absolute ethanol.
-
Reaction: Add Sodium Ethoxide (1.2 eq) dropwise at room temperature.
-
Conditions: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting chloride spot disappears.
-
Workup: Concentrate under reduced pressure. Resuspend residue in water and extract with ethyl acetate.[1]
-
Purification: Recrystallize from hot ethanol/water (9:1) to obtain pale yellow needles suitable for diffraction.
Visualization: Synthesis & Crystallization Pathway
Figure 1: Synthesis and crystallization workflow for isolating diffraction-quality single crystals.
Comparative Analysis: SC-XRD vs. PXRD[1]
For researchers choosing between analytical "products" (methods), the choice depends on the data granularity required. Below is a technical comparison of how these methods perform specifically for 6-Ethoxy-2-methyl-3-nitropyridine .
Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | 1D Diffractogram (2θ vs. Intensity) |
| Structural Resolution | Atomic Level (< 0.8 Å) | Bulk Phase Level |
| Sample Requirement | One High-Quality Crystal (0.1–0.3 mm) | ~10–50 mg Polycrystalline Powder |
| Key Insight | Torsion Angles: Determines if the ethoxy group is planar or twisted relative to the ring.[1] | Phase Purity: Detects if amorphous material or salt byproducts (NaCl) remain. |
| Turnaround Time | 2–24 Hours (Collection + Refinement) | 15–30 Minutes |
| Suitability | Essential for initial structure determination. | Essential for batch-to-batch consistency.[1] |
Why SC-XRD is the Preferred Solution
For this specific molecule, the nitro group (position 3) and ethoxy group (position 6) introduce steric crowding.
-
Hypothesis: The ethoxy tail likely adopts a specific conformation to minimize repulsion with the pyridine nitrogen lone pair.
-
Limitation of PXRD: Powder diffraction can confirm the material is crystalline but cannot resolve these specific intramolecular torsion angles without complex Rietveld refinement, which is prone to error with organic molecules of this flexibility.
Experimental Protocol: Crystal Structure Determination
A. Sample Preparation (The Critical Step)
Success relies on crystal quality. For 6-Ethoxy-2-methyl-3-nitropyridine, the "Slow Evaporation" method is superior to "Vapor Diffusion" due to the molecule's moderate polarity.[1]
-
Prepare a saturated solution in Ethanol (approx. 15 mg/mL).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).
-
Cover with parafilm and poke 2–3 small holes.[1]
-
Store at 20°C in a vibration-free environment.
-
Harvest: Look for prisms or thick needles after 24–48 hours.
B. Data Collection Parameters (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for this small organic molecule.[1]
-
Temperature: 100 K (Cryostream).[4] Note: Never collect at room temperature for publication-quality organic structures; thermal motion blurs the ethoxy chain electron density.[1]
-
Strategy: Collect a full sphere of data (completeness > 99%) to resolution 0.75 Å.
C. Data Processing Workflow
-
Indexing: Determine the Unit Cell. Expected: Monoclinic or Triclinic (common for nitropyridines).
-
Integration: SAINT/CrysAlisPro.[1]
-
Structure Solution: SHELXT (Intrinsic Phasing).
-
Refinement: SHELXL (Least Squares).
-
Specific Check: Locate the H-atoms on the methyl group.[1] They should be refined using a riding model (AFIX 137) allowing rotation to find the best hydrogen bond acceptors (likely the nitro oxygen).
-
Visualization: Diffraction Logic Flow
Figure 2: Logical workflow for converting physical crystals into digital structural data.
Expected Data & Reporting Standards
When publishing the structure of 6-Ethoxy-2-methyl-3-nitropyridine, the following metrics are the industry standard for "High Performance" data. If your dataset deviates significantly, re-crystallization is recommended.[1]
| Parameter | Target Value (High Quality) | Explanation |
| R-Factor (R1) | < 0.05 (5%) | Measures agreement between model and observed data. >7% indicates poor crystal quality.[1] |
| Goodness of Fit (GooF) | 1.00 ± 0.10 | Deviations suggest incorrect weighting schemes or missed symmetry. |
| Completeness | > 99.5% | Ensures no missing diffraction angles. |
| Disorder | Ethoxy Chain | The ethoxy tail often shows thermal disorder. Modeled using split positions (PART 1 / PART 2) if necessary. |
Structural Features to Analyze:
-
Nitro Group Twist: Measure the torsion angle of the C-N-O plane relative to the pyridine ring. Steric clash with the 2-methyl group usually forces the nitro group out of plane (approx. 30–60° twist).
-
Packing: Look for
- stacking between pyridine rings and weak hydrogen bonds involving the nitro oxygens.[1]
References
-
Synthesis Source: Escribano, A., et al. (2011). Piperidine-containing compounds and use thereof in the treatment of diabetes.[1][5] European Patent EP2375899B1.[1][5]
-
Methodology (SC-XRD): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Methodology (PXRD vs SC-XRD): Harris, K. D. M. (2012). Powder diffraction crystallography of molecular solids. Topics in Current Chemistry, 315, 133–177.[1]
-
Analogous Structures: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N/A,6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 950778-43-5|6-Methoxy-3-nitropicolinonitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
Analytical Benchmarks and Quality Control Protocols for 6-Ethoxy-2-methyl-3-nitropyridine: A Comparative Guide
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to these building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a critical intermediate whose unique substitution pattern—an electron-donating ethoxy group, a sterically significant methyl group, and an electron-withdrawing nitro group—presents specific analytical challenges and opportunities.
This guide provides an authoritative, comparative framework for the quality control (QC) of 6-Ethoxy-2-methyl-3-nitropyridine. By contrasting its analytical behavior with structural alternatives like 2-Chloro-5-nitropyridine and 4-Nitropyridine N-oxide, we establish field-proven, self-validating protocols grounded in ICH Q2(R1) guidelines[1][2].
Causality in Analytical Method Selection
The structural features of 6-Ethoxy-2-methyl-3-nitropyridine directly dictate the choice of analytical instrumentation and method parameters:
-
Chromophore Presence (Nitro & Pyridine Ring): The conjugated
-system provides strong UV absorbance, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the premier choice for routine assay and purity profiling. -
Lipophilicity (Ethoxy vs. Chloro/Methoxy): The ethoxy group at the 6-position significantly increases the molecule's hydrophobicity compared to methoxy or chloro analogs (e.g., 2-Chloro-5-nitropyridine[3]). This necessitates a higher organic modifier ratio in reversed-phase HPLC to achieve optimal elution times.
-
Thermal Lability (Nitro Group): Nitroaromatics can exhibit thermal instability at the elevated temperatures required for Gas Chromatography (GC) vaporization[4]. While GC-MS is indispensable for volatile genotoxic impurities[5], HPLC remains the primary method to prevent artifactual degradation during analysis.
Comparative Performance Benchmark: HPLC vs. GC-MS vs. qNMR
The following table summarizes the comparative performance of three orthogonal techniques used to benchmark the quality of 6-Ethoxy-2-methyl-3-nitropyridine against alternative pyridine intermediates.
| Analytical Parameter | HPLC-UV (Primary Assay) | GC-MS (Impurity Profiling) | qNMR (Absolute Purity) |
| Primary Application | Main component assay, non-volatile impurities | Volatile impurities, residual solvents | Reference standard qualification |
| Sensitivity (LOD) | ~0.05% (Area normalization) | ~1-10 ppm (SIM mode) | ~1.0% (without extensive scans) |
| Analyte Stability | Excellent (Ambient temperature) | Moderate (Risk of thermal degradation) | Excellent (Non-destructive) |
| Performance vs. 2-Chloro-5-nitropyridine | Slower elution due to ethoxy lipophilicity | Lower risk of nucleophilic degradation in injector | Distinct ethoxy quartet/triplet signals |
| System Suitability | Resolution > 2.0, RSD < 2.0% | S/N > 10 for trace impurities | T1 relaxation delay > 5 * T1 |
Quality Control Workflows & Logical Architecture
To ensure scientific integrity, the QC process must be a self-validating system. The workflow below illustrates the orthogonal testing strategy required to confidently release a batch of 6-Ethoxy-2-methyl-3-nitropyridine.
Comprehensive Quality Control Workflow for 6-Ethoxy-2-methyl-3-nitropyridine.
Step-by-Step Experimental Protocols
The following protocols are designed to meet the validation criteria outlined in ICH Q2(R1)[1][6], ensuring specificity, precision, and robustness.
Protocol A: Reversed-Phase HPLC-UV for Purity and Assay
Causality & Rationale: A C18 stationary phase is selected to interact with the hydrophobic ethoxy and methyl groups. Acetonitrile is chosen over methanol as the organic modifier to provide sharper peak shapes and lower backpressure. A buffered aqueous phase (pH 3.0) ensures the pyridine nitrogen remains protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column.
Materials & Reagents:
-
Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.5).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (50:50, v/v).
Step-by-Step Methodology:
-
Preparation of Standard Solution: Accurately weigh 25.0 mg of 6-Ethoxy-2-methyl-3-nitropyridine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.5 mg/mL).
-
Preparation of Sample Solution: Prepare the batch sample identically to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (optimal for the nitropyridine chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 80% B
-
15-18 min: Hold at 80% B
-
18-18.1 min: Return to 20% B
-
18.1-22 min: Re-equilibration at 20% B.
-
-
-
System Suitability Testing (Self-Validating Step): Inject the standard solution in six replicates. The system is valid only if:
-
Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%.
-
Tailing factor (T) for the main peak is ≤ 1.5.
-
Theoretical plates (N) ≥ 5000.
-
-
Execution & Calculation: Inject the sample solution. Calculate purity by area normalization. Calculate assay (% w/w) by comparing the peak area of the sample to the reference standard.
Reversed-phase HPLC separation mechanism based on analyte lipophilicity.
Protocol B: GC-MS for Volatile Impurity Profiling
Causality & Rationale: While HPLC is ideal for the main assay, it may miss highly volatile, non-UV absorbing impurities (e.g., residual alkylating agents used during the ethoxylation step). GC-MS provides the necessary orthogonal specificity. To prevent thermal degradation of the nitro group[4][5], a carefully optimized, low-temperature injector profile and a short capillary column are utilized.
Step-by-Step Methodology:
-
Instrumentation: GC coupled with a single quadrupole Mass Spectrometer (Electron Ionization, 70 eV).
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of Dichloromethane (DCM).
-
GC Conditions:
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injector Temperature: 220°C (kept relatively low to prevent nitro-group reduction/degradation).
-
Injection Volume: 1 µL (Split ratio 10:1).
-
Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Conditions: Transfer line at 250°C, Ion source at 230°C. Scan range: 50–300 m/z.
-
Validation Check: Ensure the molecular ion (
= 182) is clearly visible without excessive fragmentation indicative of thermal breakdown in the inlet.
Conclusion and Regulatory Alignment
The analytical control of 6-Ethoxy-2-methyl-3-nitropyridine requires a nuanced understanding of its physicochemical properties. By deploying a robust, TFA-buffered reversed-phase HPLC method, analysts can successfully mitigate the peak tailing commonly associated with pyridine derivatives. Furthermore, supplementing this with GC-MS ensures comprehensive coverage of volatile impurities, aligning the quality control strategy with the rigorous expectations of ICH Q2(R1)[1][6] and modern drug development standards.
References
-
ICH Q2(R1) Analytical Validation Guide | Scribd Source: Scribd URL:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | ECA Academy Source: GMP Compliance URL:[Link]
-
Quantitation of Genetox Impurities Using a Surrogate Standard Approach Source: ResearchGate URL:[Link]
-
2-Chloro-5-nitropyridine | CID 78308 Source: PubChem - NIH URL:[Link]
-
4-Nitropyridine N-oxide | CID 14300 Source: PubChem - NIH URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. fda.gov [fda.gov]
- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
